molecular formula C6H4ClI B1293798 1-Chloro-3-iodobenzene CAS No. 625-99-0

1-Chloro-3-iodobenzene

Cat. No.: B1293798
CAS No.: 625-99-0
M. Wt: 238.45 g/mol
InChI Key: JMLWXCJXOYDXRN-UHFFFAOYSA-N
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Description

The multiple-quantum proton NMR spectra of 3-chloroiodobenzene was studied.>

Properties

IUPAC Name

1-chloro-3-iodobenzene
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InChI

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMLWXCJXOYDXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060810
Record name Benzene, 1-chloro-3-iodo-
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Molecular Weight

238.45 g/mol
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CAS No.

625-99-0
Record name 1-Chloro-3-iodobenzene
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Record name 1-Chloro-3-iodobenzene
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Record name Benzene, 1-chloro-3-iodo-
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Foundational & Exploratory

Synthesis of 1-Chloro-3-iodobenzene from 3-Chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-chloro-3-iodobenzene from 3-chloroaniline (B41212). The core of this process involves a two-step Sandmeyer-type reaction, a versatile and widely used method in organic synthesis for the transformation of aromatic amines.[1][2][3] This guide provides a comprehensive overview of the reaction pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Reaction Overview

The synthesis proceeds in two primary stages:

  • Diazotization: 3-Chloroaniline is converted to its corresponding diazonium salt, 3-chlorobenzenediazonium (B95341) chloride. This is achieved by treating the starting material with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4]

  • Iodination: The diazonium salt is subsequently reacted with a source of iodide ions, most commonly potassium iodide. This results in the displacement of the diazonium group by iodine, yielding the final product, this compound, with the evolution of nitrogen gas. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination reaction with potassium iodide generally does not require a catalyst.[2][3]

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound from 3-chloroaniline.

SynthesisWorkflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product 3-Chloroaniline 3-Chloroaniline 3-Chlorobenzenediazonium Chloride 3-Chlorobenzenediazonium Chloride 3-Chloroaniline->3-Chlorobenzenediazonium Chloride Diazotization Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->3-Chlorobenzenediazonium Chloride Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) Hydrochloric Acid (HCl)->3-Chlorobenzenediazonium Chloride Ice Bath (0-5 °C) Ice Bath (0-5 °C) Ice Bath (0-5 °C)->3-Chlorobenzenediazonium Chloride This compound This compound 3-Chlorobenzenediazonium Chloride->this compound Iodination Potassium Iodide (KI) Potassium Iodide (KI) Potassium Iodide (KI)->this compound

Diagram of the synthesis workflow from 3-chloroaniline to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

CompoundMolar Mass ( g/mol )Starting Amount (mol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
3-Chloroaniline127.570.1--->98
Sodium Nitrite69.000.11--->97
Potassium Iodide166.000.12--->99
This compound238.45-23.8519.0880>98

Detailed Experimental Protocols

4.1. Diazotization of 3-Chloroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.76 g (0.1 mol) of 3-chloroaniline in 40 mL of concentrated hydrochloric acid and 40 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 7.59 g (0.11 mol) of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the stirred 3-chloroaniline solution, ensuring the temperature is maintained between 0-5 °C. The rate of addition should be such that the evolution of nitrous fumes is minimized.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution of 3-chlorobenzenediazonium chloride should be kept cold for the subsequent step.

4.2. Synthesis of this compound

  • In a separate 500 mL beaker, prepare a solution of 19.92 g (0.12 mol) of potassium iodide in 50 mL of water.

  • Cool the potassium iodide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed, and a dark, oily product will begin to separate.

  • After the addition is complete, allow the mixture to stand at room temperature for approximately one hour, with occasional stirring, until the evolution of nitrogen ceases.

  • Gently warm the reaction mixture on a water bath to approximately 50-60 °C for about 15-20 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. The crude this compound will be present as a dense, dark oil at the bottom of the flask.

4.3. Purification

  • Transfer the reaction mixture to a separatory funnel. Separate the lower organic layer containing the crude product.

  • Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine.

    • 10% aqueous sodium hydroxide (B78521) solution to remove any acidic impurities.

    • Water until the washings are neutral.

    • Saturated brine solution to aid in drying.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent.

  • The final product can be purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

The synthesis of this compound from 3-chloroaniline follows a well-established reaction mechanism.

ReactionMechanism cluster_diazotization Diazotization cluster_iodination Iodination 3-Chloroaniline 3-Chloroaniline Diazonium_Salt 3-Chlorobenzenediazonium Ion 3-Chloroaniline->Diazonium_Salt + HNO2, H+ HNO2 HNO2 HNO2->Diazonium_Salt Product This compound Diazonium_Salt->Product + I- N2 N2 Gas Diazonium_Salt->N2 Decomposition Iodide_Ion I- Iodide_Ion->Product

Simplified reaction mechanism for the synthesis.

The reaction is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid.[4] The nitrous acid is then protonated, followed by the loss of water to form the nitrosonium ion (NO+), a potent electrophile. The lone pair of electrons on the nitrogen atom of the 3-chloroaniline attacks the nitrosonium ion. Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable 3-chlorobenzenediazonium ion.[4] In the final step, the diazonium group, being an excellent leaving group, is displaced by an iodide ion, resulting in the formation of this compound and the release of nitrogen gas.[1][3]

References

1-Chloro-3-iodobenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-3-iodobenzene

Chemical Identifier: this compound CAS Number: 625-99-0

This technical guide provides a comprehensive overview of this compound, a key organohalogen compound utilized extensively in organic synthesis. Its utility is centered on its role as a versatile building block, particularly in the pharmaceutical and material science industries. This document outlines its chemical and physical properties, details an experimental protocol for its synthesis, and illustrates its application in cross-coupling reactions.

Core Properties of this compound

This compound is a disubstituted aromatic compound, appearing as a colorless to pale yellow liquid or solid[1][2][3]. Its physical and chemical characteristics are summarized below, providing essential data for researchers and chemists.

Physicochemical Data
PropertyValueCitations
Molecular FormulaC₆H₄ClI[1][3][4][5]
Molecular Weight238.45 g/mol [4][5][6]
AppearanceClear, colorless to pale yellow liquid[1][2][3]
Boiling Point103-104 °C at 15 mm Hg[2][7]
Density1.926 g/mL at 25 °C[2][7]
Refractive Index (n²⁰/D)1.6290 - 1.6330[2][3]
Water Solubility67.2 mg/L (sparingly soluble)[1][2][6][7]
Chemical Identifiers
IdentifierValueCitations
IUPAC NameThis compound[3][5]
Synonymsm-chloroiodobenzene, 3-chloroiodobenzene, m-chlorophenyl iodide[1][4][6]
InChI KeyJMLWXCJXOYDXRN-UHFFFAOYSA-N[3][5]
Canonical SMILESC1=CC(=CC(=C1)I)Cl[1][3]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions. This feature allows for selective, sequential functionalization.

  • Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the preparation of various pharmaceuticals and biologically active compounds[2][6][8].

  • Cross-Coupling Reactions: The compound is widely used in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations[8][9]. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

  • Material Science: It is employed in the development of functional materials, polymers, and is integral to synthesizing components for Organic Light Emitting Diodes (OLEDs)[8][9].

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound from 3-Chlorophenylboronic Acid

This protocol describes the iodination of an arylboronic acid to yield the target compound.

Materials:

Procedure:

  • A mixture of 3-chlorophenylboronic acid (0.55 mmol), potassium fluoride (96 mg, 1.65 mmol), and iodine (127 mg, 0.50 mmol) in 1,4-dioxane (5 mL) is prepared in a suitable reaction vessel.[2]

  • The mixture is stirred and heated to 80 °C for 1 hour.[2]

  • Upon completion, the reaction mixture is filtered through a silica gel column, eluting with ether (10 mL).[2]

  • The solvent is subsequently removed from the filtrate using a rotary evaporator.[2]

  • Further purification of the crude product is achieved by silica gel column chromatography, using a petroleum ether/ether (98:2) mixture as the eluent, to isolate the pure this compound.[2]

Reactivity and Synthetic Utility

The primary utility of this compound in synthetic chemistry stems from the different reactivities of the C-I and C-Cl bonds. The C-I bond is more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0)), making it the preferred site for initial cross-coupling. This allows the chlorine atom to be retained for subsequent transformations under more forcing conditions or to remain as a permanent substituent influencing the electronic properties of the final product.

Suzuki-Miyaura Coupling Reaction Workflow

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. This compound readily participates in this reaction, typically at the iodine position.

Suzuki_Miyaura_Coupling cluster_reaction Reaction Vessel reactant1 This compound oxidative_addition Oxidative Addition (Selective C-I bond cleavage) reactant1->oxidative_addition reactant2 Arylboronic Acid (R-B(OH)₂) transmetalation Transmetalation reactant2->transmetalation catalyst Pd(0) Catalyst e.g., Pd(PPh₃)₄ catalyst->oxidative_addition base Base (e.g., Na₂CO₃, K₃PO₄) base->transmetalation oxidative_addition->transmetalation Ar-Pd(II)-I intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-R intermediate reductive_elimination->catalyst Catalyst regeneration product 3-Chloro-substituted Biaryl (Product) reductive_elimination->product C-C bond formation

Caption: Suzuki-Miyaura coupling of this compound.

Safety and Handling

This compound is classified as a hazardous substance that requires careful handling to minimize exposure.

  • Hazards: It is known to cause skin and eye irritation[1][5][10]. It may also cause respiratory irritation[5].

  • Precautions: Handling should be performed in a well-ventilated area, such as a fume hood[11]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn[11][12]. Avoid inhalation of vapors and direct contact with skin and eyes[11].

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed[1]. Some suppliers provide the compound stabilized with copper[4].

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-3-iodobenzene. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document details the compound's spectral characteristics, outlines a robust experimental protocol for data acquisition, and presents visual diagrams to correlate the spectral data with the molecular structure and to illustrate the experimental workflow.

Spectral Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized below. The data have been compiled from various spectroscopic sources to ensure a comprehensive overview.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays four distinct signals in the aromatic region, corresponding to the four non-equivalent protons on the benzene (B151609) ring.

Proton AssignmentChemical Shift (δ) ppm (300 MHz)[1]Coupling Constants (J) Hz[1]
H-27.627J(H2,H6) = 2.04, J(H2,H4) = 1.62
H-47.453J(H4,H5) = 7.94, J(H4,H2) = 1.62
H-56.836J(H5,H6) = 8.06, J(H5,H4) = 7.94
H-67.171J(H6,H5) = 8.06, J(H6,H2) = 2.04

Note: An alternative dataset recorded at 89.56 MHz in CDCl₃ shows shifts at δ 7.675, 7.540, 7.265, and 6.978 ppm.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound exhibits six signals, corresponding to the six unique carbon atoms of the benzene ring.

Carbon AssignmentChemical Shift (δ) ppm
C-1 (C-Cl)135.2
C-2138.3
C-3 (C-I)94.5
C-4130.9
C-5130.6
C-6127.1

Note: The specific chemical shift values for ¹³C NMR are compiled from typical values for substituted benzenes and may vary slightly based on solvent and concentration.

Visualization of Logical Relationships and Workflows

Visual diagrams are crucial for understanding the relationship between molecular structure and spectral output, as well as the experimental process. The following diagrams were generated using the Graphviz (DOT language) to illustrate these concepts.

Structure-Spectra Correlation

The following diagram illustrates the direct correlation between each proton and carbon atom in the this compound molecule and its corresponding chemical shift in the NMR spectra.

G cluster_mol This compound cluster_h1 ¹H NMR Signals (ppm) cluster_c13 ¹³C NMR Signals (ppm) mol H2 H-2: 7.627 mol->H2 H4 H-4: 7.453 mol->H4 H5 H-5: 6.836 mol->H5 H6 H-6: 7.171 mol->H6 C1 C-1: 135.2 mol->C1 C2 C-2: 138.3 mol->C2 C3 C-3: 94.5 mol->C3 C4 C-4: 130.9 mol->C4 C5 C-5: 130.6 mol->C5 C6 C-6: 127.1 mol->C6

Structure-Spectra Correlation Diagram
NMR Experimental Workflow

This diagram outlines the logical progression of steps involved in acquiring NMR spectral data, from initial sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium (B1214612) Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (Set Parameters: Pulse, Scans, etc.) shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Spectrum (TMS or Residual Solvent) process->calibrate analyze Analyze & Assign Peaks calibrate->analyze

Generalized NMR Experimental Workflow

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and standardized instrument parameters. The following is a detailed protocol for the characterization of this compound.

Sample Preparation
  • Sample Quantity : For ¹H NMR, a quantity of 5-25 mg of this compound is typically sufficient. For ¹³C NMR, a higher concentration is required, generally between 50-100 mg, to achieve an adequate signal-to-noise ratio in a reasonable time.

  • Solvent Selection : High-purity deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent. The choice of solvent is critical as it must fully dissolve the sample.

  • Dissolution and Transfer : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Filtration : To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the sample solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). Alternatively, the residual protio-solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Data Acquisition
  • Instrument Setup : Insert the prepared NMR tube into the spectrometer's spinner turbine and place it into the magnet.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Angle : A 30-45° pulse is standard for routine spectra.

    • Number of Scans (NS) : 8 to 16 scans are typically sufficient.

    • Acquisition Time (AQ) : 2-4 seconds.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is common.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Angle : A 30° pulse is recommended for compounds of this molecular weight to balance signal intensity and relaxation times.

    • Acquisition Time (AQ) : A longer acquisition time, around 4 seconds, can improve resolution.

    • Relaxation Delay (D1) : A 2-second delay is a common starting point.

    • Decoupling : Employ proton broadband decoupling to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Calibration : Reference the spectrum using the internal standard (TMS) or the residual solvent peak.

  • Peak Picking and Integration : Identify the chemical shift of each peak. For ¹H NMR, integrate the signals to determine the relative ratios of the protons. Integration is not typically quantitative for standard ¹³C NMR spectra due to the Nuclear Overhauser Effect (NOE).

References

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-Chloro-3-iodobenzene using mass spectrometry (MS) and infrared (IR) spectroscopy. It details the fragmentation pathways under electron ionization, characteristic vibrational modes, and the experimental protocols for acquiring and interpreting the spectral data.

Mass Spectrometry Analysis

Mass spectrometry of this compound (C₆H₄ClI) provides critical information about its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation. The nominal molecular weight of this compound is 238 g/mol .[1][2]

Data Presentation: Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The most significant peaks are summarized in the table below.

m/z (mass-to-charge ratio)Proposed Fragment IonRelative IntensityNotes
238/240[C₆H₄³⁵ClI]⁺ / [C₆H₄³⁷ClI]⁺HighMolecular ion peak (M⁺) and its M+2 isotope peak due to the presence of chlorine. The approximate 3:1 ratio of M⁺ to M+2 is characteristic of a monochlorinated compound.
111/113[C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺HighFragment resulting from the loss of an iodine radical. The isotopic pattern for chlorine is preserved.
75[C₆H₃]⁺ModerateLoss of both chlorine and iodine, followed by the loss of a hydrogen atom, or fragmentation of the benzene (B151609) ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To acquire the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺).[3]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization: Mass Spectrometry Fragmentation Pathway

G Fragmentation Pathway of this compound M [C₆H₄ClI]⁺˙ m/z = 238/240 F1 [C₆H₄Cl]⁺ m/z = 111/113 M->F1 - I˙ F2 [C₆H₄I]⁺ m/z = 203 M->F2 - Cl˙ F3 [C₆H₄]⁺˙ m/z = 76 F1->F3 - Cl˙ F2->F3 - I˙ F4 [C₆H₃]⁺ m/z = 75 F3->F4 - H˙

Caption: Predicted electron ionization fragmentation pathway of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its aromatic ring and carbon-halogen bonds.

Data Presentation: Infrared Spectroscopy

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H stretchMedium
1600 - 1585Aromatic C-C stretch (in-ring)Medium
1500 - 1400Aromatic C-C stretch (in-ring)Medium
900 - 675Aromatic C-H out-of-plane bendStrong
850 - 550C-Cl stretchMedium
~500C-I stretchMedium-Weak
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic vibrational modes.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. A thin film of the sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[4][5] Alternatively, a solution can be prepared using a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride or carbon disulfide). The NIST-archived spectrum was obtained from a 10% solution in CCl₄ for the 3800-1333 cm⁻¹ region and a 10% solution in CS₂ for the 1333-440 cm⁻¹ region.[6][7]

  • Background Spectrum: A background spectrum of the salt plates (or the solvent-filled cell) is recorded to subtract any atmospheric or solvent absorptions.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Visualization: Key Vibrational Modes

G Key Vibrational Modes of this compound cluster_aromatic Aromatic Ring Vibrations cluster_halogens Carbon-Halogen Vibrations Aromatic C-H Stretch\n(3100-3000 cm⁻¹) Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic C-C Stretch\n(1600-1400 cm⁻¹) Aromatic C-C Stretch (1600-1400 cm⁻¹) Aromatic C-H Bend\n(900-675 cm⁻¹) Aromatic C-H Bend (900-675 cm⁻¹) C-Cl Stretch\n(850-550 cm⁻¹) C-Cl Stretch (850-550 cm⁻¹) C-I Stretch\n(~500 cm⁻¹) C-I Stretch (~500 cm⁻¹) This compound This compound This compound->Aromatic C-H Stretch\n(3100-3000 cm⁻¹) This compound->Aromatic C-C Stretch\n(1600-1400 cm⁻¹) This compound->Aromatic C-H Bend\n(900-675 cm⁻¹) This compound->C-Cl Stretch\n(850-550 cm⁻¹) This compound->C-I Stretch\n(~500 cm⁻¹)

Caption: Diagram of key IR vibrational modes for this compound.

References

chemical reactivity of the C-I vs C-Cl bond in 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of the C-I vs C-Cl Bond in 1-Chloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile dihalogenated aromatic compound that serves as a valuable building block in modern organic synthesis. Its utility stems from the significant difference in chemical reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially weaker and more susceptible to cleavage, enabling highly selective chemical transformations. This guide provides a comprehensive analysis of this differential reactivity, focusing on the underlying principles, key reaction classes, quantitative data, and detailed experimental protocols relevant to researchers in synthetic chemistry and drug development.

Core Principles of Differential Reactivity

The selective reactivity of this compound is fundamentally governed by the distinct properties of the C-I and C-Cl bonds, primarily their bond dissociation energies (BDE).

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a bond homolytically. The C-I bond has a significantly lower BDE than the C-Cl bond. This is because iodine is a larger atom than chlorine, resulting in a longer and weaker bond with the carbon atom of the benzene (B151609) ring. This weaker bond requires less energy to break, making it the kinetically favored site for many reactions.[1]

  • Bond Length and Electronegativity: The C-I bond is longer than the C-Cl bond due to the larger atomic radius of iodine. While chlorine is more electronegative than iodine, the dominant factor in the reactivity of these bonds in reactions like cross-coupling and Grignard formation is the bond strength.

Data Presentation: Bond Dissociation Energies

The following table summarizes the average BDE for aryl C-X bonds, illustrating the quantitative difference in bond strength.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity Trend
Aryl C-Cl~96Low
Aryl C-Br~84Medium
Aryl C-I~72High

Note: Values are approximate and can vary based on the specific molecular structure and computational method. The trend, however, is consistent.

Visualization: Reactivity Principles

The logical relationship between fundamental bond properties and the resulting chemical reactivity is depicted below.

G cluster_properties Fundamental Properties cluster_energy Energetic Consequence cluster_reactivity Kinetic Outcome prop1 Atomic Size (I > Cl) prop2 Bond Length (C-I > C-Cl) prop1->prop2 bde Bond Dissociation Energy (C-I < C-Cl) prop2->bde Dominant Factor prop3 Electronegativity (Cl > I) prop3->bde Minor Influence on Bond Strength reactivity Preferential Cleavage of C-I Bond bde->reactivity

Caption: Factors influencing the selective reactivity of the C-I bond.

Selective Chemical Transformations

The difference in BDE is exploited to achieve high chemoselectivity in several critical classes of organic reactions. The C-I bond serves as a reactive handle, while the C-Cl bond remains intact for subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, and their mechanism inherently favors the weaker C-X bond. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step has a lower activation energy for the C-I bond compared to the C-Cl bond, leading to excellent selectivity.[2][3]

Common Selective Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.[4][5][6][7]

  • Heck Coupling: Reaction with alkenes.

  • Stille Coupling: Reaction with organostannanes.

Data Presentation: Selective Sonogashira & Suzuki Reactions

The table below provides representative conditions and yields for the selective coupling at the C-I position of this compound and related substrates.

ReactionCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMA55-8072-99[5]
Sonogashira2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~95[6]
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O100>90[8][9]
Suzuki4-Methoxyphenylboronic acidPd₂(dba)₃ / P(tBu)₃K₃PO₄Dioxane/H₂O80-100>95[10]
Experimental Protocol: Selective Sonogashira Coupling

This protocol is a representative procedure for the selective coupling of a terminal alkyne at the C-I position of this compound.[5][6]

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01 eq.)

  • Copper(I) iodide (CuI) (0.02 eq.)

  • Anhydrous, degassed triethylamine (B128534) (Et₃N)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard Schlenk line glassware, magnetic stirrer, heating mantle.

Procedure:

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.01 eq.) and CuI (0.02 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and anhydrous, degassed THF. Stir the mixture until all solids are dissolved.

  • Add anhydrous, degassed Et₃N followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 55 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 3-chloro-1-(alkynyl)benzene product.

Visualization: Sonogashira Coupling Workflow

G prep Preparation - Dry glassware - Inert atmosphere (Ar) - Add catalysts (Pd/Cu) reagents Reagent Addition - Add this compound - Add THF, Et3N - Add terminal alkyne prep->reagents reaction Reaction - Stir at RT or 55 °C - Monitor by TLC/GC-MS (1-4 hours) reagents->reaction workup Work-up - Dilute with ether - Filter through celite - Aqueous wash (NH4Cl, brine) reaction->workup isolate Isolation & Purification - Dry over MgSO4 - Concentrate in vacuo - Column chromatography workup->isolate

Caption: Experimental workflow for selective Sonogashira cross-coupling.
Selective Grignard Reagent Formation

The formation of Grignard reagents (R-MgX) also proceeds with high selectivity. The reactivity of carbon-halogen bonds towards magnesium metal follows the order C-I > C-Br > C-Cl.[11] This allows for the selective formation of 3-chlorophenylmagnesium iodide from this compound. To avoid side reactions and improve selectivity, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures is the preferred method.[12]

Experimental Protocol: Selective Halogen-Magnesium Exchange

This protocol describes the formation of the Grignard reagent at the C-I position, leaving the C-Cl bond untouched for subsequent reactions with electrophiles.[12]

Materials:

  • This compound (1.0 eq.)

  • Isopropylmagnesium chloride solution (i-PrMgCl, 2.0 M in THF) (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Strictly anhydrous and inert atmosphere conditions (Schlenk or glovebox).

  • Cooling bath (e.g., dry ice/acetone).

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, rubber septum, and an argon inlet.

  • Substrate Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Exchange Reaction: Slowly add the i-PrMgCl solution (1.05 eq.) dropwise via syringe over 30 minutes. Critically, maintain the internal reaction temperature below -10 °C.

  • Stirring: Stir the mixture at -15 °C for 2 hours. The formation of the Grignard reagent, (3-chlorophenyl)magnesium iodide, occurs during this time.

  • Confirmation (Optional): To confirm formation, a small aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, and analyzed by GC-MS to detect the formation of chlorobenzene.

  • Usage: The resulting Grignard reagent solution is highly reactive and is typically used immediately in the next synthetic step by adding a desired electrophile (e.g., an aldehyde, ketone, or CO₂) directly to the cold reaction mixture.

Visualization: Grignard Formation & Quench Workflow

G setup Anhydrous Setup - Oven-dried glassware - Inert atmosphere (Ar) - Dissolve substrate in THF exchange Halogen-Mg Exchange - Cool to -15 °C - Slow dropwise addition of i-PrMgCl - Maintain T < -10 °C setup->exchange stir Reaction Completion - Stir at -15 °C for 2h - Forms (3-chlorophenyl)MgI exchange->stir quench Electrophilic Quench - Add electrophile (e.g., CO2, Aldehyde) - Keep reaction cold - Aqueous work-up (NH4Cl) stir->quench Use immediately

Caption: Workflow for selective Grignard formation and subsequent reaction.

Conclusion

The pronounced difference in the bond dissociation energies of the C-I and C-Cl bonds in this compound provides a robust and reliable platform for selective organic synthesis. The C-I bond is the primary site of reactivity in fundamental transformations such as palladium-catalyzed cross-coupling and Grignard reagent formation. This predictable chemoselectivity allows for the strategic, stepwise construction of complex molecules, making this compound an invaluable tool for researchers in the pharmaceutical and materials science industries. A thorough understanding of these principles enables the rational design of synthetic routes to access novel and high-value chemical entities.

References

Electrophilic Aromatic Substitution on 1-Chloro-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 1-chloro-3-iodobenzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the underlying principles governing the regioselectivity of these reactions, focusing on the competing and synergistic directing effects of the chloro and iodo substituents. Key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are examined. The guide presents available quantitative data in structured tables, outlines detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and electronic effects.

Introduction to Electrophilic Aromatic Substitution on this compound

This compound is a disubstituted aromatic compound featuring two halogen atoms with distinct electronic properties.[1][2][3] Its utility as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceutical intermediates, necessitates a thorough understanding of its reactivity.[2][4][5] Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings.[6][7] In the case of this compound, the reaction's outcome—both in terms of rate and product distribution—is dictated by the electronic and steric influences of the existing chloro and iodo substituents.

Both chlorine and iodine are classified as deactivating, ortho-, para-directing groups.[8][9][10] They deactivate the aromatic ring towards electrophilic attack compared to benzene (B151609) due to their strong electron-withdrawing inductive effect (-I).[11][12] However, they direct incoming electrophiles to the ortho and para positions because of their ability to donate lone-pair electron density through resonance (+M), which stabilizes the cationic Wheland intermediate.[11][13] The interplay of these effects in this compound makes predicting the regiochemical outcome a nuanced challenge.

Theoretical Framework: Regioselectivity and Reactivity

The regioselectivity of an EAS reaction on a substituted benzene ring is determined by the nature of the substituents already present. These groups can be classified as either activating or deactivating and as ortho-, para- or meta-directing.[6]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. They are typically ortho-, para-directors.

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[10] Most deactivating groups are meta-directors, with the notable exception of halogens.

Directing Effects of Chloro and Iodo Substituents

For this compound, both substituents are halogens and therefore exhibit dual electronic effects:

  • Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the benzene ring through the sigma bond. This effect deactivates the ring, making the reaction slower than with benzene.[11][12]

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the π-system of the ring. This electron donation stabilizes the carbocation intermediate (arenium ion) formed during the attack of an electrophile. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen.[8][11]

In the competition between these two opposing effects for halogens, the inductive effect is stronger, leading to overall deactivation.[11] However, the resonance effect governs the regioselectivity, resulting in ortho- and para-direction.[12]

Predicted Regioselectivity for this compound

In this compound, there are four possible sites for electrophilic attack: C2, C4, C5, and C6. The directing effects of the two halogens will determine the favorability of each position:

  • Position C2: This position is ortho to both the chlorine and the iodine atom. While electronically activated by both, it is significantly sterically hindered by the two adjacent bulky halogen atoms.

  • Position C4: This position is para to the chlorine atom and ortho to the iodine atom. It is electronically activated by both substituents and is sterically accessible.

  • Position C6: This position is ortho to the chlorine atom and para to the iodine atom. Similar to C4, it is electronically activated by both groups and is sterically accessible.

  • Position C5: This position is meta to both substituents and is therefore the most electronically deactivated position.

Based on this analysis, electrophilic attack is strongly favored at positions C4 and C6 . Attack at C2 is possible but likely to be a minor product due to steric hindrance, while attack at C5 is highly disfavored.

Figure 1: Predicted Regioselectivity. This diagram illustrates the directing effects of the chloro and iodo groups.

Key Electrophilic Aromatic Substitution Reactions

This section explores common EAS reactions applied to this compound. Due to the deactivating nature of the two halogens, reaction conditions may need to be more forcing than those used for benzene.

Nitration

Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[14][15]

Nitration_Workflow cluster_reagents Reagent Preparation cluster_reaction Electrophilic Attack HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion(NO2+)Electrophile HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus Intermediate Arenium Ion Intermediate (Resonance Stabilized) NO2_plus->Intermediate Substrate This compound Substrate->Intermediate Attack by π-system Products 1-Chloro-3-iodo-4-nitrobenzene+1-Chloro-3-iodo-6-nitrobenzene Intermediate->Products Deprotonation

Figure 2: Nitration Experimental Workflow.

Predicted Products: The primary products are expected to be 1-chloro-3-iodo-4-nitrobenzene and 1-chloro-5-iodo-2-nitrobenzene (systematically named 1-chloro-3-iodo-6-nitrobenzene). A smaller amount of 1-chloro-3-iodo-2-nitrobenzene (B1603472) may also be formed.[16]

Quantitative Data: Nitration

Product NamePosition of AttackPredicted YieldNotes
1-Chloro-3-iodo-4-nitrobenzeneC4MajorPara to Cl, Ortho to I. Sterically accessible.
1-Chloro-3-iodo-6-nitrobenzeneC6MajorOrtho to Cl, Para to I. Sterically accessible.
1-Chloro-3-iodo-2-nitrobenzeneC2MinorOrtho to both Cl and I. Sterically hindered.[16]

Experimental Protocol: General Nitration of a Deactivated Arene

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be cooled in an ice-water bath.

  • Procedure: a. To the flask, add this compound (1.0 eq) dissolved in a minimal amount of concentrated sulfuric acid. b. Cool the mixture to 0-5 °C with constant stirring. c. Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C. d. Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate, maintaining the reaction temperature between 0-10 °C. e. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates consumption of the starting material. f. Carefully pour the reaction mixture onto crushed ice. g. Collect the precipitated solid product by vacuum filtration and wash with cold water until the filtrate is neutral. h. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to separate the isomers.

Halogenation

Halogenation introduces another halogen atom (e.g., -Br or -Cl) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile.[17][18]

Predicted Products: Bromination would yield primarily 1-bromo-4-chloro-2-iodobenzene (B582995) and 1-bromo-2-chloro-4-iodobenzene.

Quantitative Data: Halogenation

Product Name (Example: Bromination)Position of AttackPredicted YieldNotes
1-Bromo-4-chloro-2-iodobenzeneC6MajorOrtho to Cl, Para to I.
2-Bromo-4-chloro-1-iodobenzeneC4MajorPara to Cl, Ortho to I.

Experimental Protocol: General Bromination of a Deactivated Arene

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to capture HBr byproduct).

  • Procedure: a. Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride). b. Add the Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃, 0.1 eq), to the flask. c. Cool the mixture in an ice bath. d. From the dropping funnel, add a solution of bromine (1.1 eq) in the same solvent dropwise over 30 minutes. e. After addition, allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by GC or TLC. f. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. g. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the product mixture via column chromatography or recrystallization.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H). It is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[19] The reaction is notable for being reversible.[14][20]

Predicted Products: The major products will be 4-chloro-2-iodobenzenesulfonic acid and 2-chloro-6-iodobenzenesulfonic acid.

Experimental Protocol: General Sulfonation

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Procedure: a. Place this compound (1.0 eq) in the flask. b. Cool the flask in an ice bath and slowly add fuming sulfuric acid (2-3 eq) with stirring. c. After the addition, remove the ice bath and heat the mixture (e.g., to 40-50 °C) for several hours. d. Monitor the reaction progress by taking aliquots, quenching them in water, and analyzing by HPLC. e. Once complete, cool the reaction mixture and carefully pour it onto crushed ice. f. The sulfonic acid product may precipitate or remain in the aqueous layer. It can often be isolated by salting out with sodium chloride, followed by filtration.

Friedel-Crafts Acylation & Alkylation

The Friedel-Crafts reactions attach acyl (-COR) or alkyl (-R) groups to an aromatic ring.[6] These reactions require a strong Lewis acid catalyst (e.g., AlCl₃) and are highly sensitive to the electronic nature of the substrate.[21][22]

Reactivity of this compound: The presence of two strongly deactivating halogen groups makes this compound a very poor substrate for Friedel-Crafts reactions.[7] The electron-poor ring is not sufficiently nucleophilic to attack the carbocation or acylium ion electrophile. Consequently, these reactions are expected to be very slow, require harsh conditions, and result in low yields, if they proceed at all.[23] Friedel-Crafts alkylation is particularly problematic due to the potential for carbocation rearrangements and the fact that the alkylated product is often more reactive than the starting material, leading to polyalkylation.[7][21] Acylation is generally more successful as the acylated product is deactivated, preventing further reaction.[23]

Predicted Products (Acylation): If the reaction can be forced, acylation would be expected to occur at the C4 and C6 positions, yielding (4-chloro-2-iodophenyl)ketones and (2-chloro-6-iodophenyl)ketones.

Conclusion

The electrophilic aromatic substitution of this compound is governed by the deactivating, ortho-, para-directing nature of both the chloro and iodo substituents. While the ring is significantly less reactive than benzene, electrophilic attack is feasible under appropriate conditions. The regiochemical outcome is a strong preference for substitution at the C4 (para to Cl, ortho to I) and C6 (ortho to Cl, para to I) positions, which are both sterically accessible and electronically activated by the resonance effects of the two halogens. Reactions such as nitration, halogenation, and sulfonation can be used to further functionalize this important synthetic intermediate. However, the strongly deactivated nature of the ring makes it a poor substrate for Friedel-Crafts reactions. The principles and protocols outlined in this guide serve as a foundational resource for scientists engaged in the synthesis and modification of halogenated aromatic compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-3-iodobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-chloro-3-iodobenzene in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a qualitative assessment based on established chemical principles and provides detailed experimental protocols for determining precise quantitative values.

Introduction to this compound

This compound (CAS No. 625-99-0) is a halogenated aromatic compound with the molecular formula C₆H₄ClI.[1] It appears as a clear, light yellow liquid and is utilized as an intermediate in various chemical syntheses, including Suzuki reactions and the production of pharmaceutical compounds.[2][3] Its structure, featuring both a chlorine and an iodine atom on a benzene (B151609) ring, imparts a predominantly non-polar character, which governs its solubility and stability profile.[4][5] The compound is noted to be stable under normal storage conditions but is light-sensitive.[6][7]

Solubility Profile

Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[8] This is attributed to the hydrophobic nature of the benzene ring and the carbon-halogen bonds.[8] The principle of "like dissolves like" is the primary determinant of solubility for this compound.

Qualitative Solubility

Based on its molecular structure, a qualitative solubility profile can be inferred. The compound is expected to be more soluble in non-polar and moderately polar aprotic solvents and less soluble in highly polar and protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighFavorable van der Waals interactions between the non-polar solvent and the aromatic ring of this compound.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThe moderate polarity of these solvents can effectively solvate the entire molecule, accommodating both the non-polar ring and the slightly polar carbon-halogen bonds.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese highly polar solvents are generally effective at dissolving a wide range of organic compounds.
Polar Protic Methanol, EthanolModerateThe ability of these solvents to hydrogen bond does not offer a significant advantage for solvating the non-hydrogen-bond-donating this compound. Solubility is driven by dipole-dipole interactions.
Highly Polar Protic WaterVery LowAs a non-polar organic molecule, this compound cannot disrupt the strong hydrogen bonding network of water, leading to very poor solubility. A reported value is 67.2 mg/L.[2][6][7][9]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following "shake-flask" method, which is considered a gold standard, is recommended.

Materials:

  • This compound

  • High-purity organic solvents of interest

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted solution using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Stability Profile

The stability of this compound is crucial for its storage and use in chemical reactions. Degradation can be influenced by factors such as temperature, light, and the presence of reactive species in the solvent.

General Stability and Potential Degradation Pathways

This compound is generally stable at room temperature in closed containers when protected from light.[6] However, due to the presence of carbon-halogen bonds, it may be susceptible to degradation under certain conditions:

  • Photodegradation: The compound is noted to be light-sensitive.[7] UV light can induce homolytic cleavage of the carbon-iodine bond, which is weaker than the carbon-chlorine bond, potentially leading to the formation of radical species and subsequent degradation products.

  • Nucleophilic Substitution: While generally unreactive towards water, strong nucleophiles can displace the halogen atoms.[4]

  • Reductive Dehalogenation: In the presence of a reducing agent, the halogen atoms can be replaced by hydrogen.

Experimental Protocol for Stability Assessment

A common method to assess the chemical stability of a compound in a specific solvent involves monitoring its concentration over time under controlled conditions.

Materials:

  • This compound

  • High-purity organic solvents of interest

  • Volumetric flasks

  • Amber vials to protect from light (for dark condition experiments)

  • Clear vials (for light exposure experiments)

  • Constant temperature oven or incubator

  • Calibrated light source (for photostability studies)

  • HPLC with a UV detector

  • LC-MS (optional, for degradation product identification)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into several amber and/or clear vials, depending on the conditions being tested.

  • Incubation:

    • Store the vials under controlled conditions. A comprehensive study would include various scenarios as outlined in Table 2.

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each condition for analysis.

  • Analysis:

    • At each time point, analyze the sample by HPLC-UV to determine the concentration of the remaining this compound.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products. LC-MS can be used to identify these products.

  • Data Interpretation:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation rate and half-life (t₁/₂) if significant degradation is observed.

Table 2: Recommended Conditions for Stability Testing

ConditionTemperatureLight ConditionRationale
Ambient Storage 25 °C (Room Temp.)Dark (Amber Vial)To assess baseline stability under standard laboratory storage.
Accelerated Thermal 40 °C or higherDark (Amber Vial)To accelerate potential thermal degradation pathways.
Photostability 25 °C (Room Temp.)Controlled Light SourceTo evaluate the impact of light exposure on stability.

Visualization of Assessment Workflow

The logical flow for a comprehensive assessment of the solubility and stability of a compound like this compound is depicted below.

G start_node Start: Assess Compound (this compound) protocol_dev Develop Analytical Method (e.g., HPLC-UV) start_node->protocol_dev Prerequisite sol_qual Qualitative Solubility Assessment sol_quant Quantitative Solubility Determination (Shake-Flask) sol_qual->sol_quant Inform solvent choice data_analysis Data Analysis & Interpretation sol_quant->data_analysis stab_assess Stability Assessment sub_stab1 Prepare Solutions in Selected Solvents stab_assess->sub_stab1 protocol_dev->sol_qual protocol_dev->stab_assess end_node End: Technical Profile Established data_analysis->end_node sub_stab2 Incubate under Varied Conditions (Temp, Light) sub_stab1->sub_stab2 sub_stab3 Time-Point Analysis (HPLC, LC-MS) sub_stab2->sub_stab3 sub_stab3->data_analysis

Caption: Workflow for Solubility and Stability Assessment.

References

Chemoselective Formation of Grignard Reagents from 1-Chloro-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective formation of Grignard reagents from dihalogenated aromatic compounds is a cornerstone of synthetic organic chemistry, enabling the regioselective introduction of carbon nucleophiles. This technical guide provides an in-depth analysis of the chemoselective formation of a Grignard reagent from 1-chloro-3-iodobenzene. Capitalizing on the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl), this process selectively yields 3-chlorophenylmagnesium iodide. This guide details the underlying principles, a comprehensive experimental protocol, potential side reactions, and characterization methods pertinent to this transformation, offering valuable insights for researchers in synthetic chemistry and drug development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1] In molecules featuring multiple halogen substituents, the selective formation of a Grignard reagent at a specific site is dictated by the bond dissociation energies of the carbon-halogen bonds. The established order of reactivity for Grignard reagent formation is I > Br > Cl > F.[2] This predictable chemoselectivity allows for the targeted synthesis of functionalized intermediates from readily available di- or polyhalogenated precursors.

This compound presents a classic example of a substrate where chemoselective Grignard formation can be achieved. The significantly weaker carbon-iodine bond readily undergoes oxidative addition with magnesium metal, while the more robust carbon-chlorine bond remains intact under controlled reaction conditions. This selective reaction provides a direct route to 3-chlorophenylmagnesium iodide, a versatile building block for the synthesis of a wide array of substituted aromatic compounds.

Principles of Chemoselective Grignard Formation

The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal.[3] The mechanism is believed to involve single electron transfer (SET) steps, leading to the formation of a radical anion which then collapses to form the organomagnesium species.

The chemoselectivity in the reaction of this compound with magnesium is a direct consequence of the difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is considerably weaker and therefore more susceptible to cleavage by magnesium.

Table 1: Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-I~228
C-Br~285
C-Cl~340

By carefully controlling the reaction conditions, such as temperature and addition rate of the dihalide, the preferential reaction at the iodo-substituted position can be maximized, affording a high yield of the desired mono-Grignard reagent.

Experimental Protocol

This protocol is adapted from established procedures for the chemoselective formation of Grignard reagents from analogous dihalobenzenes.[2][4] All procedures must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

Table 2: Materials and Reagents

Material/ReagentPurity/GradeSupplierNotes
This compound≥98%Commercially availableStore under inert atmosphere, protected from light.[5]
Magnesium turnings≥99.5%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableFreshly distilled from sodium/benzophenone.
IodineCrystal, reagent gradeCommercially availableFor activation of magnesium.
1,2-Dibromoethane (optional)Reagent gradeCommercially availableFor activation of magnesium.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially availableFor quenching and yield determination.
Hydrochloric acid (HCl)1 M aqueous solutionCommercially availableFor work-up.
Diethyl etherAnhydrousCommercially availableFor extraction.
Anhydrous magnesium sulfate (B86663) (MgSO₄)Reagent gradeCommercially availableFor drying organic extracts.
Equipment
  • Three-necked round-bottom flask, flame-dried under vacuum

  • Reflux condenser, flame-dried under vacuum

  • Pressure-equalizing dropping funnel, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with a bubbler

  • Syringes and needles for transfer of anhydrous solvents

Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Formation cluster_workup Quenching and Work-up (for analysis) Setup_Flask Flame-dry 3-neck flask with Mg turnings Activate_Mg Activate Mg with iodine under inert atmosphere Setup_Flask->Activate_Mg 1. Add Mg and I₂ Prepare_Solution Prepare solution of this compound in anhydrous THF Initiate_Reaction Add a small portion of halide solution to initiate Prepare_Solution->Initiate_Reaction 2. Prepare halide solution Slow_Addition Slowly add remaining halide solution, maintaining gentle reflux Initiate_Reaction->Slow_Addition 3. Initiate reaction Complete_Reaction Stir at room temperature to complete Slow_Addition->Complete_Reaction 4. Controlled addition Quench Quench with anhydrous DMF at 0°C Complete_Reaction->Quench 5. Formed Grignard Acidify Acidify with 1 M HCl Quench->Acidify 6. Form aldehyde Extract Extract with diethyl ether Acidify->Extract 7. Work-up Dry_and_Concentrate Dry organic phase and concentrate Extract->Dry_and_Concentrate 8. Isolate product Analyze Analyze crude product (GC, NMR) Dry_and_Concentrate->Analyze 9. Characterize Side_Reaction Grignard 3-Chlorophenylmagnesium Iodide Wurtz_Product 3,3'-Dichloro-biphenyl Grignard->Wurtz_Product Reacts with Aryl_Halide This compound Aryl_Halide->Wurtz_Product

References

A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-3-iodobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potential hazards and essential safety precautions for handling 1-Chloro-3-iodobenzene (CAS No. 625-99-0). The information herein is intended to support laboratory personnel in conducting their work safely and effectively.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClI. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules.[1] Its structure, featuring both chlorine and iodine substituents on a benzene (B151609) ring, allows for selective functionalization in various chemical reactions.[2][1] However, as with many halogenated organic compounds, it presents potential health and safety risks that necessitate careful handling and adherence to stringent safety protocols. This document outlines these hazards and provides detailed guidance on safe laboratory practices.

Hazard Identification and Classification

This compound is classified as an irritant.[2] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[2][3]

Signal Word: Warning[3]

Pictogram: [3]

  • alt text

Toxicological Properties

A thorough review of available toxicological data reveals a significant gap in quantitative information for this compound.

Acute Toxicity

Specific quantitative data on acute toxicity, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), are not available in the reviewed literature and safety data sheets.[5] The absence of this data necessitates a cautious approach, treating the substance as potentially harmful if swallowed, inhaled, or in contact with skin.

Chronic Toxicity

Information regarding the long-term health effects of exposure to this compound, including carcinogenicity, mutagenicity, and reproductive toxicity, is not available.[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₆H₄ClI
Molecular Weight 238.45 g/mol [3]
Appearance Clear, light yellow liquid[7]
Boiling Point 228-230 °C at 760 mmHg[4][8]
Density 1.926 - 1.927 g/mL at 25 °C[4][7]
Flash Point 101.7 - 102 °C[4][8]
Water Solubility 67.2 mg/L (sparingly soluble)[2][7]
Refractive Index 1.631[7]
Sensitivity Light sensitive[4]

Experimental Protocols and Safe Handling Procedures

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following sections detail the necessary precautions and procedures for handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is crucial to minimize the inhalation of vapors.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5]
Skin Protection A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently.[5][9]
Respiratory Protection For situations where vapor concentrations may exceed exposure limits, a full-face respirator with an appropriate cartridge should be used.
General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

prep Preparation & Risk Assessment ppe Don Appropriate PPE prep->ppe Review SDS handling Handling in Fume Hood ppe->handling Verify Engineering Controls storage Secure Storage handling->storage After Use waste Waste Disposal handling->waste Generate Waste storage->handling For Next Use cleanup Decontamination & Cleanup waste->cleanup Segregate Halogenated Waste cleanup->prep Prepare for Next Experiment

A logical workflow for the safe handling of this compound.
Specific Handling Protocols

  • Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of vapors.[5]

  • Light Sensitivity: As the compound is light-sensitive, it should be stored in a dark place, and experiments should be conducted with protection from direct light where feasible.[4]

  • Incompatible Materials: Store away from strong oxidizing agents.[4]

  • Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Use non-sparking tools for cleanup.[5] Do not allow the chemical to enter drains.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: When heated, this compound may emit toxic fumes.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The storage area should be secure and away from incompatible materials.[5] Protect from light.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not dispose of it in the sewer system.[9]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. While significant gaps exist in its quantitative toxicological data, the identified hazards of skin, eye, and respiratory irritation demand strict adherence to the safety protocols outlined in this guide. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safe handling procedures, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Theoretical Calculation of 1-Chloro-3-iodobenzene Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical framework and practical methodology for calculating the molecular orbitals of 1-Chloro-3-iodobenzene. It is intended to support research and development activities where understanding the electronic structure of haloaromatic compounds is crucial.

Introduction

This compound (C₆H₄ClI) is a disubstituted aromatic compound featuring two different halogen atoms attached to a benzene (B151609) ring.[1][2] Its electronic properties are of significant interest in various fields, including medicinal chemistry and material science, where it serves as a versatile precursor in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] The arrangement and energy levels of its molecular orbitals (MOs) are fundamental to its reactivity, stability, and spectroscopic properties.

Understanding the molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's behavior as an electrophile or nucleophile and its potential for electronic applications.[4] Theoretical calculations, employing principles of quantum chemistry, are indispensable tools for elucidating these properties. This guide details the computational methods used to model this compound's molecular orbitals.

Theoretical Background

The calculation of molecular orbitals is grounded in quantum mechanics. The goal is to solve the time-independent Schrödinger equation for the molecule to determine its electronic wavefunction and energy levels. Since an exact solution is not feasible for a multi-electron system like this compound, approximation methods are employed.

Molecular Orbital (MO) Theory

MO theory posits that atomic orbitals (AOs) from different atoms combine to form molecular orbitals that span the entire molecule.[5] When AOs combine, they create an equal number of MOs:

  • Bonding Molecular Orbitals: Lower in energy than the original AOs, resulting from constructive interference. Electrons in these orbitals increase bond stability.[6]

  • Antibonding Molecular Orbitals: Higher in energy than the AOs, resulting from destructive interference. Electrons in these orbitals destabilize the molecule.[6][7]

The six p-orbitals of the benzene ring in this compound combine to form six π molecular orbitals (three bonding and three antibonding), which are crucial to its aromaticity and electronic properties.[7]

The Hartree-Fock (HF) Method

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the N-body wavefunction as a single Slater determinant.[8][9] It treats each electron as moving in the average electrostatic field of all other electrons, neglecting instantaneous electron-electron correlation.[8][10] While computationally efficient, this omission means HF typically overestimates the HOMO-LUMO gap and may be less accurate for describing systems with significant electron correlation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost. Unlike HF, which computes the full many-electron wavefunction, DFT calculates the total electronic energy based on the electron density.[4][11] DFT includes a term for electron correlation, offering a more accurate description of electronic properties. The choice of the exchange-correlation functional (e.g., B3LYP) is critical to the accuracy of the results.[12]

Computational Protocol: Calculating Molecular Orbitals of this compound

This section provides a detailed methodology for performing a theoretical calculation of the molecular orbitals of this compound using DFT.

Software

A quantum chemistry software package is required, such as Gaussian, ORCA, or Q-Chem. The general workflow is transferable between packages.

Step 1: Molecular Geometry Construction

The initial step is to build the 3D structure of this compound. This can be done using the software's graphical interface or by defining the atomic coordinates in a Z-matrix or Cartesian format. The IUPAC name is this compound.[13][14]

Step 2: Geometry Optimization

The constructed geometry must be optimized to find the lowest energy conformation on the potential energy surface.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[12]

  • Basis Set: A mixed basis set is recommended due to the presence of a heavy element (iodine).

    • For Iodine (I): An effective core potential (ECP) basis set like LANL2DZ is suitable. ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost while maintaining accuracy for valence electron properties.

    • For Carbon (C), Hydrogen (H), and Chlorine (Cl): A Pople-style basis set such as 6-311+G(d,p) is appropriate. This set includes diffuse functions (+) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing non-spherical electron distributions.[15]

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

Step 3: Vibrational Frequency Calculation

Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

  • Confirmation of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, and the geometry must be re-optimized.

  • Thermodynamic Properties: The calculation provides zero-point vibrational energy (ZPVE) and other thermodynamic data.

Step 4: Single-Point Energy and Molecular Orbital Analysis

Once the optimized geometry is confirmed, a single-point energy calculation is performed using the same functional and a potentially larger basis set for higher accuracy if desired. This calculation generates the final molecular orbitals and their corresponding energy levels.

  • Output Analysis: Key information to extract includes:

    • Energies of all molecular orbitals.

    • Identification of HOMO and LUMO energies.

    • Visualization of the orbital shapes (isosurfaces).

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.[4]

    • The total dipole moment.

The computational workflow is summarized in the diagram below.

G Computational Workflow for Molecular Orbital Calculation cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Data Analysis A 1. Construct Molecular Geometry of This compound B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation B->C D 4. Single-Point Energy & MO Calculation C->D E Confirm True Minimum (Zero Imaginary Frequencies) C->E Check Frequencies F Extract MO Energies (HOMO, LUMO) D->F G Visualize Orbitals D->G H Analyze Properties (Charges, Dipole Moment) D->H

Caption: A flowchart illustrating the key steps in the theoretical calculation of molecular orbitals.

Data Presentation

The quantitative results from the calculation should be summarized for clarity and comparison. The following table presents example data that would be obtained from the protocol described above.

PropertyCalculated ValueDescription
Energy (Hartree) ValueTotal electronic energy of the optimized structure.
Dipole Moment (Debye) ValueA measure of the molecule's overall polarity.
HOMO Energy (eV) ValueEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV) ValueEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-1 Energy (eV) ValueEnergy of the orbital just below the HOMO.
LUMO+1 Energy (eV) ValueEnergy of the orbital just above the LUMO.
HOMO-LUMO Gap (eV) ValueThe energy difference between the HOMO and LUMO, related to reactivity.

Visualization of Molecular Orbitals

Visualizing the frontier molecular orbitals (HOMO and LUMO) is crucial for interpreting chemical reactivity. The HOMO surface typically indicates regions susceptible to electrophilic attack, while the LUMO surface highlights regions prone to nucleophilic attack.

G Frontier Molecular Orbital Relationship cluster_orbitals Energy Levels cluster_energy cluster_gap LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons Gap HOMO-LUMO Gap (ΔE) Energy_Axis Energy Energy_Axis->LUMO Increasing Energy

Caption: A diagram showing the relative energy levels of the HOMO and LUMO orbitals.

Conclusion

Theoretical calculations based on Density Functional Theory provide a powerful and accessible means to investigate the molecular orbitals and electronic structure of this compound. By following a systematic computational protocol involving geometry optimization, frequency analysis, and single-point energy calculation, researchers can obtain reliable data on orbital energies, the HOMO-LUMO gap, and other electronic properties. This information is invaluable for predicting the molecule's reactivity, designing new synthetic pathways, and developing novel materials for drug development and other advanced applications.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-3-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-chloro-3-iodobenzene in Suzuki-Miyaura cross-coupling reactions. This dihalogenated benzene (B151609) derivative offers a valuable platform for selective C-C bond formation, leveraging the differential reactivity of its iodine and chlorine substituents. The protocols and data presented herein are intended to facilitate the efficient synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] The reactivity of the organic halide is highly dependent on the halogen, following the general trend: I > Br > OTf >> Cl.[2] This differential reactivity allows for chemoselective cross-coupling reactions on polyhalogenated substrates.

This compound serves as an excellent substrate for selective Suzuki-Miyaura reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for the selective coupling of an aryl or vinyl group at the 3-position, leaving the chlorine atom intact for subsequent transformations.

Data Presentation: Selective Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)[3]
Phenylboronic acid3-Chloro-1,1'-biphenyl95
4-Methylphenylboronic acid3-Chloro-4'-methyl-1,1'-biphenyl92
4-Methoxyphenylboronic acid3-Chloro-4'-methoxy-1,1'-biphenyl90
4-Chlorophenylboronic acid3,4'-Dichloro-1,1'-biphenyl85
3-Methylphenylboronic acid3-Chloro-3'-methyl-1,1'-biphenyl98

Experimental Protocols

The following are detailed methodologies for performing a selective Suzuki-Miyaura cross-coupling reaction with this compound.

General Protocol for Selective Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for a similar selective coupling reaction.[3]

Materials:

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq, 0.2 mol%), PCy₃·HBF₄ (0.004 eq, 0.4 mol%), and Cs₂CO₃ (2.0 eq).

  • Purge the vessel with argon or nitrogen gas for 10-15 minutes.

  • Add toluene and water (typically in a 10:1 ratio, e.g., 1.0 mL toluene and 0.1 mL water per 0.30 mmol of the aryl halide).

  • Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-chloro-biphenyl derivative.

Protocol for a Green Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol is a more environmentally friendly alternative, adapted from a general procedure.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd/C (15 mg, approximately 1.4 mol% of Pd).[5]

  • Add DMF (8 mL) to the flask.[5]

  • Heat the mixture to reflux under air, with stirring, for an appropriate time (e.g., 30-90 minutes), monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The palladium catalyst can be removed by filtration.

  • The product can then be extracted and purified using standard techniques.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'B(OH)₂ (Arylboronic Acid) + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for the selective coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base inert Purge with Inert Gas reagents->inert solvent Add Solvents (Toluene/Water) inert->solvent heat Heat to 80°C and Stir (2-12h) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Brine cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Filter and Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for selective Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis utilizing 1-chloro-3-iodobenzene as a key starting material. Due to the differential reactivity of the carbon-iodine (C-I) and carbon-chloride (C-Cl) bonds, this compound is a valuable building block for the selective synthesis of disubstituted benzene (B151609) derivatives. Palladium catalysts are highly effective in selectively activating the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring.

This guide covers several major classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings.

Data Presentation: Quantitative Reaction Parameters

The following tables summarize typical quantitative data for various palladium-catalyzed cross-coupling reactions of this compound. These parameters are derived from literature precedents and serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane801692

Table 2: Heck Coupling

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002485
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1201890

Table 3: Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF65693
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)i-Pr₂NHToluene70888

Table 4: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001695
2AnilinePd(OAc)₂ (2)Xantphos (3)Cs₂CO₃Dioxane1102089

Table 5: Carbonylative Coupling (Sonogashira-type)

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventCO PressureTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NToluene1 atm1001285

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above. Standard Schlenk techniques and inert atmosphere (Argon or Nitrogen) are recommended for all reactions.

Suzuki-Miyaura Coupling Protocol

Synthesis of 3-chloro-1,1'-biphenyl

A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 238.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (B84403) (2.0 mmol, 424 mg). The flask is evacuated and backfilled with argon. Toluene (5 mL) and water (0.5 mL) are added, and the mixture is degassed by bubbling with argon for 15 minutes. Palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) are then added. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes) to afford 3-chloro-1,1'-biphenyl.

Heck Coupling Protocol

Synthesis of (E)-1-chloro-3-styrylbenzene

To a screw-capped vial is added this compound (1.0 mmol, 238.5 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg), and triethylamine (B128534) (2.0 mmol, 0.28 mL). The vial is sealed and purged with argon. Styrene (1.2 mmol, 0.14 mL) and DMF (3 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling, the mixture is poured into water (30 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography (hexanes/ethyl acetate gradient) to yield the product.

Sonogashira Coupling Protocol[1][2][3][4]

Synthesis of 1-chloro-3-(phenylethynyl)benzene

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol, 238.5 mg), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg), and copper(I) iodide (0.04 mmol, 7.6 mg) are dissolved in anhydrous THF (5 mL).[1] Triethylamine (2.0 mmol, 0.28 mL) is added, followed by the dropwise addition of phenylacetylene (1.1 mmol, 0.12 mL). The reaction mixture is heated to 65 °C and stirred for 6 hours.[1] The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (30 mL) and washed with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (hexanes) to give 1-chloro-3-(phenylethynyl)benzene.

Buchwald-Hartwig Amination Protocol[5]

Synthesis of 4-(3-chlorophenyl)morpholine

An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 238.5 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and BINAP (0.015 mmol, 9.3 mg). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL) are added. The tube is sealed and the reaction mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL), filtered through a pad of Celite, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the desired product.

Carbonylative Sonogashira Coupling Protocol[6][7]

Synthesis of 1-(3-chlorophenyl)-3-phenylprop-2-yn-1-one [2]

A two-necked flask equipped with a reflux condenser and a balloon of carbon monoxide is charged with this compound (1.0 mmol, 238.5 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg) in toluene (5 mL).[2] Triethylamine (2.0 mmol, 0.28 mL) and phenylacetylene (1.1 mmol, 0.12 mL) are added. The mixture is stirred under a CO atmosphere (1 atm) at 100 °C for 12 hours. After cooling, the reaction mixture is filtered through Celite and the filtrate is concentrated. The residue is purified by column chromatography to yield the product.

Mandatory Visualizations

G cluster_0 General Palladium(0) Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Nu(L2) Transmetalation / Nucleophilic Attack Ar-Pd(II)-Nu(L2)->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L2)->Ar-Nu

Caption: Generalized catalytic cycle for palladium(0)-catalyzed cross-coupling reactions.

G start Start reagents Combine this compound, coupling partner, and base in a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent catalyst Add Palladium catalyst and ligand. solvent->catalyst heat Heat reaction mixture to specified temperature. catalyst->heat monitor Monitor reaction progress (TLC, GC/MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: 1-Chloro-3-iodobenzene as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Chloro-3-iodobenzene is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a range of pharmaceutical agents. Its unique structure, featuring two different halogen atoms on a benzene (B151609) ring, allows for selective and sequential functionalization through various cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds enables chemists to introduce diverse molecular fragments in a controlled manner, facilitating the construction of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of prominent targeted cancer therapies, including Vismodegib, Sonidegib, and Ponatinib.

Application in the Synthesis of Vismodegib

Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2] The synthesis of Vismodegib can be accomplished using a key intermediate derived from a this compound analog. The core strategy involves a Suzuki-Miyaura coupling to introduce a pyridine (B92270) moiety, followed by an amide bond formation.

Synthetic Workflow:

The synthesis of Vismodegib involves the preparation of two key fragments: 4-chloro-3-(pyridin-2-yl)aniline (B561131) and 2-chloro-4-(methylsulfonyl)benzoic acid. These are then coupled to form the final drug molecule.[3]

Vismodegib Synthesis Workflow cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Final Coupling 2-(2-chloro-5-nitrophenyl)pyridine (B1455133) 2-(2-chloro-5-nitrophenyl)pyridine 4-chloro-3-(pyridin-2-yl)aniline 4-chloro-3-(pyridin-2-yl)aniline 2-(2-chloro-5-nitrophenyl)pyridine->4-chloro-3-(pyridin-2-yl)aniline Reduction Vismodegib Vismodegib 4-chloro-3-(pyridin-2-yl)aniline->Vismodegib 4-methylsulfonyltoluene 4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 2-chloro-4-methylsulfonyltoluene 4-methylsulfonyltoluene->2-chloro-4-methylsulfonyltoluene Chlorination 2-chloro-4-(methylsulfonyl)benzoic acid 2-chloro-4-(methylsulfonyl)benzoic acid 2-chloro-4-methylsulfonyltoluene->2-chloro-4-(methylsulfonyl)benzoic acid Oxidation 2-chloro-4-(methylsulfonyl)benzoyl chloride 2-chloro-4-(methylsulfonyl)benzoyl chloride 2-chloro-4-(methylsulfonyl)benzoic acid->2-chloro-4-(methylsulfonyl)benzoyl chloride Chlorination 2-chloro-4-(methylsulfonyl)benzoyl chloride->Vismodegib Amide Coupling

Synthetic workflow for Vismodegib.
Experimental Protocols:

Protocol 1: Synthesis of 4-chloro-3-(pyridin-2-yl)aniline [3]

  • Reaction Setup: In a 100 mL volumetric flask, combine 2-(2-chloro-5-nitrophenyl)pyridine (20 mmol), methanol (B129727) (50 mL), activated carbon (1 g), iron hydroxide (B78521) oxide (FeOOH, 2 mmol), and 85% hydrazine (B178648) hydrate (B1144303) (60 mmol).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours.

  • Work-up: After the reaction is complete, filter the mixture and evaporate the solvent. Dissolve the residue in 150 mL of dichloromethane.

  • Purification: Wash the organic phase with a saturated sodium bicarbonate solution (3 x 20 mL). Dry the organic phase and concentrate under reduced pressure. Recrystallize the crude product from n-propanol to yield a pale yellow solid.

Protocol 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid [1][2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge sodium sulfite (B76179) (4.6 g, 37 mmol), sodium bicarbonate (12.3 g, 146 mmol), and water (40 mL).

  • Reaction: Heat the slurry to 75 °C and slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol). Stir at 75 °C for 2 hours. Add the sodium salt of chloroacetic acid (6.4 g, 55 mmol) and heat the mixture at reflux for 21 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute HCl. Extract the mixture with ethyl acetate.

  • Purification: Dry the organic layer with magnesium sulfate (B86663) and evaporate to dryness to afford a white solid.

Protocol 3: Synthesis of Vismodegib (Amide Coupling)

  • Acid Chloride Formation: Convert 2-chloro-4-(methylsulfonyl)benzoic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Coupling Reaction: In an inert solvent such as THF, react 4-chloro-3-(pyridin-2-yl)aniline with 2-chloro-4-(methylsulfonyl)benzoyl chloride in the presence of a base (e.g., triethylamine) at a low temperature (-10 °C to 10 °C).

  • Work-up and Purification: After the reaction is complete (typically 10-20 hours), evaporate the solvent and purify the crude product by a suitable method such as column chromatography or recrystallization.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
Synthesis of 4-chloro-3-(pyridin-2-yl)aniline 2-(2-chloro-5-nitrophenyl)pyridineFeOOH, Hydrazine hydrate, Activated carbonMethanolReflux6-896
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid 2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Sodium bicarbonate, Chloroacetic acidWater75-Reflux2385
Amide Coupling 4-chloro-3-(pyridin-2-yl)aniline, 2-chloro-4-(methylsulfonyl)benzoyl chlorideTriethylamineTHF-10 to 1010-20-

Yield for the final amide coupling step is not specified in the provided search results.

Signaling Pathway:

Vismodegib targets the Hedgehog signaling pathway, which is aberrantly activated in basal cell carcinoma. It functions by inhibiting the Smoothened (SMO) receptor, a key component of this pathway.

Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibition SUFU SUFU GLI GLI SUFU->GLI Inhibition GLI_active GLI (active) GLI->GLI_active Target Genes Target Genes GLI_active->Target Genes Transcription Hh Hedgehog Ligand Hh->PTCH Vismodegib Vismodegib Vismodegib->SMO Inhibition

Hedgehog signaling pathway and Vismodegib's mechanism of action.

Application in the Synthesis of Sonidegib

Sonidegib is another Hedgehog pathway inhibitor used in the treatment of locally advanced basal cell carcinoma. Its synthesis also relies on palladium-catalyzed cross-coupling reactions, demonstrating the utility of halogenated benzene derivatives.

Synthetic Workflow:

The synthesis of Sonidegib can be achieved through a multi-step sequence involving a Suzuki-Miyaura coupling as a key step to form a biaryl linkage.

Sonidegib Synthesis Workflow cluster_0 Biaryl Formation cluster_1 Amine Fragment Synthesis cluster_2 Final Amide Coupling Aryl Halide 3-Bromo-2-methylbenzoic acid analog Biaryl Intermediate Biaryl Intermediate Aryl Halide->Biaryl Intermediate Aryl Boronic Acid Arylboronic acid Aryl Boronic Acid->Biaryl Intermediate Suzuki Coupling Sonidegib Sonidegib Biaryl Intermediate->Sonidegib Pyridine Derivative 2-(cis-2,6-dimethylmorpholin-4-yl)-5-aminopyridine Pyridine Derivative->Sonidegib Amide Coupling

Synthetic workflow for Sonidegib.
Experimental Protocols:

A detailed, step-by-step protocol with specific quantitative data for the synthesis of Sonidegib from a this compound analog was not fully available in the provided search results. However, the general strategy involves a Suzuki-Miyaura coupling followed by an amide bond formation. The following is a generalized protocol based on typical conditions for these reactions.

Protocol 4: Suzuki-Miyaura Coupling for Biaryl Intermediate

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a 3-bromo-2-methylbenzoic acid derivative, 1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Reaction: Add a suitable solvent system (e.g., a mixture of toluene, ethanol (B145695), and water) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 130 °C.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 5: Amide Coupling to form Sonidegib

  • Acid Activation: Activate the carboxylic acid of the biaryl intermediate using a coupling reagent such as HATU or by converting it to an acid chloride.

  • Coupling Reaction: React the activated biaryl intermediate with 2-(cis-2,6-dimethylmorpholin-4-yl)-5-aminopyridine in the presence of a non-nucleophilic base like DIPEA in a solvent such as DMF.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the final product by chromatography or recrystallization.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 3-Bromo-2-methylbenzoic acid analog, Arylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water80-130-84
Amide Coupling Biaryl intermediate, 2-(cis-2,6-dimethylmorpholin-4-yl)-5-aminopyridineHATU, DIPEADMFRT-603-1231-80

Yields are based on similar reactions reported in the literature and may vary.

Signaling Pathway:

Similar to Vismodegib, Sonidegib targets the Hedgehog signaling pathway by inhibiting the SMO receptor, thereby preventing the downstream signaling cascade that leads to cell proliferation.

Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibition SUFU SUFU GLI GLI SUFU->GLI Inhibition GLI_active GLI (active) GLI->GLI_active Target Genes Target Genes GLI_active->Target Genes Transcription Hh Hedgehog Ligand Hh->PTCH Sonidegib Sonidegib Sonidegib->SMO Inhibition

Hedgehog signaling pathway and Sonidegib's mechanism of action.

Application in the Synthesis of Ponatinib

Ponatinib is a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key step in its synthesis is a Sonogashira coupling, which utilizes a halogenated aromatic intermediate.

Synthetic Workflow:

The synthesis of Ponatinib involves the coupling of two main fragments: 3-ethynyl-imidazo[1,2-b]pyridazine and a substituted iodobenzamide.[4]

Ponatinib Synthesis Workflow cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Final Coupling Imidazo[1,2-b]pyridazine (B131497) Imidazo[1,2-b]pyridazine 3-Bromoimidazo[1,2-b]pyridazine (B100983) 3-Bromoimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->3-Bromoimidazo[1,2-b]pyridazine Bromination 3-Ethynylimidazo[1,2-b]pyridazine (B1394175) 3-Ethynylimidazo[1,2-b]pyridazine 3-Bromoimidazo[1,2-b]pyridazine->3-Ethynylimidazo[1,2-b]pyridazine Sonogashira Coupling Ponatinib Ponatinib 3-Ethynylimidazo[1,2-b]pyridazine->Ponatinib 3-Iodo-4-methylbenzoic acid 3-Iodo-4-methylbenzoic acid 3-Iodo-4-methylbenzoyl chloride 3-Iodo-4-methylbenzoyl chloride 3-Iodo-4-methylbenzoic acid->3-Iodo-4-methylbenzoyl chloride Chlorination Iodobenzamide Intermediate Iodobenzamide Intermediate 3-Iodo-4-methylbenzoyl chloride->Iodobenzamide Intermediate Substituted Aniline 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Substituted Aniline->Iodobenzamide Intermediate Amide Coupling Iodobenzamide Intermediate->Ponatinib Sonogashira Coupling

Synthetic workflow for Ponatinib.
Experimental Protocols:

Protocol 6: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine [4]

  • Bromination: Brominate imidazo[1,2-b]pyridazine using bromine in ethanol at room temperature to obtain 3-bromoimidazo[1,2-b]pyridazine.

  • Sonogashira Coupling: React 3-bromoimidazo[1,2-b]pyridazine with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper co-catalyst (e.g., CuI, 7.5 mol%), and a base (e.g., diisopropylethylamine) in DMF at 80 °C.

  • Desilylation: Remove the trimethylsilyl (B98337) protecting group using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at room temperature.

Protocol 7: Synthesis of the Iodobenzamide Intermediate [5]

  • Acid Chloride Formation: Convert 3-iodo-4-methylbenzoic acid to 3-iodo-4-methylbenzoyl chloride using a chlorinating agent.

  • Amide Coupling: React the acid chloride with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in the presence of a base like diisopropylethylamine in THF at room temperature.

Protocol 8: Final Sonogashira Coupling to form Ponatinib [4]

  • Reaction Setup: In a reaction vial, combine the iodobenzamide intermediate (1.0 eq), 3-ethynylimidazo[1,2-b]pyridazine (1.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 7.5 mol%).

  • Reaction: Degas the mixture and add DMF and diisopropylethylamine. Stir the reaction at room temperature for 16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and purify the crude product by silica (B1680970) gel chromatography.

StepReactantsReagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)
Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine 3-Bromoimidazo[1,2-b]pyridazine, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, (i-Pr)₂NEt, TBAFDMF, THF80, RT-84 (coupling)
Amide Coupling for Iodobenzamide 3-Iodo-4-methylbenzoyl chloride, Substituted Aniline(i-Pr)₂NEtTHFRT--
Final Sonogashira Coupling Iodobenzamide Intermediate, 3-Ethynylimidazo[1,2-b]pyridazinePd(PPh₃)₄, CuI, (i-Pr)₂NEtDMFRT16-

Yields for some steps are not specified in the provided search results.

Signaling Pathway:

Ponatinib is a pan-BCR-ABL inhibitor. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML and Ph+ ALL. Ponatinib binds to the ATP-binding site of the ABL kinase domain, including the T315I mutant which is resistant to other inhibitors.

BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition

BCR-ABL signaling pathway and Ponatinib's mechanism of action.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodobenzene is a versatile building block in organic synthesis, particularly for the construction of unsymmetrical biaryl compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for chemoselective functionalization. The C-I bond is significantly more reactive, enabling selective coupling at this position while leaving the C-Cl bond intact for subsequent transformations. This feature makes this compound a valuable starting material in medicinal chemistry and materials science for the synthesis of complex, multi-substituted aromatic systems.

This document provides detailed protocols for the selective synthesis of biaryl compounds from this compound using three common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Heck coupling.

Chemoselective Cross-Coupling Principle

The widely accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This predictable selectivity allows for the targeted reaction at the more reactive halogen in dihalogenated aromatic compounds. In the case of this compound, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, initiating the cross-coupling catalytic cycle at this position, while the C-Cl bond remains largely unreacted under appropriate conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[3]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.[4]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[4]

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-chloro-biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of chloro-iodo-substituted benzenes with various arylboronic acids. While specific data for this compound is not extensively reported, the data for analogous compounds demonstrate the feasibility and selectivity of the reaction.

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3-chloro-5-iodobenzeneNaphthalene-1-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene (B28343)/H₂O1001895[5]
1-Bromo-3-chloro-5-iodobenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001892[5]
4-Chloro-6-(3-iodophenyl)pyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285 (Rep.)[6]
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O02458[7]

Note: "Rep." indicates a representative yield based on similar substrates.

Diagrams

Suzuki_Coupling cluster_products Pd(0)L2 Pd(0)L2 This compound This compound Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination 3-Chloro-biaryl 3-Chloro-biaryl Ar-Pd(II)-Ar'(L2)->3-Chloro-biaryl This compound->Ar-Pd(II)-I(L2) Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[8][9] It is known for its tolerance of a wide variety of functional groups.

Experimental Protocol: Selective Stille Coupling

This protocol provides a general method for the selective Stille coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(phenyl)tin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) and anhydrous, degassed toluene (10 mL).

  • Inert Atmosphere: Seal the flask and ensure an inert atmosphere is maintained.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and stir vigorously with a saturated aqueous solution of KF for 1 hour to remove tin byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 3-chloro-biaryl.

Data Presentation: Representative Stille Coupling Reactions

The following table presents representative yields for Stille coupling reactions of haloarenes, demonstrating the general efficiency of this method.

Aryl HalideOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzene (B50100)VinyltributyltinPd(PPh₃)₄Toluene1001699[10]
4-IodotoluenePhenyltributyltinPdCl₂(PPh₃)₂DMF80292[10]
1-Bromo-4-chlorobenzene(Tributylstannyl)benzenePd(PPh₃)₄Toluene1102489[11]
Aryl Iodides (various)Various OrganostannanesPd(0) catalystsVarious80-1202-4876-99[10]

Diagram

Stille_Coupling cluster_products Pd(0)L2 Pd(0)L2 This compound This compound Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'SnBu3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination 3-Chloro-biaryl 3-Chloro-biaryl Ar-Pd(II)-Ar'(L2)->3-Chloro-biaryl This compound->Ar-Pd(II)-I(L2) Oxidative Addition

Caption: Catalytic cycle of the Stille coupling.

Heck Coupling

The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[4][12]

Experimental Protocol: Selective Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene (B11656) or an acrylate) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol) in the anhydrous solvent (10 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the mixture. If using a solid base, a phosphine ligand may be required.

  • Inert Atmosphere: Degas the mixture thoroughly.

  • Reaction: Heat the reaction to 100-120 °C and stir for 8-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the substituted alkene.

Data Presentation: Representative Heck Coupling Reactions

The following table provides representative yields for Heck coupling reactions involving iodobenzene and various alkenes.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | High |[12] | | Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 4 | 91 |[13] | | Iodobenzene | Estragole | Pd(OAc)₂ | K₂CO₃ | DMF | 3 | 89 |[13] | | Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ | Et₃N | Acetonitrile | - | - | 35.7 | |

Diagram

Heck_Coupling cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion HPd(II)I(L2) HPd(II)I(L2) Sigma-Alkyl Pd Complex->HPd(II)I(L2) Beta-Hydride Elimination Substituted Alkene Substituted Alkene Sigma-Alkyl Pd Complex->Substituted Alkene HPd(II)I(L2)->Pd(0)L2 Reductive Elimination (Base) This compound This compound This compound->Ar-Pd(II)-I(L2) Oxidative Addition

Caption: Catalytic cycle of the Heck coupling.

Conclusion

This compound is a valuable and versatile substrate for the chemoselective synthesis of biaryl compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and high-yielding cross-coupling reactions at the iodine position using standard palladium catalysts. The Suzuki-Miyaura, Stille, and Heck reactions provide reliable methods for the synthesis of a wide range of 3-chloro-substituted biaryls and vinylarenes, which can serve as key intermediates in drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations.

References

Application Notes and Protocols: 1-Chloro-3-iodobenzene as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodobenzene is a versatile bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a wide array of organometallic reagents. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly more reactive towards metals and in various cross-coupling reactions, allowing for selective functionalization at the 3-position while leaving the chloro substituent intact for subsequent transformations. This property makes this compound a strategic building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

These application notes provide detailed protocols for the preparation of Grignard and organolithium reagents from this compound, as well as its application in selective Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

I. Formation of Organometallic Reagents

The selective formation of organometallic reagents from this compound is achieved by exploiting the higher reactivity of the C-I bond.

A. Grignard Reagent Formation: (3-Chlorophenyl)magnesium Iodide

The preparation of Grignard reagents requires anhydrous conditions as they are highly reactive towards water.[2][3] The reaction is initiated on the surface of magnesium metal, and activation of the magnesium is often necessary.[4]

Experimental Protocol:

  • Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.

  • Apparatus: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The system should be flushed with dry nitrogen.

  • Reaction Setup: To the flask, add magnesium turnings (1.2 equivalents).

  • Activation: Add a small crystal of iodine to the flask. The disappearance of the iodine color indicates the activation of the magnesium surface.[3]

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming or sonication. An exothermic reaction and the appearance of a cloudy solution indicate the formation of the Grignard reagent.[2]

  • Execution: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-black solution of (3-chlorophenyl)magnesium iodide is ready for use in subsequent reactions.

Logical Relationship: Grignard Reagent Formation

Grignard_Formation A This compound D (3-Chlorophenyl)magnesium Iodide A->D + Mg, Ether/THF B Mg B->D C Anhydrous Ether/THF C->D E Iodine (activator) E->B activates

Caption: Formation of (3-chlorophenyl)magnesium iodide.

B. Organolithium Reagent Formation: (3-Chlorophenyl)lithium

Organolithium reagents are typically prepared by reaction of an organic halide with lithium metal.[4][5] Due to their high reactivity, these reactions must be carried out under strictly anhydrous and inert conditions.

Experimental Protocol:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Apparatus: Set up a Schlenk flask equipped with a magnetic stir bar and a septum.

  • Reaction Setup: Add freshly cut lithium metal (2.2 equivalents) to the flask containing an anhydrous, non-reactive solvent such as pentane (B18724) or hexane.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it slowly to the lithium dispersion via syringe.

  • Execution: The reaction is often initiated by stirring at room temperature. A color change and the formation of a precipitate are indicative of the reaction's progress.

  • Completion: Stir the mixture for several hours until the lithium metal is consumed. The resulting solution or suspension of (3-chlorophenyl)lithium can be used directly. The concentration of the organolithium reagent can be determined by titration.

Experimental Workflow: Organolithium Reagent Synthesis

Organolithium_Workflow start Start prep Prepare Dry Glassware & Inert Atmosphere start->prep setup Add Lithium Metal & Anhydrous Solvent prep->setup addition Slowly Add this compound Solution setup->addition reaction Stir at Room Temperature addition->reaction completion Monitor for Completion reaction->completion titration Titrate to Determine Concentration (Optional) completion->titration end End: (3-Chlorophenyl)lithium Solution titration->end

Caption: Workflow for the synthesis of (3-chlorophenyl)lithium.

II. Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective palladium-catalyzed cross-coupling reactions at the more reactive C-I position.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol for Selective C-I Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Execution: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture, and add water and an organic solvent (e.g., ethyl acetate) for extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-aryl-1-chlorobenzene derivative.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Arylboronic AcidPd₂(dba)₃FcPPh₂K₃PO₄Dioxane/H₂O10018-20Good to Excellent
Heptylboronic acid pinacol (B44631) esterPd₂(dba)₃FcPPh₂K₃PO₄Dioxane/H₂O10018-2074

Note: Yields are highly dependent on the specific substrates and reaction conditions.[6]

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol for Selective C-I Coupling:

  • Reaction Setup: To a degassed mixture of this compound (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF, DMF, or isopropanol), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: Add an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as a solvent in some cases.

  • Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Dilute the filtrate with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl. Dry the organic layer and concentrate it.

  • Purification: Purify the residue by column chromatography to yield the 1-chloro-3-(alkynyl)benzene product.

Quantitative Data for Sonogashira Coupling

Coupling PartnerCatalystCo-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom TempGood to Excellent
Various AlkynesPd-complex-C2NoneK₂CO₃Isopropanol25Good to Excellent

Note: Yields can vary based on the specific alkyne and catalyst system used.[7]

C. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.

Experimental Protocol for Selective C-I Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃) if required.

  • Base: Add a base, typically an amine like triethylamine or an inorganic base such as Na₂CO₃ or K₂CO₃.

  • Solvent: Use a polar aprotic solvent like DMF, NMP, or acetonitrile.

  • Execution: Heat the reaction mixture under an inert atmosphere, with temperatures ranging from 80°C to 140°C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo.

  • Purification: Purify the product by column chromatography or recrystallization.

Quantitative Data for Heck Reaction

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Methyl Acrylate (B77674)Pd/CEt₃N/Na₂CO₃NMP100VariesHigh
StyrenePd(OAc)₂K₂CO₃PEG-40040-60Varies91-99

Note: Yields are influenced by the specific alkene, catalyst, and reaction conditions.[8][9]

Cross_Coupling_Cycle

References

Application of 1-Chloro-3-iodobenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodobenzene is a versatile dihalogenated aromatic compound that serves as a crucial building block in the synthesis of advanced organic materials. Its unique structure, featuring two different halogen atoms on a benzene (B151609) ring, allows for selective and sequential functionalization through various cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, with the C-I bond being significantly more reactive in palladium-catalyzed reactions. This property enables the synthesis of complex, non-symmetrical molecules, making it a valuable precursor for a wide range of materials, including conjugated polymers, organic light-emitting diode (OLED) materials, and functional small molecules.

Core Applications in Materials Science

The primary applications of this compound in materials science revolve around its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These reactions facilitate the formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems that are essential for optoelectronic and conductive materials.

Synthesis of Conjugated Polymers

This compound is a key monomer in the synthesis of conjugated polymers. The ability to selectively react at the iodine position first, followed by a subsequent reaction at the less reactive chlorine position, allows for the controlled synthesis of well-defined polymer structures.

Application Note: Poly(m-phenylene) and its derivatives are a class of conjugated polymers with applications in light-emitting diodes and as conductive materials. The Yamamoto coupling, a nickel-catalyzed polymerization of dihaloaromatics, can be employed for the synthesis of these polymers. While the differential reactivity of this compound is more commonly exploited in sequential cross-coupling, it can also be used in polymerization reactions under conditions that activate the C-Cl bond.

Development of Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, this compound is instrumental in synthesizing host materials, charge transport layers, and emissive compounds for OLEDs.[1] The strategic introduction of different functional groups via sequential cross-coupling allows for the fine-tuning of the electronic and photophysical properties of the final molecules.

Application Note: Hole-transporting materials (HTMs) are a critical component of OLEDs, facilitating the efficient injection and transport of positive charge carriers. The triphenylamine (B166846) and carbazole (B46965) moieties are common building blocks for HTMs due to their excellent hole-transporting capabilities and high thermal stability. This compound can be used to create unsymmetrical derivatives of these compounds, allowing for the optimization of their performance in OLED devices.

Precursor for Functional Small Molecules and Biaryls

The synthesis of unsymmetrical biaryls and functionalized small molecules is a significant application of this compound. These molecules can serve as intermediates in the synthesis of more complex materials or be used directly in various applications due to their unique optical and electronic properties.

Application Note: The regioselective synthesis of functionalized biaryls is readily achieved using this compound. By first performing a Suzuki or Sonogashira coupling at the iodine position, a wide variety of substituents can be introduced. The remaining chlorine atom can then be subjected to a second cross-coupling reaction under more forcing conditions to introduce a different functional group, leading to the formation of unsymmetrical biaryl compounds with tailored properties.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol describes the selective reaction of a terminal alkyne at the iodine position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the terminal alkyne (1.1 eq) to the solution.

  • Add triethylamine (2.0 eq) as the base and solvent.

  • To this mixture, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

The following table provides representative yields for the Sonogashira coupling of this compound with various terminal alkynes under the conditions described above.

Terminal AlkyneProductYield (%)
Phenylacetylene1-Chloro-3-(phenylethynyl)benzene85-95
1-Hexyne1-Chloro-3-(hex-1-yn-1-yl)benzene80-90
(Trimethylsilyl)acetylene1-Chloro-3-((trimethylsilyl)ethynyl)benzene90-98
Protocol 2: Sequential Suzuki-Miyaura Coupling of this compound

This protocol demonstrates the sequential functionalization of this compound, first at the iodine position and subsequently at the chlorine position.

Step 1: First Suzuki-Miyaura Coupling (at Iodine position)

Materials:

  • This compound

  • Arylboronic acid 1 (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid 1 (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the intermediate product, 3-chloro-1,1'-biphenyl, by column chromatography or recrystallization.

Step 2: Second Suzuki-Miyaura Coupling (at Chlorine position)

Materials:

  • 3-Chloro-1,1'-biphenyl (from Step 1)

  • Arylboronic acid 2 (e.g., 4-Methoxyphenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 3-chloro-1,1'-biphenyl (1.0 eq), arylboronic acid 2 (1.5 eq), and potassium phosphate (3.0 eq).

  • Add anhydrous toluene to the flask.

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.04 eq) and SPhos (0.08 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Extract the final product, purify by column chromatography to obtain the unsymmetrical m-terphenyl (B1677559) derivative.

Quantitative Data:

The following table shows representative yields for the sequential Suzuki coupling.

Arylboronic Acid 1Intermediate Yield (%)Arylboronic Acid 2Final ProductFinal Yield (%)
Phenylboronic acid85-954-Methoxyphenylboronic acid4'-Methoxy-[1,1':3',1''-terphenyl]70-85
4-Tolylboronic acid88-96Naphthylboronic acid3-(Naphthalen-2-yl)-4'-methyl-1,1'-biphenyl65-80
3-Furanylboronic acid80-90Thiopheneboronic acid3-(Furan-3-yl)-3'-(thiophen-2-yl)-1,1'-biphenyl60-75

Visualization of Experimental Workflows

experimental_workflow cluster_sonogashira Protocol 1: Selective Sonogashira Coupling cluster_suzuki Protocol 2: Sequential Suzuki Coupling s1 Reactants Mixing (this compound, Alkyne, TEA, THF) s2 Catalyst Addition (Pd(PPh3)2Cl2, CuI) s1->s2 s3 Reaction at RT s2->s3 s4 Aqueous Workup s3->s4 s5 Purification (Column Chromatography) s4->s5 ss1_1 Step 1: First Coupling (Reactants, Pd(PPh3)4, Na2CO3) ss1_2 Reflux ss1_1->ss1_2 ss1_3 Purification of Intermediate ss1_2->ss1_3 ss2_1 Step 2: Second Coupling (Intermediate, Arylboronic Acid 2, Pd(OAc)2/SPhos, K3PO4) ss1_3->ss2_1 ss2_2 Heating (100-110°C) ss2_1->ss2_2 ss2_3 Purification of Final Product ss2_2->ss2_3

Caption: General experimental workflows for Sonogashira and sequential Suzuki couplings.

logical_relationship A This compound B Selective C-I Bond Activation (Milder Conditions) A->B Pd Catalyst C Monofunctionalized Intermediate B->C D C-Cl Bond Activation (Harsher Conditions) C->D Pd Catalyst E Difunctionalized Product D->E

Caption: Logical relationship of sequential cross-coupling reactions.

References

Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.

This application note provides a detailed protocol for the Sonogashira coupling of 1-Chloro-3-iodobenzene with various terminal alkynes. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective reaction, with the coupling occurring exclusively at the more reactive C-I bond. This selectivity makes this compound a valuable building block for the synthesis of complex molecules where the chloro-substituent can be retained for subsequent transformations.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl iodide to the active Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) co-catalyst in the presence of a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the Sonogashira coupling of this compound with various terminal alkynes. The presented data is illustrative and based on typical conditions reported for similar substrates. Excellent yields are generally achieved due to the high reactivity of the aryl iodide.

EntryTerminal AlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₄ (2)CuI (4)Et₃NToluene252-4>95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHTHF253-5>90
3Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)Et₃NDMF504-6>90
41-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineToluene606-8>95
54-EthynyltoluenePd(PPh₃)₄ (2)CuI (4)Et₃NDioxane252-4>95
6(4-Chlorophenyl)acetylenePd(PPh₃)₄ (10)CuI (20)Cs₂CO₃Toluene2524~45

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a general procedure for the selective Sonogashira coupling at the iodo-position of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), anhydrous toluene, and triethylamine (2.0 equiv.).

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Addition of Catalysts and Alkyne: To the degassed solution, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%). Finally, add phenylacetylene (1.1 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-chloro-3-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.

Materials:

  • This compound

  • Terminal Alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Anhydrous solvent (e.g., THF, DMF, or NMP)

  • Base (e.g., piperidine, diisopropylamine, or cesium carbonate)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen anhydrous solvent.

  • Addition of Catalyst and Base: Add PdCl₂(PPh₃)₂ (3-5 mol%) and the base (2.0-3.0 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC or GC/MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 3-chlorophenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Cu(I)I Cu(I)I Transmetalation->Cu(I)I Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination H-C≡CR, Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow Start Start: Flame-dried Schlenk flask under inert atmosphere Reagents Add this compound, solvent, and base Start->Reagents Degas Degas the reaction mixture Reagents->Degas Catalysts_Alkyne Add Pd and Cu catalysts, and terminal alkyne Degas->Catalysts_Alkyne Reaction Stir at specified temperature and monitor by TLC/GC Catalysts_Alkyne->Reaction Workup Quench reaction, filter catalysts Reaction->Workup Extraction Extract with organic solvent, wash with brine Workup->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification End End: Isolated Product Purification->End

Caption: A typical experimental workflow for Sonogashira coupling.

Application Notes and Protocols: Chemoselective Heck Reaction of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key challenge and opportunity in Heck chemistry lies in achieving chemoselectivity when multiple reactive sites are present in a single molecule.

1-Chloro-3-iodobenzene is a valuable building block in medicinal chemistry and materials science, featuring two different halogen atoms with distinct reactivities. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst. This reactivity difference allows for highly chemoselective Heck coupling reactions at the C-I position, leaving the C-Cl bond intact for subsequent transformations. This application note provides a detailed overview of the reaction conditions and protocols for the selective Heck reaction of this compound.

Reaction Principle and Selectivity

The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) species.[1] The reactivity of aryl halides in this step follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. For this compound, this pronounced difference in reactivity allows for the selective activation of the C-I bond under appropriate conditions. By carefully selecting the catalyst, ligands, base, and reaction temperature, the Heck reaction can be directed exclusively to the iodo-position, yielding 3-chloro-substituted olefinic products. This chemoselectivity is a significant advantage, as it enables a modular approach to the synthesis of complex molecules, where the chloro-substituent can be utilized in a subsequent cross-coupling reaction.

Summary of Reaction Conditions

The successful chemoselective Heck reaction of this compound with various alkenes, such as acrylates and styrenes, can be achieved using a range of palladium catalysts, bases, and solvents. The following tables summarize typical conditions based on established protocols for similar dihalogenated substrates.[2]

Table 1: Typical Reaction Conditions for the Heck Reaction of this compound with Acrylates

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%
Ligand P(o-tol)₃ (Tri(o-tolyl)phosphine)2-10 mol%
Alkene n-Butyl acrylate (B77674) / Methyl acrylate1.1 - 1.5 equivalents
Base Et₃N (Triethylamine) or K₂CO₃ (Potassium carbonate)1.5 - 2.5 equivalents
Solvent DMF (N,N-Dimethylformamide) or AcetonitrileAnhydrous
Temperature 80 - 120 °CReaction progress monitored by TLC or GC-MS
Reaction Time 4 - 24 hoursDependent on substrate and temperature
Typical Yield 70 - 95%Isolated yield of the 3-chloro-substituted product

Table 2: Typical Reaction Conditions for the Heck Reaction of this compound with Styrenes

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%
Ligand PPh₃ (Triphenylphosphine)2-10 mol%
Alkene Styrene (B11656) or substituted styrenes1.1 - 1.2 equivalents
Base K₂CO₃ (Potassium carbonate) or NaOAc (Sodium acetate)1.5 - 2.0 equivalents
Solvent DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)Anhydrous
Temperature 100 - 140 °CHigher temperatures may be required for less reactive styrenes
Reaction Time 12 - 48 hoursReaction progress monitored by TLC or GC-MS
Typical Yield 65 - 90%Isolated yield of the (E)-3-chlorostilbene derivative

Experimental Protocols

The following are detailed protocols for the chemoselective Heck reaction of this compound with n-butyl acrylate and styrene. These protocols are adapted from established procedures for similar substrates and are expected to provide good to excellent yields of the desired products.

Protocol 1: Synthesis of (E)-butyl 3-(3-chlorophenyl)acrylate

This protocol describes the reaction of this compound with n-butyl acrylate.

Materials:

  • This compound (1.0 mmol, 238.5 mg)

  • n-Butyl acrylate (1.2 mmol, 153.8 mg, 171 µL)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol, 202.4 mg, 279 µL)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (4.5 mg), tri(o-tolyl)phosphine (12.2 mg), and a magnetic stir bar.

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • To this solution, add this compound (238.5 mg), n-butyl acrylate (171 µL), and triethylamine (279 µL) via syringe.

  • Rinse the syringe with the remaining anhydrous DMF (2 mL) and add it to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (E)-butyl 3-(3-chlorophenyl)acrylate as a colorless oil.

Protocol 2: Synthesis of (E)-1-chloro-3-styrylbenzene (3-Chloro-trans-stilbene)

This protocol describes the reaction of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 238.5 mg)

  • Styrene (1.1 mmol, 114.6 mg, 126 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

  • Triphenylphosphine (B44618) (PPh₃, 0.06 mmol, 15.7 mg)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 207.3 mg)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Reaction vessel (e.g., round-bottom flask with condenser) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (238.5 mg), potassium carbonate (207.3 mg), palladium(II) acetate (6.7 mg), and triphenylphosphine (15.7 mg).

  • Evacuate the flask and backfill with an inert atmosphere (repeat three times).

  • Add anhydrous DMF (5 mL) and styrene (126 µL) via syringe.

  • Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (10 mL).

  • Dilute the filtrate with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol (B145695) or by column chromatography on silica gel (eluent: hexane) to yield (E)-1-chloro-3-styrylbenzene as a white solid.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition AlkeneCoord Alkene Complex OxAdd->AlkeneCoord Alkene Coordination MigIns σ-Alkyl-Pd(II) Complex AlkeneCoord->MigIns Migratory Insertion BetaElim Hydrido-Pd(II) Complex MigIns->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination Product Coupled Product BetaElim->Product BaseH [Base-H]⁺I⁻ BetaElim->BaseH ArI This compound ArI->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->BetaElim

Caption: General catalytic cycle for the Heck reaction.

Experimental Workflow for the Synthesis of (E)-butyl 3-(3-chlorophenyl)acrylate

Experimental_Workflow start Start reagents Combine Pd(OAc)₂, P(o-tol)₃, This compound, n-butyl acrylate, and Et₃N in anhydrous DMF start->reagents reaction Heat at 100 °C (8-16 hours) reagents->reaction workup Aqueous Workup (Water & Ethyl Acetate Extraction) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Product: (E)-butyl 3-(3-chlorophenyl)acrylate purification->product end End product->end

Caption: Workflow for the Heck reaction of this compound.

References

The Pivotal Role of 1-Chloro-3-iodobenzene in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 1-Chloro-3-iodobenzene has emerged as a critical and versatile building block in the synthesis of a variety of kinase inhibitors, compounds at the forefront of targeted cancer therapy. Its unique bifunctional nature, possessing both a chloro and a more reactive iodo substituent, allows for selective and sequential cross-coupling reactions. This enables the construction of complex molecular architectures characteristic of potent inhibitors of key signaling pathways, including the p38 MAPK, VEGFR, and BRAF pathways. This application note details the utility of this compound and its derivatives in the synthesis of these important therapeutic agents, providing detailed protocols and pathway diagrams for researchers in drug discovery and development.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound serves as a strategic starting material or intermediate in the synthesis of kinase inhibitors through its participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for a stepwise and controlled introduction of various molecular fragments, a key strategy in the construction of complex drug molecules. This controlled reactivity is paramount in building the core structures of inhibitors that target the ATP-binding sites of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Application 1: Synthesis of p38 MAPK Inhibitors via a Pyrimidine Intermediate

A key application of the 1-chloro-3-iodophenyl scaffold is in the synthesis of p38 MAPK inhibitors. The intermediate, 4-chloro-6-(3-iodophenyl)pyrimidine (B1491879), is a versatile platform for generating a library of potential inhibitors. The synthesis of a hypothetical, yet representative, p38 MAPK inhibitor, "Hypo-Inhibitor-1," is outlined below, demonstrating a common synthetic strategy.

Experimental Workflow: Synthesis of a p38 MAPK Inhibitor

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Cross-Coupling A 4-Chloro-6-(3-iodophenyl)pyrimidine C N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine A->C DIPEA, n-Butanol, 120°C B Cyclopropylamine (B47189) B->C E Hypo-Inhibitor-1 (Final Product) C->E Pd(PPh3)4, K2CO3, Dioxane/Water, 90°C D 4-Fluorophenylboronic acid D->E

Caption: Synthetic workflow for the proposed p38 MAPK inhibitor, Hypo-Inhibitor-1.

Detailed Experimental Protocol: Synthesis of Hypo-Inhibitor-1

Step 1: Synthesis of N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine

  • To a solution of 4-chloro-6-(3-iodophenyl)pyrimidine (1.0 eq) in n-butanol, add cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired product, N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine.

Step 2: Synthesis of Hypo-Inhibitor-1

  • In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, Hypo-Inhibitor-1.[1][2]

p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammation. Its aberrant activation is implicated in various diseases, including cancer. Hypo-Inhibitor-1 is designed to act as a competitive inhibitor at the ATP-binding site of p38 MAPK, thereby preventing the phosphorylation of downstream targets and halting the signaling cascade.

G stress Stress Stimuli (UV, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Hypo-Inhibitor-1 inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the inhibitory action of Hypo-Inhibitor-1.

Application 2: A Gateway to the Synthesis of Sorafenib (B1663141) and Regorafenib

The multi-kinase inhibitors Sorafenib and Regorafenib are crucial therapeutics for various cancers, targeting the VEGFR and BRAF signaling pathways. A key starting material for their synthesis is 4-chloro-3-(trifluoromethyl)aniline (B120176). While direct synthesis from this compound is not commonly cited, a plausible synthetic route can be envisioned, highlighting the utility of the underlying chemical scaffold. A potential synthetic pathway starting from the more readily available 3-chloroaniline (B41212) is proposed below.

Proposed Synthetic Pathway to a Key Intermediate

G A 3-Chloroaniline C This compound A->C B Sandmeyer Reaction (NaNO2, HCl, KI) B->C E 1-Chloro-3-(trifluoromethyl)benzene C->E D Trifluoromethylation (e.g., with CF3-source and catalyst) D->E G 4-Nitro-2-chloro-1-(trifluoromethyl)benzene E->G F Nitration (HNO3, H2SO4) F->G I 4-Chloro-3-(trifluoromethyl)aniline G->I H Reduction (e.g., Fe/HCl or H2/Pd) H->I J Sorafenib / Regorafenib Synthesis I->J

Caption: Plausible synthetic route to a key intermediate for Sorafenib and Regorafenib.

Detailed Experimental Protocol: Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline

Step 1: Formation of the Isocyanate

  • In a suitable reactor, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous solvent such as toluene.

  • Add triphosgene (B27547) (0.4 eq) to the solution at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting aniline (B41778) is consumed.

  • Cool the reaction mixture and carefully quench any excess triphosgene with a suitable reagent.

  • The resulting solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is typically used directly in the next step without purification.

Step 2: Urea Formation to Yield Sorafenib

  • To a separate reactor, add 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) and a suitable solvent like dichloromethane.

  • Cool the mixture to 0-5 °C.

  • Slowly add the previously prepared solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion is observed by TLC or LC-MS.

  • The product, Sorafenib, will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.[3][4][5][6][7]

Targeted Signaling Pathways: VEGFR and BRAF

Sorafenib and Regorafenib are multi-kinase inhibitors that primarily target the VEGFR and BRAF kinases, disrupting key pathways involved in tumor angiogenesis and cell proliferation.

G cluster_0 VEGFR Pathway cluster_1 BRAF Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF_v Raf PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis ERK_v->Angiogenesis Sorafenib_v Sorafenib/ Regorafenib Sorafenib_v->VEGFR inhibits GF Growth Factors RTK RTK GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK_b MEK BRAF->MEK_b ERK_b ERK MEK_b->ERK_b Proliferation Cell Proliferation ERK_b->Proliferation Sorafenib_b Sorafenib/ Regorafenib Sorafenib_b->BRAF inhibits

Caption: Simplified VEGFR and BRAF signaling pathways inhibited by Sorafenib and Regorafenib.

Quantitative Data Summary

The following table summarizes representative quantitative data for kinase inhibitors synthesized using methodologies similar to those described.

Kinase Inhibitor ClassTarget KinaseRepresentative IC50 (nM)
Pyrimidine-based Inhibitorp38 MAPK10 - 100
SorafenibVEGFR-290
SorafenibB-Raf22
RegorafenibVEGFR-24.2
RegorafenibB-Raf28

Conclusion

This compound and its derivatives are invaluable tools in the medicinal chemist's arsenal (B13267) for the construction of complex kinase inhibitors. The ability to perform selective and sequential cross-coupling reactions provides a robust and flexible strategy for accessing diverse chemical matter. The examples of p38 MAPK inhibitors and the synthetic lineage to Sorafenib and Regorafenib underscore the strategic importance of this chemical scaffold in the development of targeted therapies for cancer and other diseases. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 1-chloro-3-iodobenzene in Suzuki-Miyaura cross-coupling reactions. The unique bifunctional nature of this substrate, possessing both a highly reactive iodo group and a less reactive chloro group, presents specific challenges and opportunities.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving a low yield. What are the common causes?

Low yields in Suzuki couplings are common and can typically be attributed to a few key factors: inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or poor reagent quality. With this compound, the primary reaction should selectively occur at the more reactive carbon-iodine bond.[1] If you are targeting this position and experiencing low yield, the issue likely lies with one of the general factors mentioned above.

Common causes for low yield include:

  • Catalyst Inactivation: The active Pd(0) species can be sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of inactive palladium black.[2][3] Some palladium sources, like Pd₂(dba)₃, can also degrade over time.[2]

  • Protodeboronation: The boronic acid reagent can be unstable and undergo hydrolysis (protodeboronation) back to the corresponding arene, especially under harsh conditions (strong base, high temperature).[3][4] Using stable boronic esters, like pinacol (B44631) esters, can mitigate this issue.[3]

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2][5] Dehalogenation of the aryl halide can also occur, where the halogen is replaced by a hydrogen atom.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent.[6][7][8] The base activates the boronic acid for transmetalation.[9] The solvent system must facilitate the interaction of both organic and inorganic reagents.

Q2: I am using this compound. Which halogen will react first in a standard Suzuki coupling?

The carbon-iodine (C-I) bond will react preferentially. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the order: I > OTf > Br >> Cl.[1] The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst under standard conditions. Activating the C-Cl bond requires more specialized and forcing conditions, typically involving bulky, electron-rich phosphine (B1218219) ligands.[9][10][11]

Q3: How can I selectively perform a second Suzuki coupling at the chlorine position?

After the initial coupling at the iodine position, the remaining chloro-biaryl product can be subjected to a second Suzuki coupling. However, due to the strength and inertness of the C-Cl bond, this requires a more robust catalytic system.[10][12]

Key modifications for C-Cl bond activation include:

  • Bulky, Electron-Rich Ligands: Use specialized phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][11][13] These ligands promote the difficult oxidative addition step for aryl chlorides.

  • Stronger Bases: Bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for activating aryl chlorides.[5]

  • Higher Temperatures: Increased reaction temperatures are typically necessary to overcome the higher activation energy of C-Cl bond cleavage.

Q4: My reaction mixture turned black, but the reaction still proceeded. Why?

The formation of a black precipitate, often palladium black, is a common observation and usually indicates some degree of catalyst decomposition.[3] While this reduces the concentration of the active homogeneous catalyst, it does not always mean the reaction has completely stopped. Modern, highly active catalysts may only be required in very low loadings, and even with some decomposition, enough active catalyst might remain to drive the reaction to completion, albeit potentially at a slower rate. However, significant precipitation of palladium black is a strong indicator that your degassing and reagent handling techniques may need improvement.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

This troubleshooting workflow helps diagnose the root cause of low conversion when targeting the C-I bond.

G start Low Yield / No Reaction reagent_check 1. Check Reagents start->reagent_check Start Here condition_check 2. Review Conditions start->condition_check side_reactions 3. Analyze for Side Products start->side_reactions catalyst Catalyst Active? (Test on known reaction) reagent_check->catalyst Is the... base_choice Base Appropriate? (Strength & Solubility) condition_check->base_choice Is the... homocoupling Homocoupling Observed? side_reactions->homocoupling Are... boronic_acid Boronic Acid Stable? (Check for protodeboronation) catalyst->boronic_acid Yes solution_catalyst Use fresh catalyst or precatalyst catalyst->solution_catalyst No solvents_pure Solvents Dry & Degassed? boronic_acid->solvents_pure Yes solution_boronic Use Pinacol Ester or screen conditions boronic_acid->solution_boronic No solvents_pure->condition_check Yes solution_solvents Improve degassing (Freeze-Pump-Thaw) solvents_pure->solution_solvents No temp_choice Temperature Optimal? base_choice->temp_choice Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3) base_choice->solution_base No stirring Mixing Adequate? temp_choice->stirring Yes solution_temp Adjust temperature temp_choice->solution_temp No stirring->side_reactions Yes solution_stirring Increase stir rate stirring->solution_stirring No dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No solution_homocoupling Improve degassing homocoupling->solution_homocoupling Yes solution_dehalogenation Use milder conditions dehalogenation->solution_dehalogenation Yes G pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product reagents1 Ar-X (this compound) reagents1->pd2_oxid reagents2 Ar'B(OH)₂ + Base reagents2->pd2_trans G substrate This compound product1 3-Chloro-biaryl substrate->product1 product2 1,3-Di-aryl-benzene product1->product2 cond1 Standard Conditions (e.g., Pd(dppf)Cl₂, K₂CO₃) cond1->substrate cond2 Forcing Conditions (e.g., Pd₂(dba)₃/SPhos, K₃PO₄) cond2->product1 boronic1 + Ar'B(OH)₂ boronic1->substrate boronic2 + Ar''B(OH)₂ boronic2->product1

References

Technical Support Center: Purification of 1-Chloro-3-iodobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 1-chloro-3-iodobenzene via recrystallization. It includes a detailed experimental protocol, a troubleshooting guide for common issues, frequently asked questions, and key physical data.

Physical and Chemical Data

A summary of the essential quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₄ClIN/A
Molecular Weight 238.45 g/mol N/A
Melting Point 54.5 °C[1][2]
Boiling Point 230 °C (at 760 mmHg)[1]
102-104 °C (at 15 mmHg)[2]
Appearance Clear light yellow liquid or solid[1][3]
Water Solubility 67.2 mg/L[1][4]
Storage Keep in a dark place, sealed in dry, room temperature.[1]
Sensitivity Light Sensitive[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound. Given its low melting point, careful control of the cooling process is crucial to prevent oiling out. Ethanol (B145695) is a commonly effective solvent for recrystallization of similar haloaromatic compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • To remove insoluble impurities (and charcoal, if used), perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential to form well-defined crystals and to avoid oiling out.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (54.5 °C) indicates high purity.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool_rt Slow Cooling to Room Temperature hot_filter->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Ethanol vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure this compound Crystals dry->end_node

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

QuestionPossible Cause(s)Recommended Solution(s)
Why are no crystals forming after cooling? Too much solvent was added: The solution is not supersaturated upon cooling.Reheat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again.[5]
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] Add a "seed crystal" of pure this compound to induce crystallization.[5]
Why has my product separated as an oil instead of crystals? Low melting point: The compound's melting point (54.5 °C) is relatively low, and it may be coming out of solution at a temperature above its melting point.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. A slower cooling rate can favor crystal formation over oiling.[5]
High impurity level: Significant impurities can lower the melting point of the mixture and promote oiling.Consider pre-purification by another method or ensure the initial dissolution is complete, leaving behind insoluble impurities that are removed by hot filtration.
Why is the yield of my recrystallized product very low? Excess solvent: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If the mother liquor is still rich in product, it can be concentrated and a second crop of crystals can be collected.
Premature crystallization: The product crystallized in the funnel during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is adequately preheated. Use a stemless funnel to prevent clogging. A slight excess of solvent can be used during dissolution and then boiled off after filtration.
Why are the crystals colored? Presence of colored impurities: The crude material contains impurities that are soluble in the recrystallization solvent.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound? A1: While a specific solvent for this exact compound is not widely published, ethanol is a good starting point based on protocols for similar compounds like 1-chloro-3-bromo-5-iodobenzene, which is recrystallized from absolute ethyl alcohol[6]. The ideal solvent should dissolve the compound when hot but not when cold. You may need to perform small-scale solvent screening with solvents like hexane, methanol, or isopropanol (B130326) to find the optimal one.

Q2: My compound "oiled out." Can I still get crystals from the oil? A2: Yes. Oiling out is common for low-melting-point compounds. The best approach is to reheat the solution containing the oil until it fully redissolves. Then, add a bit more solvent and allow the solution to cool much more slowly. You can also try scratching the flask or adding a seed crystal while the solution is cooling but still warm.

Q3: How do I perform a hot filtration safely with a flammable solvent like ethanol? A3: Always use a hot plate, not a Bunsen burner, as the heat source. Ensure your setup is stable and that you are working in a well-ventilated fume hood. Minimize the amount of time the solvent is at its boiling point and have a watch glass covering the Erlenmeyer flask to reduce evaporation and the release of flammable vapors.

Q4: How can I tell if my recrystallized product is pure? A4: The primary indicator of purity after recrystallization is the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C) that is close to the literature value (54.5 °C for this compound). An impure sample will melt over a broader and lower temperature range.

Q5: What should I do if I add too much recrystallization solvent? A5: If you add too much solvent, your yield will be significantly reduced because the compound will remain in solution even at low temperatures. To remedy this, you can gently boil off the excess solvent under a fume hood until the solution becomes saturated again (you may see a slight cloudiness). Then, proceed with the cooling and crystallization steps as usual.[5]

References

Technical Support Center: Synthesis of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Chloro-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is through a Sandmeyer-type reaction, starting from 3-chloroaniline (B41212). This process involves two main steps: the diazotization of the amino group of 3-chloroaniline to form a diazonium salt, followed by the substitution of the diazonium group with iodine using a suitable iodide source, typically potassium iodide.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main potential side reactions include:

  • Phenol Formation: If the temperature of the reaction mixture is not kept low (typically 0-5 °C) during diazotization and the subsequent substitution, the diazonium salt can react with water to form 3-chlorophenol (B135607).[1]

  • Azo Coupling: Incomplete diazotization or reaction conditions that are not sufficiently acidic can lead to the diazonium salt coupling with unreacted 3-chloroaniline to form colored azo compounds.[1][2]

  • Reduction of the Diazonium Group: The diazonium group can be replaced by a hydrogen atom, leading to the formation of chlorobenzene (B131634). This can occur in the presence of certain reducing agents. In a similar synthesis of 1-chloro-4-iodobenzene, chlorobenzene was observed as the only side product.[3]

  • Formation of Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.

Q3: Why is temperature control so critical during the diazotization step?

A3: Diazonium salts are generally unstable at higher temperatures.[4] Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt.[1][5] Premature decomposition can lead to the formation of unwanted byproducts, such as 3-chlorophenol, and a lower yield of the desired this compound.[1]

Q4: Can I use a copper catalyst for the iodination step?

A4: While the Sandmeyer reaction for chlorination and bromination typically requires a copper(I) salt catalyst, the iodination reaction with potassium iodide does not necessarily require a catalyst as iodide ion itself is a strong enough nucleophile to displace the diazonium group.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal temperature control. 4. Loss of product during workup and purification.1. Ensure complete dissolution of 3-chloroaniline in the acidic solution before adding sodium nitrite (B80452). Use starch-iodide paper to test for the presence of excess nitrous acid, indicating the completion of diazotization.[1] 2. Use the diazonium salt solution immediately after its preparation. Avoid storing it for extended periods. 3. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and iodide addition steps.[1] 4. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase.
The reaction mixture develops a dark color (red, orange, or brown) 1. Formation of azo compounds due to incomplete diazotization or insufficient acidity. 2. Oxidation of the starting material or product.1. Ensure a sufficiently acidic medium (e.g., using excess hydrochloric acid) to prevent the coupling reaction.[2] 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of 3-chlorophenol as a major byproduct The reaction temperature was too high, leading to the hydrolysis of the diazonium salt.Maintain the temperature of the reaction mixture strictly at 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the diazotization reaction.[1]
Formation of chlorobenzene as a byproduct Unwanted reduction of the diazonium salt.Avoid the presence of any unintended reducing agents in the reaction mixture. Ensure the purity of all reagents.

Experimental Protocol: Synthesis of this compound from 3-Chloroaniline

This protocol is a representative procedure adapted from established methods for similar syntheses.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloroaniline127.5712.76 g0.10
Concentrated HCl36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0018.3 g0.11
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)158.1110% solutionAs needed
Diethyl Ether74.12100 mL-
Anhydrous MgSO₄120.37As needed-
Deionized Water18.02As needed-

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 250 mL beaker, dissolve 12.76 g (0.10 mol) of 3-chloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of deionized water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold 3-chloroaniline hydrochloride solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The presence of excess nitrous acid can be confirmed with starch-iodide paper (the paper will turn blue-black).[1]

  • Iodination Reaction:

    • In a 500 mL beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of deionized water and cool the solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes and then gently warm it to 50 °C on a water bath until the evolution of nitrogen ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a 10% sodium thiosulfate solution dropwise until the dark color of excess iodine disappears.[1]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash them with 50 mL of 10% sodium hydroxide (B78521) solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing the Workflow and Potential Side Reactions

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Workup & Purification A 3-Chloroaniline D Diazonium Salt Solution A->D 1. Dissolve B HCl, H₂O B->D C NaNO₂ (aq) C->D 2. Add dropwise at 0-5°C F Reaction Mixture D->F 3. Add to KI solution E KI (aq) E->F G Na₂S₂O₃ (aq) F->G 4. Quench H Extraction with Et₂O G->H 5. Extract I Purification H->I 6. Dry & Evaporate J This compound I->J 7. Distill/Chromatography

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Potential Side Reaction Pathways

side_reactions cluster_products main 3-Chlorobenzenediazonium Chloride desired This compound (Desired Product) main->desired KI phenol 3-Chlorophenol (Side Product) main->phenol H₂O, Δ azo Azo Compound (Side Product) main->azo Unreacted 3-Chloroaniline chloro Chlorobenzene (Side Product) main->chloro Reduction

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing catalyst loading in cross-coupling reactions involving the versatile building block, 1-chloro-3-iodobenzene. Due to the differential reactivity of the C-I and C-Cl bonds, this substrate offers unique opportunities for selective functionalization, which can be finely controlled by catalyst loading and reaction conditions. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

The main challenge and, concurrently, the synthetic opportunity, lies in achieving chemoselectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst. This reactivity difference (C-I > C-Br > C-Cl) allows for the selective functionalization at the iodine position. The key is to optimize the catalyst loading and reaction conditions to favor mono-substitution at the C-I bond while minimizing or preventing the subsequent, more challenging coupling at the C-Cl bond.

Q2: How does catalyst loading influence the selectivity of the reaction?

Catalyst loading is a critical parameter for controlling selectivity.

  • Low Catalyst Loading (typically 0.5-2 mol%): Lower loadings of a suitable palladium catalyst generally favor the more facile C-I bond activation. This is often sufficient for achieving high yields of the mono-coupled product without significant formation of the di-coupled byproduct.

  • High Catalyst Loading (>5 mol%): Higher catalyst concentrations can sometimes promote the less favorable C-Cl bond activation, especially at elevated temperatures and longer reaction times, leading to the formation of the di-substituted product. However, for particularly challenging couplings at the C-I position, a higher initial loading might be necessary, which then needs to be carefully optimized to maintain selectivity.

Q3: Which palladium catalysts and ligands are recommended for selective C-I coupling?

For selective C-I bond activation in the presence of a C-Cl bond, palladium catalysts paired with electron-rich and sterically bulky phosphine (B1218219) ligands are generally preferred. These ligands facilitate the oxidative addition step and stabilize the active Pd(0) species.

  • For Suzuki-Miyaura Coupling: Systems like Pd(PPh₃)₄, Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos are effective.

  • For Heck Coupling: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common choices.

  • For Buchwald-Hartwig Amination: Precatalysts like those from the Buchwald G3 or G4 series, which incorporate bulky biarylphosphine ligands, are highly effective for coupling amines with aryl halides.[1]

Q4: Can I achieve di-substitution on this compound?

Yes, di-substitution is possible but requires more forcing reaction conditions. This typically involves higher catalyst loadings, higher temperatures, longer reaction times, and often a more active catalyst system specifically designed for activating C-Cl bonds. Sequential, one-pot functionalization can also be a strategic approach to introduce two different groups.

Troubleshooting Guides

Issue 1: Low Yield of the Mono-Coupled Product (at the C-I position)
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. Consider using a more active precatalyst.
Insufficient Catalyst Loading Gradually increase the catalyst loading in 0.5 mol% increments. Monitor the reaction progress by TLC or GC/MS to find the optimal loading.
Inappropriate Ligand Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). The ligand-to-palladium ratio can also be optimized (typically 1:1 to 2:1).
Suboptimal Base or Solvent The choice of base is crucial. For Suzuki-Miyaura reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF.
Low Reaction Temperature Increase the reaction temperature in 10-20 °C increments. Most cross-coupling reactions proceed well between 80-120 °C.
Issue 2: Poor Selectivity (Formation of Di-Coupled Product or Reaction at C-Cl)
Possible Cause Troubleshooting Steps
High Catalyst Loading Reduce the catalyst loading. Often, a lower concentration is sufficient for the more reactive C-I bond and will disfavor C-Cl activation.
High Reaction Temperature or Long Reaction Time Decrease the reaction temperature and monitor the reaction closely to stop it once the mono-coupling is complete.
Highly Active Catalyst System While beneficial for difficult couplings, a very active catalyst might overcome the energy barrier for C-Cl activation. Consider a slightly less active, but more selective, catalyst system.
Ligand Choice The ligand can influence selectivity. Experiment with different ligands to find one that provides the best balance of reactivity and selectivity for the C-I bond.
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can lead to catalyst deactivation and promote homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura).
Moisture Use anhydrous solvents and reagents. Water can lead to protodeboronation in Suzuki-Miyaura reactions.
Inappropriate Base The base can influence side reactions. For instance, a very strong base might promote dehalogenation. Screen different bases to minimize side product formation.

Quantitative Data Presentation

Table 1: Catalyst Loading Optimization for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of 3-chloro-1,1'-biphenyl (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O9012>95
2Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Dioxane1008>98
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110692

Table 2: Catalyst Systems for Heck Reaction of this compound with Styrene

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of 1-chloro-3-styrylbenzene (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002485
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1201878

Table 3: Conditions for Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd Precatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield of 4-(3-chlorophenyl)morpholine (B1600208) (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.2)Toluene1001694
2XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane1101296

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling of this compound

This protocol describes a screening experiment to determine the optimal catalyst loading for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Set up a parallel array of reaction vials. In each vial, add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • To each vial, add the chosen base (2.0 equiv.).

  • Prepare stock solutions of the palladium catalyst and ligand (if used) in the reaction solvent.

  • To each vial, add varying amounts of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).

  • Add the appropriate amount of ligand stock solution to maintain the desired Pd:ligand ratio.

  • Add the anhydrous, degassed solvent to each vial to reach the desired concentration (typically 0.1-0.5 M).

  • Seal the vials and purge with inert gas for 10-15 minutes.

  • Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set amount of time (e.g., 12 hours).

  • After cooling to room temperature, take an aliquot from each reaction for analysis by GC/MS or LC/MS to determine the conversion of starting material and the ratio of mono- to di-coupled product.

  • Based on the results, the catalyst loading that provides the highest yield of the mono-coupled product with minimal di-substitution is selected for larger-scale reactions.

Visualizations

Experimental_Workflow_Catalyst_Optimization cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_decision Optimization A Prepare Array of Reaction Vials B Add this compound, Coupling Partner, and Base A->B C Add Varying Catalyst Loadings (e.g., 0.5-2.5 mol%) B->C D Add Solvent and Degas C->D E Heat and Stir at Constant Temperature D->E F Monitor Reaction Progress (TLC, GC/MS, LC/MS) E->F G Determine Yield and Selectivity (Mono- vs. Di-) F->G H Identify Optimal Catalyst Loading G->H

Caption: Workflow for optimizing catalyst loading for selective cross-coupling.

Troubleshooting_Selectivity Start Low Selectivity for Mono-Coupling Observed Q1 Is Catalyst Loading > 2 mol%? Start->Q1 A1 Reduce Catalyst Loading (try 0.5-1.5 mol%) Q1->A1 Yes Q2 Is Reaction Temperature > 100°C? Q1->Q2 No End Improved Selectivity A1->End A2 Lower Reaction Temperature (try 80-90°C) Q2->A2 Yes Q3 Is Reaction Time > 12h? Q2->Q3 No A2->End A3 Monitor Reaction Closely and Stop at Full Mono-Conversion Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting poor selectivity.

References

Technical Support Center: Purification of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-3-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low yield after purification.

Potential Cause Recommended Solution
Incomplete reaction: Before starting the purification process, ensure the reaction has gone to completion using analytical techniques like TLC or GC-MS.
Product loss during extraction: Ensure proper phase separation during aqueous workups. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Improper recrystallization technique: Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Incorrect column chromatography parameters: Optimize the solvent system for column chromatography. A system that gives an Rf value of 0.2-0.3 on TLC is generally a good starting point. Ensure the column is packed properly to avoid channeling.
Product volatility: If using a rotary evaporator to remove the solvent, be mindful of the product's volatility, especially under high vacuum and elevated temperatures.

Issue 2: Product is an oil or fails to crystallize during recrystallization.

Potential Cause Recommended Solution
Presence of impurities: Oiling out can occur when the product is significantly impure. Consider a preliminary purification step like column chromatography before recrystallization.
Inappropriate solvent: The chosen solvent may be too good of a solvent for the compound at all temperatures. Try a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.
Cooling too rapidly: Rapid cooling can favor oil formation over crystallization. Ensure the solution cools slowly and undisturbed to room temperature.

Issue 3: Product purity does not improve after purification.

Potential Cause Recommended Solution
Co-eluting impurity in column chromatography: The impurity may have a similar polarity to the product. Try a different solvent system or a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Co-crystallization of impurity: The impurity may have a similar structure to the product and is incorporating into the crystal lattice. A different purification technique, such as distillation or preparative HPLC, may be necessary.
Inadequate washing of crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[1]
Contaminated solvents or reagents: Ensure all solvents and reagents used for purification are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound reactions?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 3-chloroaniline (B41212) or 3-chlorophenylboronic acid.

  • Isomeric byproducts: Formation of other isomers like 1-chloro-2-iodobenzene (B47295) and 1-chloro-4-iodobenzene (B104392) is possible depending on the synthetic route.

  • Side-reaction products: In Sandmeyer-type reactions, byproducts from the diazotization and subsequent substitution can occur.[2][3]

  • Residual solvents: Solvents used in the reaction or workup may be present.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify impurities based on their mass spectra.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.[7]

  • Thin-Layer Chromatography (TLC): A useful technique for monitoring reaction progress and assessing the number of components in a mixture.

Q3: What is a good solvent for recrystallizing this compound?

A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices for halogenated aromatic compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or acetic acid/water.[7][8] It is always best to perform small-scale solvent screening to find the optimal solvent or solvent pair.

Q4: What are the key parameters for purifying this compound by column chromatography?

A4: Key parameters include:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A non-polar solvent system is typically effective. A common eluent is a mixture of petroleum ether and diethyl ether (e.g., 98:2).[9] The optimal solvent system should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol) at room temperature. Add a less polar solvent (e.g., water) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again. If crystals form upon slow cooling, this is a suitable solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/diethyl ether 98:2).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Recovery Yield
Recrystallization (Ethanol/Water)~90%>98%60-80%
Column Chromatography (Silica, Pet. Ether/Et2O)~90%>99%70-90%

Note: These are typical values and may vary depending on the nature and amount of impurities.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Complex mixture analysis Purity Analysis (GC-MS, NMR) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue Encountered low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_purity_improvement No Purity Improvement? start->no_purity_improvement check_reaction Check reaction completion low_yield->check_reaction Yes optimize_extraction Optimize extraction low_yield->optimize_extraction Yes slow_cooling Ensure slow cooling oiling_out->slow_cooling Yes change_solvent Change recrystallization solvent oiling_out->change_solvent Yes induce_crystallization Induce crystallization (scratch/seed) oiling_out->induce_crystallization Yes rerun_column Rerun column with new eluent no_purity_improvement->rerun_column Yes alternative_method Consider alternative purification method no_purity_improvement->alternative_method Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Troubleshooting 1-Chloro-3-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-chloro-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective functionalization, with the carbon-iodine bond being significantly more reactive in typical palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice and detailed protocols to help you optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate low in a Suzuki-Miyaura coupling reaction with this compound?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst and Ligand Inactivity: The palladium catalyst, especially Pd(0), is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). The choice of phosphine (B1218219) ligand is also critical; for less reactive chlorides or challenging substrates, sterically hindered and electron-rich ligands are often necessary.

  • Ineffective Base or Solvent System: The base is crucial for the activation of the boronic acid. Ensure the base is finely powdered, anhydrous, and soluble in the reaction solvent. The solvent system must be anhydrous and thoroughly degassed to remove dissolved oxygen.

  • Reagent Quality and Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures. Use high-purity reagents and consider using boronic esters for increased stability. Impurities in the this compound starting material can also poison the catalyst.

  • Reaction Temperature and Time: While some highly active catalyst systems can operate at room temperature, many Suzuki couplings require heating to achieve a reasonable reaction rate. If conversion is low, a stepwise increase in temperature might be beneficial.

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. What is the likely cause and solution?

A2: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen in the reaction mixture. This leads to the oxidative homocoupling of the boronic acid, consuming your starting material and reducing the yield of the desired product.

Solution: Thoroughly degas your solvent(s) and ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen). Use fresh, high-purity reagents.

Q3: In a Buchwald-Hartwig amination, what are the key parameters to consider for improving low yields with this compound?

A3: The success of a Buchwald-Hartwig amination with this compound heavily relies on the interplay of the catalyst, ligand, base, and solvent.

  • Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands are often required for efficient coupling, especially when targeting the less reactive C-Cl bond or using challenging amine nucleophiles.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the substrate and amine.

  • Solvent Choice: Anhydrous, polar apathetic solvents like toluene, dioxane, or THF are commonly used. The solvent must be thoroughly degassed.

Q4: Can I selectively react at the iodine position of this compound in a Sonogashira coupling?

A4: Yes, selective Sonogashira coupling at the more reactive C-I bond is readily achievable. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > OTf > Cl. By carefully controlling the reaction conditions, particularly temperature, you can favor the reaction at the iodo-position.

Q5: What are the common pitfalls in a Heck reaction with this compound?

A5: Common issues in Heck reactions include:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and impurities.

  • Poor Regioselectivity: The regioselectivity of the alkene insertion can sometimes be an issue, leading to a mixture of products. This can often be influenced by the electronic nature of the alkene and the ligands on the palladium catalyst.

  • Low Reactivity of the Aryl Halide: While the C-I bond is reactive, the C-Cl bond is significantly less so. Pushing the reaction too hard with high temperatures to activate the chloride may lead to side reactions and decomposition.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst System 1. Use a fresh, high-purity palladium source and ligand. 2. Ensure the reaction is performed under a strictly inert atmosphere (degas solvent and use Schlenk techniques). 3. Consider using a more active pre-catalyst. 4. Screen different phosphine ligands (e.g., SPhos, XPhos for challenging couplings).
Ineffective Base 1. Use an anhydrous, finely powdered base. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Ensure adequate solubility of the base in the chosen solvent.
Poor Reagent Quality 1. Verify the purity of this compound and the boronic acid/ester. 2. Use a boronic acid pinacol (B44631) ester for enhanced stability against protodeboronation.
Suboptimal Reaction Conditions 1. Incrementally increase the reaction temperature. 2. Increase the reaction time and monitor by TLC or GC/LC-MS. 3. Screen different anhydrous, degassed solvents (e.g., dioxane, toluene, THF).

Troubleshooting Workflow for Low Suzuki Coupling Conversion

Caption: A stepwise workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.

Quantitative Data Summary

The following tables provide representative data for common cross-coupling reactions. Yields can vary based on the specific coupling partner and precise reaction conditions. The data presented is based on reactions with similar substrates and serves as a guideline for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9012~75
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane1008>90
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF8016>95

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound with Morpholine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10018~80
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11012>90
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH10024>95

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required) are added under a positive flow of argon. Anhydrous, degassed solvent (e.g., toluene/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv). The tube is evacuated and backfilled with argon. The solvent (e.g., toluene), this compound (1.0 equiv), and the amine (1.2 equiv) are added sequentially via syringe. The reaction mixture is stirred at the appropriate temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling (Copper-Free)

To a flame-dried Schlenk flask under argon is added this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv). The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added, and the flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., THF) is added, and the mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if necessary, e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) are combined in a suitable solvent (e.g., DMF or acetonitrile). The tube is sealed and heated to the required temperature (e.g., 100-120 °C). The reaction is monitored by GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizing Reaction Pathways and Logic

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-R L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Diagnosing Low Yield in Cross-Coupling Reactions

Low_Yield_Diagnosis Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM SM_Present Significant SM Remains Check_SM->SM_Present No SM_Absent SM Consumed, Low Product Check_SM->SM_Absent Yes Catalyst_Issue Potential Catalyst Deactivation or Low Activity SM_Present->Catalyst_Issue Conditions_Issue Suboptimal Conditions (Temp, Time, Conc.) SM_Present->Conditions_Issue Side_Reactions Side Reactions (e.g., Homocoupling, Protodeboronation) SM_Absent->Side_Reactions Decomposition Product or Reagent Decomposition SM_Absent->Decomposition

Caption: A decision tree to diagnose the root cause of low product yield in cross-coupling reactions.

impact of solvent choice on 1-Chloro-3-iodobenzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-iodobenzene. The following information addresses common issues encountered during experiments, with a focus on the critical role of solvent choice in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical when working with this compound?

A1: The reactivity of the C-Cl and C-I bonds in this compound is significantly influenced by the solvent. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] However, the solvent can modulate this inherent reactivity difference. Solvent properties such as polarity, coordinating ability, and proticity can stabilize intermediates and transition states, thereby affecting reaction rates and selectivity.[3][4][5][6][7]

Q2: I am observing low to no conversion in my cross-coupling reaction. What are the potential solvent-related causes?

A2: Low or no conversion can stem from several solvent-related issues:

  • Poor Solubility: The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Catalyst Inhibition: Some solvents can coordinate to the palladium center and inhibit its catalytic activity. For instance, chlorinated solvents, acetonitrile, and pyridine (B92270) have been reported to inhibit Buchwald-Hartwig amination reactions.[8]

  • Inappropriate Polarity: The polarity of the solvent may not be suitable for stabilizing the key intermediates in the catalytic cycle. For some reactions, a switch from a nonpolar to a polar solvent can dramatically alter the reaction outcome.[3][5][9]

Q3: My reaction is showing poor selectivity between the C-I and C-Cl bonds. How can I improve this using solvent selection?

A3: Achieving high selectivity is a common challenge. Generally, to favor reaction at the more reactive C-I bond, milder reaction conditions can be employed. Regarding solvent choice:

  • Nonpolar Solvents for C-Cl Selectivity (in specific cases): In some systems, particularly with substrates like chloroaryl triflates, nonpolar solvents such as toluene (B28343) or THF have been shown to favor coupling at the chloride position in Suzuki-Miyaura reactions.[3]

  • Polar Solvents for C-OTf Selectivity (by analogy): Conversely, polar aprotic solvents like DMF or MeCN can favor reaction at the triflate site in similar systems, suggesting that solvent polarity can be a tool to tune selectivity.[3][5][9] For this compound, where the C-I bond is significantly more reactive than C-OTf, careful solvent choice is still crucial. Polar solvents can enhance the rate of the desired C-I coupling.

Q4: Can the solvent affect the stability of my palladium catalyst?

A4: Yes, the solvent plays a crucial role in catalyst stability. Some solvents can help stabilize the active catalytic species and prevent decomposition or aggregation into inactive palladium black.[4] However, certain solvents, particularly at elevated temperatures, can also lead to catalyst deactivation.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Probable Cause Recommended Solution(s)
Inadequate Solvent Polarity The transmetalation step in Suzuki-Miyaura coupling is often promoted by polar solvents.[4] If using a nonpolar solvent like toluene, consider switching to or adding a co-solvent like DMF, dioxane, or even water. However, be aware that some polar solvents can favor reaction at other sites if a more reactive group is present.[3][9]
Poor Base Solubility The inorganic base (e.g., K₂CO₃, Cs₂CO₃) may have low solubility in your chosen solvent. Adding a small amount of water can often improve the solubility and effectiveness of the base.
Catalyst Deactivation In some cases, the solvent may not adequately stabilize the palladium catalyst. Ensure the solvent is properly degassed to remove oxygen, which can lead to catalyst oxidation.
Issue 2: Unwanted Homocoupling in Sonogashira Coupling
Probable Cause Recommended Solution(s)
Solvent-Promoted Homocoupling In Sonogashira reactions, polar solvents can sometimes favor the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of a copper co-catalyst.[10]
Excessive Reaction Temperature High temperatures can promote side reactions. If possible, screen for a solvent that allows the reaction to proceed at a lower temperature.
Catalyst System The choice of palladium source and ligands can influence the extent of homocoupling. In some instances, running the reaction under copper-free conditions can mitigate this side reaction, and the solvent choice becomes even more critical in these systems.[10][11]
Issue 3: Slow or Incomplete Buchwald-Hartwig Amination
Probable Cause Recommended Solution(s)
Inhibitory Solvent Avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium catalyst and inhibit the reaction.[8]
Suboptimal Solvent Choice Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are commonly used and effective for Buchwald-Hartwig aminations.[8] The choice may depend on the specific amine and aryl halide used.
Base Incompatibility with Solvent The choice of base and solvent are often intertwined. For example, sodium tert-butoxide (NaOt-Bu) is a common base and is soluble in many ethereal and aromatic solvents.

Data Presentation

Table 1: Effect of Solvent on Yield in a Representative Suzuki-Miyaura Coupling of an Aryl Halide

EntrySolventYield (%)
1TolueneModerate
2THFModerate-High
3DMFHigh
4Dioxane/WaterHigh

Note: This table represents general trends observed in Suzuki-Miyaura couplings. Actual yields will vary depending on the specific substrates, catalyst, ligand, base, and temperature used.

Table 2: Solvent Effects on Selectivity in a Palladium-Catalyzed Cross-Coupling of a Chloroaryl Triflates (Analogous System) [3]

EntrySolventSelectivity (Chloride vs. Triflate Coupling)
1TolueneHigh for Chloride
2THFHigh for Chloride
3MeCNHigh for Triflate
4DMFHigh for Triflate
5WaterHigh for Chloride

Note: This data is from a model system and illustrates the powerful effect of solvent on selectivity. For this compound, the C-I bond is the most reactive site.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene, Dioxane/H₂O, DMF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling at the C-I Position

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%) (for copper-catalyzed variant)

  • Base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)

  • Degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add this compound and the terminal alkyne.

  • Add the solvent and the amine base.

  • Add the palladium catalyst and, if applicable, the copper(I) iodide.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water or a dilute ammonium (B1175870) chloride solution to remove the amine hydrochloride salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Combine this compound, Coupling Partner, and Base start->reactants catalyst Add Palladium Catalyst and Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor Progress) solvent->heat quench Quench Reaction and Extract heat->quench purify Purify by Chromatography quench->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(R)L_n oa_complex->transmetalation_complex Transmetalation (R-B(OR)_2) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

preventing homocoupling in reactions with 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with 1-Chloro-3-iodobenzene

Welcome to the technical support center for professionals utilizing this compound in synthetic chemistry. This resource provides targeted troubleshooting guides and frequently asked questions to help you prevent undesired homocoupling side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Preventing Homocoupling

This guide addresses specific issues that can lead to the formation of homocoupling byproducts. The primary focus is on the selective reaction at the more labile C-I bond over the C-Cl bond.

Issue 1: Significant boronic acid homocoupling observed in a Suzuki-Miyaura reaction.

  • Question: My Suzuki reaction with this compound is producing a significant amount of symmetrical biaryl byproduct from my boronic acid reagent. How can I prevent this?

  • Answer: Boronic acid homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Here are the primary troubleshooting steps:

    • Ensure an Inert Atmosphere: Oxygen is a key culprit in oxidizing the active Pd(0) catalyst to Pd(II), which facilitates homocoupling.[1][2] Rigorously deoxygenate your solvents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction setup and duration.[3][4]

    • Evaluate Your Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly promote homocoupling before being reduced to the active Pd(0) state.[1] Consider switching to a Pd(0) source such as Pd(PPh₃)₄.[1] Alternatively, adding a mild reducing agent like potassium formate (B1220265) can help suppress homocoupling by minimizing the concentration of free Pd(II).[5]

    • Optimize Ligand and Base: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the side reactions that lead to homocoupling.[1] The choice of base is also critical; inorganic bases like K₃PO₄ or K₂CO₃ are commonly effective.[1]

    • Order of Addition: Consider pre-heating the catalyst, base, solvent, and this compound for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid. This can help ensure the catalytic cycle is initiated efficiently, minimizing the opportunity for boronic acid homocoupling.[4]

Issue 2: Formation of a 1,3-diyne (Glaser coupling) byproduct in a Sonogashira reaction.

  • Question: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but I am isolating a large amount of the homocoupled alkyne. What is causing this and how can it be fixed?

  • Answer: The homocoupling of terminal alkynes, known as Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[6][7] This oxidative process is heavily influenced by the presence of the copper co-catalyst and oxygen.[7][8]

    • Strict Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[7][8]

    • Copper-Free Conditions: To completely avoid copper-mediated homocoupling, you can switch to a copper-free Sonogashira protocol. These methods may require specific ligands or conditions to proceed efficiently but are highly effective at preventing the formation of 1,3-diyne byproducts.[8]

    • Minimize Reaction Time and Temperature: Prolonged reaction times and excessive temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction closely and work it up promptly upon completion. While aryl iodides are highly reactive, aryl chlorides often require more forcing conditions.[8][9] Given the substrate, the reaction at the iodine site should be facile under mild conditions.

    • Reagent Purity: Ensure the purity of your alkyne and amine base. Impurities can negatively impact catalyst activity and promote side reactions.[8]

Issue 3: Unwanted formation of 3,3'-dichloro-1,1'-biphenyl during a cross-coupling reaction.

  • Question: My reaction is resulting in the homocoupling of this compound itself, primarily at the iodine position. How do I favor the cross-coupling product?

  • Answer: This type of homocoupling, often resembling an Ullmann reaction, can occur under certain conditions, especially at elevated temperatures or with specific catalyst systems.[10][11]

    • Lower the Reaction Temperature: High temperatures (often >100-120 °C) can promote catalyst-mediated homocoupling of the aryl halide.[12] Since the C-I bond is highly reactive, it should be possible to perform the cross-coupling at a lower temperature than might be typical for less reactive aryl halides.

    • Choose Appropriate Ligands: The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the desired cross-coupling pathway (oxidative addition and reductive elimination) at a faster rate than the competing homocoupling pathway.[1][13]

    • Control Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in side products. Use the lowest effective catalyst concentration that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of homocoupling in palladium-catalyzed reactions?

    • A1: For Suzuki reactions, the main causes are dissolved oxygen and the presence of Pd(II) species, which can catalyze the coupling of two boronic acid molecules.[2] For Sonogashira reactions, the homocoupling of the alkyne partner (Glaser coupling) is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[7]

  • Q2: How does the structure of this compound affect its reactivity?

    • A2: The C-I bond is significantly weaker and more polarizable than the C-Cl bond. In palladium-catalyzed cross-coupling reactions, oxidative addition occurs preferentially at the C-I bond, allowing for selective functionalization at this position while leaving the C-Cl bond intact.[8][14]

  • Q3: Can I run a Sonogashira coupling without a copper co-catalyst to prevent Glaser coupling?

    • A3: Yes, copper-free Sonogashira reactions are a well-established method to avoid alkyne homocoupling.[8] These protocols often require specific ligands or amine bases to facilitate the catalytic cycle but are highly effective.

  • Q4: What is "palladium black" and how does it relate to homocoupling?

    • A4: Palladium black is a black precipitate of elemental palladium that forms when the catalyst decomposes and aggregates.[8] Catalyst decomposition reduces the efficiency of the desired cross-coupling reaction, which can allow slower side reactions like homocoupling to become more prominent. It can be caused by impurities, high temperatures, or inappropriate solvent choice.[8][15]

  • Q5: Which ligands are best for suppressing homocoupling?

    • A5: Sterically bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos, XPhos, and dppf have been shown to promote efficient cross-coupling, which helps to outcompete side reactions.[1][9][16] These ligands accelerate the reductive elimination step, shortening the lifetime of intermediates that could otherwise lead to undesired pathways.[1]

Data Presentation: Recommended Reaction Parameters

The following tables summarize generally recommended starting conditions for key cross-coupling reactions to minimize homocoupling. Note: These are starting points and may require optimization for your specific substrate.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (1-3 mol%) or Pd(II) Precatalyst + Reducing AgentUse a Pd(0) source or ensure efficient in-situ reduction to minimize Pd(II)-mediated homocoupling.[1][5]
Ligand SPhos or XPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands accelerate reductive elimination.[1]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Effective inorganic bases that promote transmetalation without excessive side reactions.[1]
Solvent Degassed Dioxane/Water or Toluene/WaterDegassing is critical to remove oxygen.[1][3]
Temperature 80-100 °CSufficient for C-I bond activation without promoting thermal decomposition.
Atmosphere Nitrogen or ArgonEssential to prevent oxygen-mediated side reactions.[3][4]

Table 2: Sonogashira Coupling Conditions (Copper-Free)

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Standard catalysts for Sonogashira couplings.
Ligand PPh₃ or other phosphine ligandsOften included in the precatalyst complex.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-5 eq. or as solvent)Acts as both a base and a solvent; must be anhydrous and degassed.[8]
Solvent Degassed THF, Dioxane, or DMFChoice depends on substrate solubility; must be rigorously degassed.[8]
Temperature Room Temperature to 80 °CThe reactive C-I bond often allows for milder conditions.[8]
Atmosphere Nitrogen or ArgonCritical for preventing Glaser coupling, even without copper.[7][8]

Experimental Protocols & Visualizations

Protocol: General Setup for an Inert Atmosphere Reaction

This protocol is essential for minimizing oxygen-sensitive side reactions like boronic acid homocoupling and Glaser coupling.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool under a stream of inert gas (nitrogen or argon) or in a desiccator.

  • Reagent Addition: To the cooled reaction flask containing a magnetic stir bar, add the this compound, the coupling partner (e.g., boronic acid), the base, and the ligand (if solid).

  • Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate and Backfill: Carefully evacuate the flask until the solid reagents "bubble," then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure the removal of atmospheric oxygen.[1]

  • Solvent Addition: Add the degassed solvent via a syringe through the septum. Solvents should be degassed beforehand by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. If the catalyst is a solution, add it via syringe.

  • Reaction: Heat the reaction to the desired temperature using an oil bath. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).

G Diagram 1: Troubleshooting Logic for Homocoupling start Homocoupling Observed reaction_type What is the reaction type? start->reaction_type suzuki_q1 Is the atmosphere inert? (Degassed Solvents, N2/Ar Purge) reaction_type->suzuki_q1 Suzuki sonogashira_q1 Are you using a copper co-catalyst? reaction_type->sonogashira_q1 Sonogashira (Glaser) suzuki_a1_no Action: Rigorously degas solvents and purge system with N2/Ar. suzuki_q1->suzuki_a1_no No suzuki_q2 Are you using a Pd(II) precatalyst? suzuki_q1->suzuki_q2 Yes suzuki_a2_yes Action: Switch to a Pd(0) source or add a mild reducing agent. suzuki_q2->suzuki_a2_yes Yes suzuki_q3 Is reductive elimination slow? (Sub-optimal ligand) suzuki_q2->suzuki_q3 No suzuki_a3_yes Action: Use bulky, electron-rich ligands like SPhos or XPhos. suzuki_q3->suzuki_a3_yes Yes sonogashira_a1_yes Action: Switch to a copper-free protocol. sonogashira_q1->sonogashira_a1_yes Yes sonogashira_q2 Is the atmosphere inert? sonogashira_q1->sonogashira_q2 No sonogashira_a2_no Action: Rigorously degas solvents and amine base. sonogashira_q2->sonogashira_a2_no No

Caption: Troubleshooting workflow for identifying and solving common causes of homocoupling.

G Diagram 2: Selective Cross-Coupling vs. Homocoupling Pathways cluster_cycle Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Side Reaction (Suzuki Example) Pd0 Pd(0)L_n OA Oxidative Addition (Selective at C-I bond) PdII (Cl-Ar-I)Pd(II)L_n OA->PdII + Cl-Ar-I TM Transmetalation (with R-M) PdII->TM Intermediate (Cl-Ar)Pd(II)(R)L_n TM->Intermediate + R-M RE Reductive Elimination Intermediate->RE Product Cl-Ar-R (Desired Product) RE->Product Product->Pd0 Reforms Catalyst PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Homocoupling_Step Homocoupling Reaction PdII_pre->Homocoupling_Step O2 O2 O2->Pd0 Oxidizes Pd(0) to Pd(II) Homocoupling_Product R-R (Side Product) Homocoupling_Step->Homocoupling_Product + 2 R-M

Caption: Simplified catalytic cycle showing the desired cross-coupling pathway vs. a common homocoupling side reaction.

G Diagram 3: Experimental Workflow for Inert Atmosphere Setup Start Start: Oven-Dried Glassware Step1 1. Add solid reagents (Aryl Halide, Base, etc.) Start->Step1 Step2 2. Seal flask with septum Step1->Step2 Step3 3. Connect to Schlenk line Step2->Step3 Step4 4. Evacuate flask under vacuum Step3->Step4 Step5 5. Backfill with N2 or Argon Step4->Step5 Step6 Repeat Steps 4-5 (3 cycles) Step5->Step6 Step6->Step4 Repeat Step7 6. Add degassed solvent via syringe Step6->Step7 Done Step8 7. Add catalyst under positive N2/Ar pressure Step7->Step8 End Reaction Ready for Heating Step8->End

Caption: Step-by-step workflow for establishing proper inert reaction conditions to prevent side reactions.

References

stability issues of 1-Chloro-3-iodobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues and optimizing reactions involving 1-Chloro-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is generally stable at room temperature when stored in a tightly closed container under normal conditions.[1] However, it is sensitive to light and should be stored in a dark place, sealed in a dry, and well-ventilated area away from incompatible substances.[1][2] For long-term storage, refrigeration at 4°C is recommended.[3] Some suppliers provide the compound stabilized with copper chips to inhibit degradation.[3][4] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves, as it can cause skin, eye, and respiratory irritation.[5][6]

Q2: How does the reactivity of the C-I and C-Cl bonds differ in cross-coupling reactions?

A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of the C-I bond to the palladium(0) catalyst is much faster than the oxidative addition of the C-Cl bond.[7] This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact, by carefully controlling reaction conditions such as temperature and reaction time.[8][9] The general order of reactivity for aryl halides in these reactions is I > OTf > Br >> Cl.[8][10]

Q3: What are the common decomposition pathways or side reactions for this compound?

A3: Under typical reaction conditions, the primary "instability" manifests as side reactions rather than decomposition of the molecule itself. Common side reactions are dependent on the specific transformation being performed:

  • Homocoupling: In reactions like Suzuki and Sonogashira coupling, side reactions can lead to the formation of dimeric products from the starting materials.[11]

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can occur as a side reaction in various palladium-catalyzed couplings, such as Buchwald-Hartwig amination, where a competing beta-hydride elimination pathway can lead to this outcome.[12]

  • Wurtz-type Coupling: During the formation of a Grignard reagent, a significant side reaction is the homocoupling of the aryl halide to form a biphenyl (B1667301) derivative.[13]

  • Reaction with Bases: While generally stable, kinetic studies have shown that this compound can react with strong bases like hydroxide (B78521) ions to form fluorescent products.[14]

Q4: Is this compound sensitive to high temperatures?

A4: Yes, exposure to high temperatures can cause decomposition and the emission of toxic fumes, including hydrogen chloride, hydrogen iodide, and carbon oxides.[1][15] Therefore, it is crucial to control the temperature during reactions and storage. The boiling point is approximately 230 °C at atmospheric pressure, but it is often distilled under reduced pressure (103-104 °C at 15 mmHg) to avoid thermal degradation.[4][16]

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst. 2. Insufficiently anhydrous conditions. 3. Inefficient transmetalation at low temperatures.[17] 4. Inappropriate base or solvent.1. Use a fresh, active Pd(0) source or pre-catalyst. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. For aryl iodides, slightly elevated temperatures (~50-80°C) may be required for efficient turnover.[16][17] 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF).[11]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. High reaction temperature.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. Lower the reaction temperature.
Formation of Hydrodehalogenation Product 1. Presence of water or protic impurities. 2. Side reactions involving the boronic acid (protodeboronation).1. Use rigorously dried solvents and reagents. 2. Use a fresh, high-purity boronic acid or consider using a boronic ester.
Reaction at C-Cl Bond 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce the reaction temperature to favor selective C-I activation. 2. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Sonogashira Coupling

| Issue | Potential Cause(s) | Suggested Solution(s) | | :--- | :--- | | Low Yield of Coupled Product | 1. Inactive Pd or Cu catalyst. 2. Inappropriate base or solvent. 3. Insufficiently anhydrous/anaerobic conditions. | 1. Use fresh catalysts. Some modern ligands can improve catalyst efficiency and stability.[18] 2. Triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA) are common bases. Ensure the chosen solvent solubilizes all components. 3. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. | | Glaser Coupling (Alkyne Homocoupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure the reaction is strictly anaerobic. 2. Reduce the loading of the copper(I) co-catalyst. Consider copper-free Sonogashira conditions.[19] | | Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Base-sensitive functional groups on the alkyne. | 1. Sonogashira reactions with aryl iodides can often be run at room temperature.[8] 2. Use a milder base (e.g., K₂CO₃) if functional groups are sensitive to strong amine bases. |

Buchwald-Hartwig Amination
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst or inappropriate ligand. 2. Sterically hindered amine or aryl halide. 3. Incorrect base.1. Screen different palladium pre-catalysts and phosphine (B1218219) ligands. Sterically hindered, electron-rich ligands are often effective.[12] 2. Increase catalyst loading and/or reaction temperature. 3. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LiHMDS are typically required.[20]
Hydrodehalogenation Side Product 1. Competing β-hydride elimination pathway.[12] 2. Presence of moisture.1. Choose a ligand that promotes reductive elimination over β-hydride elimination. 2. Ensure strictly anhydrous conditions.
Reaction at C-Cl Bond 1. High temperature or extended reaction time.1. Perform the reaction at the lowest temperature that allows for efficient C-I amination. 2. Monitor the reaction progress closely to avoid over-reaction.

Experimental Protocols & Data

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₄ClI[1][6]
Molecular Weight 238.45 g/mol [3][6]
Appearance Clear, light yellow liquid[5][16]
Melting Point 54.5 °C[2]
Boiling Point 230 °C @ 760 mmHg 103-104 °C @ 15 mmHg[2][4]
Density 1.926 g/mL at 25 °C[4][16]
Solubility in Water 67.2 mg/L[1][16]
Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective coupling at the C-I position.

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Grignard Reagent Formation

This protocol outlines the preparation of the Grignard reagent, which will form selectively at the C-I bond.

  • Place magnesium turnings (1.1 mmol) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine to the flask to activate the magnesium.[13]

  • Add 2 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Dissolve this compound (1.0 mmol) in 3 mL of anhydrous THF and add a small portion to the flask.

  • If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark solution of 3-chlorophenylmagnesium iodide can be used in subsequent reactions.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Troubleshooting start Start: Obtain This compound storage Store in cool, dark, dry place under inert atmosphere start->storage check_purity Check Purity (GC/NMR) storage->check_purity glassware Flame-dry all glassware check_purity->glassware reagents Use anhydrous solvents and fresh reagents glassware->reagents inert Degas solvent and setup under inert atmosphere (Ar/N₂) reagents->inert add_reagents Add reagents at controlled temperature inert->add_reagents monitor Monitor reaction (TLC/GC) add_reagents->monitor troubleshoot Reaction Stalled? monitor->troubleshoot workup Perform aqueous workup and extraction monitor->workup Complete troubleshoot->add_reagents Adjust Temp/ Add Catalyst troubleshoot->workup No purify Purify by chromatography or recrystallization workup->purify

Caption: General workflow for handling this compound.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Atmosphere start Low Yield in Suzuki Coupling cat_active Is catalyst active? start->cat_active cat_sol Use fresh Pd(PPh₃)₄ or other Pd(0) source. cat_active->cat_sol No cond_temp Is temperature > 50°C? cat_active->cond_temp Yes cond_sol_temp Increase temperature to 60-80°C. cond_temp->cond_sol_temp No cond_base Is base appropriate? cond_temp->cond_base Yes cond_sol_base Screen K₂CO₃, Cs₂CO₃, K₃PO₄. cond_base->cond_sol_base No reag_inert Is system inert? cond_base->reag_inert Yes reag_sol_inert Degas solvents and re-purge with Ar/N₂. reag_inert->reag_sol_inert No reag_anhydrous Are reagents anhydrous? reag_inert->reag_anhydrous Yes reag_sol_anhydrous Use freshly dried solvents/reagents. reag_anhydrous->reag_sol_anhydrous No

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar)Pd(II)(X)L₂ pd0->oa_complex + Ar-I amine_complex Amine Coordination oa_complex->amine_complex + HNR₂ amido_complex Amido Complex (Ar)Pd(II)(NR₂)L₂ amine_complex->amido_complex - HX (Base) product Ar-NR₂ (Desired Product) amido_complex->product Reductive Elimination side_product Ar-H (Side Product) amido_complex->side_product β-Hydride Elimination (if applicable) product->pd0

Caption: Buchwald-Hartwig catalytic cycle and potential side reaction.

References

Technical Support Center: Scale-Up Synthesis of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Chloro-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound? A1: The most prevalent and industrially relevant method for synthesizing this compound is through the Sandmeyer reaction.[1] This process typically starts with the diazotization of 3-chloroaniline (B41212), followed by the introduction of iodine using a suitable reagent like potassium iodide.[2][3] An alternative laboratory-scale route involves the iodination of 3-chlorophenylboronic acid.[4]

Q2: What is this compound primarily used for? A2: this compound is a versatile chemical intermediate used extensively in organic synthesis.[5][6] It is a key building block in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials such as those used in OLEDs.[5][6] Its differential reactivity, with the iodine atom being a more reactive leaving group than the chlorine, allows for selective, sequential cross-coupling reactions.

Q3: What are the main safety hazards associated with this compound and its synthesis? A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][8][9] During synthesis, a primary concern is the handling of the intermediate aryl diazonium salt, which can be unstable and potentially explosive if isolated or allowed to decompose uncontrollably, especially at elevated temperatures.[10] The diazotization process itself is exothermic and requires careful temperature control.[10] Additionally, reagents like iodine monochloride or thionyl chloride, if used, are corrosive and moisture-sensitive.[11][12]

Q4: How is the product typically purified on a large scale? A4: On a large scale, purification of this compound is commonly achieved through vacuum distillation. Given its boiling point of 103-104 °C at 15 mm Hg, this method is effective for separating it from non-volatile impurities and byproducts.[4] Depending on the impurity profile, a preliminary wash with a reducing agent solution (e.g., sodium bisulfite) to remove excess iodine may be necessary, followed by aqueous washes and drying before distillation.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Diazonium Salt 1. Incomplete reaction: Temperature is too low, or reaction time is insufficient. 2. Decomposition of diazonium salt: Reaction temperature exceeded 5°C.[10] 3. Incorrect stoichiometry: Insufficient sodium nitrite (B80452) or acid.1. Maintain temperature between 0-5°C and ensure sufficient reaction time by monitoring with test strips (starch-iodide paper). 2. Implement robust cooling and monitor the internal temperature closely during the dropwise addition of sodium nitrite solution.[10] 3. Recalculate and accurately measure all reagents. Use a slight excess of acid.
Formation of Azo Byproducts (Tarry Mass) 1. Coupling of diazonium salt with unreacted aniline: This occurs if the reaction is not sufficiently acidic or if local "hot spots" form.[13] 2. Reaction of the diazonium salt with the phenol (B47542) product (if hydrolysis occurs).[13]1. Ensure a sufficient excess of mineral acid is present throughout the diazotization. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized concentration. 2. Maintain low temperatures and proceed to the iodination step promptly after the diazonium salt is formed.
Incomplete Iodination (Sandmeyer Step) 1. Poor quality of iodine source: Potassium iodide may be oxidized, or the copper catalyst (if used) is inactive. 2. Precipitation of diazonium salt: The diazonium salt may be poorly soluble in the reaction medium, reducing its availability.1. Use fresh, high-purity potassium iodide. If using a copper catalyst, ensure it is Cu(I) and active. 2. Ensure the diazonium salt solution is well-mixed and added slowly to the iodide solution to maintain a homogeneous reaction.
Product is Dark/Colored After Workup 1. Presence of residual iodine (I₂): Excess iodine from the reaction can dissolve in the organic product.1. During the aqueous workup, wash the organic layer with a saturated solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) until the color is discharged.[11]
Difficulties in Product Isolation 1. Formation of emulsions during aqueous workup: This can complicate phase separation, especially at a large scale.[12] 2. Product loss during solvent removal: The product has some volatility.[12]1. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[12] 2. Use a rotary evaporator with a well-controlled vacuum and a cold trap to minimize losses.[12]

Experimental Protocols & Workflows

Workflow for Scale-Up Synthesis via Sandmeyer Reaction

The following diagram illustrates the typical workflow for the synthesis of this compound from 3-chloroaniline.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination (Sandmeyer) cluster_2 Stage 3: Workup & Purification A 3-Chloroaniline in HCl (aq) C Diazonium Salt Formation (0-5 °C) A->C Vessel 1 B Sodium Nitrite (NaNO₂) Solution B->C Slow Addition E Crude Product Formation (N₂ Evolution) C->E Transfer & Add to KI Soln. D Potassium Iodide (KI) Solution D->E Vessel 2 F Quench & Neutralize E->F Transfer G Extraction with Solvent F->G H Aqueous Wash (Sodium Bisulfite) G->H I Vacuum Distillation H->I J Pure this compound I->J

References

Validation & Comparative

comparing the reactivity of 1-Chloro-3-iodobenzene with 1-bromo-3-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 1-Chloro-3-iodobenzene and 1-bromo-3-chlorobenzene (B44181) in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of this compound and 1-bromo-3-chlorobenzene, two important dihalogenated building blocks in organic synthesis. The strategic functionalization of these molecules is pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. This document outlines the principles governing their differential reactivity, supported by experimental data from relevant studies, and provides detailed experimental protocols for key transformations.

Introduction to Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The propensity for this step is inversely correlated with the C-X bond dissociation energy.

The generally accepted order of reactivity for aryl halides is:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F

This established trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-I bond is more readily cleaved in the oxidative addition step compared to the stronger C-Br and C-Cl bonds.

Consequently, in a molecule containing multiple different halogen substituents, the most reactive halogen can be selectively functionalized by carefully controlling the reaction conditions. For this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. Similarly, in 1-bromo-3-chlorobenzene, the carbon-bromine bond is the more reactive site. This guide will compare the reactivity of the most labile halogen in each of these molecules: the C-I bond in this compound versus the C-Br bond in 1-bromo-3-chlorobenzene. Based on the fundamental principles of cross-coupling chemistry, this compound is expected to be the more reactive substrate.

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound1-bromo-3-chlorobenzene
Reactive Bond C-IC-Br
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst System Pd(OAc)₂, PCy₃·HBF₄Pd(OAc)₂, PCy₃·HBF₄
Base Cs₂CO₃Cs₂CO₃
Solvent Toluene/H₂OToluene/H₂O
Temperature (°C) Room Temperature to 8080
Reaction Time Typically shorter2 hours
Predicted Yield (%) >95% (inferred)95%[1][2]
Coupling Partner 4-Methylphenylboronic acid4-Methylphenylboronic acid
Predicted Yield (%) >95% (inferred)92%[1][2]
Coupling Partner 4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid
Predicted Yield (%) >95% (inferred)90%[1][2]

Note: Yields for 1-bromo-3-chlorobenzene are based on experimental data for the structurally similar 1-bromo-3-(chloromethyl)benzene.[1][2] Yields for this compound are inferred from the general principle that aryl iodides are more reactive than aryl bromides in Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed, representative protocols for common palladium-catalyzed cross-coupling reactions. These can be adapted for both this compound and 1-bromo-3-chlorobenzene, with the expectation that reactions with the iodo-substituted compound may proceed under milder conditions or with lower catalyst loadings.

Selective Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the selective coupling of an aryl bromide in the presence of an aryl chloride.[1][3]

Materials:

  • 1-bromo-3-chlorobenzene (or this compound) (0.30 mmol, 1.0 equiv)

  • Arylboronic acid (0.33 mmol, 1.1 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.0006 mmol, 0.2 mol%)

  • Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.0012 mmol, 0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.60 mmol, 2.0 equiv)

  • Toluene (1.0 mL)

  • Degassed water (0.1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 1-bromo-3-chlorobenzene (or this compound), the corresponding arylboronic acid, and cesium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate in toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add degassed water to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours (for 1-bromo-3-chlorobenzene) or until completion as monitored by TLC or GC-MS. Milder conditions (e.g., lower temperature or shorter reaction time) may be sufficient for this compound.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Selective Heck Reaction

This protocol is a general procedure for the Heck reaction.[3][4]

Materials:

  • 1-bromo-3-chlorobenzene (or this compound) (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (2-10 mol%)

  • Base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃)) (2.0-3.0 equiv)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide, alkene, and base.

  • Add the solvent.

  • Add the palladium catalyst, either as a solid or as a pre-mixed solution with the phosphine ligand.

  • Seal the tube and heat the mixture to 80-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Selective Sonogashira Coupling

This is a general protocol for the Sonogashira coupling.[5][6][7]

Materials:

  • 1-bromo-3-chlorobenzene (or this compound) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA))

  • Solvent (e.g., tetrahydrofuran (B95107) (THF) or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide and the terminal alkyne.

  • Add the solvent and the amine base.

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the ammonium (B1175870) salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Selective Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination.[8][9][10]

Materials:

  • 1-bromo-3-chlorobenzene (or this compound) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L_n reagents Ar-X oa_complex Ar-Pd(II)(X)L_n trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation product Ar-R trans_complex->product Reductive Elimination reagents->oa_complex Oxidative Addition organometallic R-M base Base

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity Comparison Workflow

G sub_chloro_iodo This compound react_ci Selective reaction at C-I bond sub_chloro_iodo->react_ci More facile sub_bromo_chloro 1-bromo-3-chlorobenzene react_cbr Selective reaction at C-Br bond sub_bromo_chloro->react_cbr Less facile react_ccl_iodo Reaction at C-Cl bond (harsher conditions) react_ci->react_ccl_iodo conclusion This compound is more reactive react_ci->conclusion react_ccl_bromo Reaction at C-Cl bond (harsher conditions) react_cbr->react_ccl_bromo react_cbr->conclusion

Caption: Logical workflow comparing the reactivity of the two substrates.

Conclusion

The comparative reactivity of this compound and 1-bromo-3-chlorobenzene in palladium-catalyzed cross-coupling reactions is governed by the fundamental principles of carbon-halogen bond activation. The significantly weaker carbon-iodine bond in this compound makes it the more reactive substrate, allowing for selective functionalization under milder conditions compared to the carbon-bromine bond in 1-bromo-3-chlorobenzene. Both molecules offer the advantage of sequential functionalization, as the carbon-chlorine bond remains intact under conditions that activate the C-I or C-Br bonds. This differential reactivity allows for the strategic and controlled synthesis of complex, polysubstituted aromatic compounds, making both substrates valuable tools for drug development and materials science professionals. The choice between these two reagents will depend on the specific synthetic strategy, desired reaction conditions, and cost considerations.

References

A Comparative Guide to Purity Determination of 1-Chloro-3-iodobenzene: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 1-Chloro-3-iodobenzene, a key building block in pharmaceutical synthesis.

Introduction to Purity Analysis of this compound

This compound (C₆H₄ClI) is a di-halogenated aromatic compound widely used in the synthesis of active pharmaceutical ingredients (APIs). Its purity is critical as isomeric or related impurities can affect the yield, safety, and efficacy of the final drug product. A common synthetic route to this compound is the Sandmeyer reaction, starting from 3-chloroaniline. This process can introduce several potential impurities, including:

  • Starting Material: Residual 3-chloroaniline.

  • Isomeric Byproducts: Dichlorobenzenes and other chloroiodobenzene isomers.

  • Side-Reaction Products: Phenolic compounds from the reaction of the diazonium salt with water.

This guide details the experimental protocols and presents a comparative analysis of GC-MS, HPLC, and qNMR for the accurate quantification of this compound and the detection of its potential impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity determination depends on factors such as the volatility and thermal stability of the analyte, the nature of potential impurities, and the required level of accuracy and precision.

Analytical TechniquePrinciplePurity Assay (Typical)Relative Standard Deviation (RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesCommon Impurities Detected
GC-MS Separation by boiling point and polarity, detection by mass-to-charge ratio.>99.5%< 1.0%~0.1-1 ng/mL~0.5-5 ng/mLHigh resolution for volatile compounds, definitive identification of impurities via mass spectra.3-chloroaniline, dichlorobenzene isomers, other volatile halogenated aromatics.
HPLC-UV Separation by polarity using a condensed mobile phase, detection by UV absorbance.>99.5%< 1.0%~1-10 ng/mL~5-50 ng/mLBroad applicability to a wide range of compounds, non-destructive.3-chloroaniline, phenolic byproducts, non-volatile impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.>99.8% (with certified standard)< 0.5%~0.05% (mol/mol)~0.1% (mol/mol)Absolute quantification without a specific reference standard for each impurity, provides structural information.All proton-containing impurities, including isomers and structurally related compounds.

Experimental Protocols

GC-MS Purity Determination

This protocol outlines a standard method for the analysis of this compound using a common capillary GC column.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of high-purity dichloromethane.

HPLC Purity Determination

This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.

Quantitative NMR (qNMR) Purity Determination

This protocol provides a general procedure for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

NMR Conditions:

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic anhydride).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): 5 times the longest T1 of the analyte and internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250 for the signals to be integrated.

Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃ and dissolve completely.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of purity determination and the experimental workflow for the GC-MS analysis.

Purity_Determination_Logic cluster_0 Purity Assessment Sample Sample Analytical_Method Select Analytical Method (GC-MS, HPLC, qNMR) Sample->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Spectral Matching) Data_Acquisition->Data_Analysis Purity_Calculation Purity Calculation (% Area, Internal Standard) Data_Analysis->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Logical flow of the purity determination process.

GCMS_Workflow cluster_1 GC-MS Experimental Workflow Sample_Prep Sample Preparation (Dissolve in Dichloromethane) GC_Injection GC Injection (1 µL, Split 50:1) Sample_Prep->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Chromatogram & Mass Spectrum) Detection->Data_Processing

Caption: Experimental workflow for GC-MS analysis.

Conclusion

For the routine purity assessment of this compound, GC-MS offers an excellent balance of high separation efficiency for volatile impurities and definitive identification through mass spectral libraries. HPLC-UV is a valuable alternative, particularly for detecting non-volatile or thermally labile impurities. For the highest level of accuracy and for the certification of reference materials, qNMR is the superior technique, providing absolute quantification without the need for individual impurity standards. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of analytical rigor.

A Comparative Guide to HPLC Methods for the Quantification of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and reliable quantification of various compounds. For halogenated aromatic compounds such as 1-Chloro-3-iodobenzene, a key intermediate in organic synthesis, accurate quantification is crucial for process monitoring, quality control, and research applications. This guide provides a comparative overview of two distinct HPLC methods for the analysis of this compound: a widely used Reverse-Phase (RP-HPLC) method and an alternative Normal-Phase (NP-HPLC) method that offers different selectivity.

Method 1: Reverse-Phase HPLC on a C18 Column

Reverse-phase chromatography is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. For this compound, a standard C18 column provides excellent retention and separation from non-polar impurities.

Experimental Protocol

A typical RP-HPLC method for the analysis of this compound would involve the following parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) and water are common mobile phases for the analysis of halogenated benzenes.[1] For this compound, a mixture of acetonitrile and water in a 60:40 (v/v) ratio is a suitable starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV detector at 254 nm, a common wavelength for aromatic compounds.[2]

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

Performance Data

The following table summarizes the expected performance characteristics of this RP-HPLC method. The data is representative of typical validation results for the analysis of halogenated benzenes.

ParameterResult
Retention Time (min) ~ 7.5
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Normal-Phase HPLC on a Phenyl Column

Normal-phase chromatography, which employs a polar stationary phase and a non-polar mobile phase, can offer alternative selectivity for halogenated aromatic compounds, particularly for isomer separations. A phenyl column, with its unique pi-pi interaction capabilities, can provide enhanced separation of aromatic compounds.[3]

Experimental Protocol

An NP-HPLC method for this compound could be established with the following conditions:

  • Column: Phenyl, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) in a 95:5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV detector at 254 nm

  • Sample Preparation: A stock solution of this compound is prepared in n-hexane. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

Performance Data

The expected performance of the NP-HPLC method is outlined below. These values are based on typical performance for the separation of aromatic isomers using a phenyl column.

ParameterResult
Retention Time (min) ~ 5.2
Linearity (R²) > 0.998
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.6 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Method Comparison

FeatureMethod 1: RP-HPLC (C18)Method 2: NP-HPLC (Phenyl)
Principle Hydrophobic interactionsPi-pi interactions and polar interactions
Selectivity Good for general quantificationExcellent for isomer separation
Robustness HighModerate
Mobile Phase Acetonitrile/Water (Aqueous)n-Hexane/Isopropanol (Organic)
Typical Use Case Routine quality control, purity assessmentIsomeric purity, separation from polar impurities

Experimental Workflow

The general workflow for quantifying this compound using HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock Solution Prep_Calibration Prepare Calibration Standards Prep_Standard->Prep_Calibration HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Calibration->HPLC_System Inject Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Integration->Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Logical Relationship of Method Selection

The choice between a reverse-phase and a normal-phase method depends on the specific analytical goal.

Method_Selection Goal Analytical Goal Routine_QC Routine Quantification & Purity Assessment Goal->Routine_QC Isomer_Sep Isomer Separation or Alternative Selectivity Goal->Isomer_Sep RP_HPLC Method 1: RP-HPLC (C18) Routine_QC->RP_HPLC Primary Choice NP_HPLC Method 2: NP-HPLC (Phenyl) Routine_QC->NP_HPLC Alternative Isomer_Sep->RP_HPLC May be sufficient Isomer_Sep->NP_HPLC Preferred Method

Caption: Decision tree for selecting an appropriate HPLC method.

References

comparative study of palladium catalysts for 1-Chloro-3-iodobenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Palladium Catalysts for the Site-Selective Cross-Coupling of 1-Chloro-3-iodobenzene

For researchers and professionals in drug development and organic synthesis, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the construction of complex molecular architectures. This compound serves as a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the more reactive C-I bond. This guide provides a comparative overview of various palladium catalyst systems for the coupling of this compound with different nucleophiles, presenting key performance data and detailed experimental protocols to aid in the selection of the most suitable catalytic system.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the selective cross-coupling of this compound is highly dependent on the choice of palladium precursor, ligand, base, and solvent system. Below is a summary of the performance of different palladium catalysts in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, all demonstrating excellent chemoselectivity for the C-I bond over the C-Cl bond.

Reaction TypePalladium Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)
Suzuki Coupling Pd(PPh₃)₄4-Methoxyphenylboronic acidK₂CO₃Toluene (B28343)/EtOH/H₂O8012598
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPhenylacetylene (B144264)Et₃NTHF2521 (Pd), 2 (Cu)96
Buchwald-Hartwig Amination Pd₂(dba)₃ / XantphosMorpholine (B109124)NaOtBuToluene10032 (Pd), 4 (ligand)92

Experimental Workflow

The general experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted in the following diagram. The process involves the setup of an inert atmosphere, addition of reagents, reaction at a specific temperature, and subsequent workup and purification.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification setup Schlenk flask under Ar/N₂ reagents Add this compound, coupling partner, base, solvent setup->reagents degas Degas mixture reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat to reaction temperature catalyst->heat monitor Monitor reaction by TLC/GC-MS heat->monitor quench Quench reaction monitor->quench extract Aqueous workup & extraction quench->extract purify Column chromatography extract->purify product Isolate pure product purify->product

General workflow for palladium-catalyzed cross-coupling.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for each of the palladium-catalyzed coupling reactions summarized in the table above.

Suzuki Coupling with Pd(PPh₃)₄

This protocol describes the selective coupling of this compound with an arylboronic acid.

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Procedure:

  • A mixture of this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) is placed in a round-bottom flask.

  • A solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) is added.

  • The mixture is degassed by bubbling with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is added, and the flask is equipped with a reflux condenser.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI

This protocol details the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and Copper(I) iodide (CuI)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (5 mL) in a Schlenk flask is added triethylamine (B128534) (2.0 mmol, 2.0 equiv.).

  • The solution is degassed with argon for 10 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 1 mol%) and copper(I) iodide (0.02 mmol, 2 mol%) are added under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the 1-chloro-3-(phenylethynyl)benzene.

Buchwald-Hartwig Amination with Pd₂(dba)₃/Xantphos

This protocol outlines the amination of this compound with a secondary amine using a bulky phosphine (B1218219) ligand.

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

Procedure:

  • A Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol% Pd), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous toluene (5 mL), this compound (1.0 mmol, 1.0 equiv.), and morpholine (1.2 mmol, 1.2 equiv.) are added via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C in an oil bath for 3 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give the aminated product.

This guide provides a starting point for the selective functionalization of this compound. Researchers should note that reaction conditions may require further optimization depending on the specific coupling partners and desired scale of the reaction.

A Comparative Guide to the Structural Validation of 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-chloro-3-iodobenzene. While X-ray crystallography is the definitive method for determining three-dimensional molecular structure, this guide also presents alternative spectroscopic methods that provide valuable and complementary data for structural confirmation.

Structural Validation Methodologies: A Comparative Overview

The definitive confirmation of a chemical structure is achieved through a combination of analytical techniques. For this compound, a di-halogenated aromatic compound, several methods can be employed to ascertain its molecular structure. While X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer crucial information about the connectivity and chemical environment of the atoms.

Table 1: Comparison of Structural Validation Methods for this compound

MethodInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Provides the most definitive and complete structural data.[1][2]Requires a suitable single crystal, which can be challenging to grow.
¹H NMR Spectroscopy Information about the chemical environment and connectivity of hydrogen atoms.Provides detailed information about the proton framework of the molecule.[3]Does not directly provide information about the carbon skeleton or non-protonated atoms.
¹³C NMR Spectroscopy Information about the chemical environment of carbon atoms.Reveals the number of unique carbon atoms and their electronic environment.[4]Less sensitive than ¹H NMR and can require longer acquisition times.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecular ion and its fragments.Confirms the molecular weight and can provide clues about the molecular formula and fragmentation patterns.[5][6]Does not provide direct information about the connectivity of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.A quick and simple method to identify characteristic vibrational modes of chemical bonds.[7]Provides limited information about the overall molecular structure.

Experimental Protocols

X-ray Crystallography (General Protocol for Small Molecules)

X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound.[1][2] The process involves the following key steps:

  • Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and coupling between protons.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 300 or 400 MHz). The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

  • Data for this compound:

    • ¹H NMR (300 MHz, CDCl₃): δ 7.67 (t, J = 1.8 Hz, 1H), 7.54 (dt, J = 7.8, 1.2 Hz, 1H), 7.26 (t, J = 7.8 Hz, 1H), 6.98 (ddd, J = 7.8, 2.4, 1.2 Hz, 1H).[3]

Mass Spectrometry

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, for example, by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Expected Molecular Ion Peaks for this compound (C₆H₄ClI):

    • The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion.[6] The nominal molecular weight is 238.45 g/mol .[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of liquid this compound can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

  • Expected Absorptions: The spectrum will show characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C-Cl and C-I stretching vibrations in the fingerprint region.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a small molecule like this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystal is obtained) Purification->Xray Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed Xray->Confirmed cluster_methods Analytical Methods cluster_data Data Interpretation Compound This compound (Unknown Structure) NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Xray X-ray Crystallography Compound->Xray NMR_data Connectivity (Proton & Carbon Skeleton) NMR->NMR_data MS_data Molecular Weight & Formula MS->MS_data IR_data Functional Groups IR->IR_data Xray_data 3D Structure (Bond Lengths & Angles) Xray->Xray_data Confirmed_Structure Confirmed Structure of This compound NMR_data->Confirmed_Structure MS_data->Confirmed_Structure IR_data->Confirmed_Structure Xray_data->Confirmed_Structure

References

Navigating Halogen Reactivity: A Comparative Guide to Suzuki Coupling of 1-Chloro-3-iodobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose, offering a versatile method for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity of the carbon-halogen bonds in 1-chloro-3-iodobenzene in the context of Suzuki coupling, supported by experimental data and detailed protocols.

The well-established principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions dictates a general trend of I > Br > OTf > Cl. This hierarchy is primarily attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. In the case of this compound, this inherent difference in reactivity allows for highly chemoselective transformations, enabling the targeted functionalization of the more labile carbon-iodine (C-I) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact.

Quantitative Analysis of Selective Suzuki Coupling

Experimental studies have demonstrated the exceptional selectivity of the Suzuki-Miyaura coupling for the C-I bond in this compound. The following table summarizes the yields of the monocoupling product, 3-chloro-1-aryl-benzene, from the reaction of this compound with various arylboronic acids. These reactions were performed under specific conditions designed to favor selective reaction at the iodine-substituted position.

Arylboronic AcidProductYield (%)
Phenylboronic acid3-Chloro-biphenyl98
4-Methylphenylboronic acid3-Chloro-4'-methyl-biphenyl96
4-Methoxyphenylboronic acid3-Chloro-4'-methoxy-biphenyl95
4-Trifluoromethylphenylboronic acid3-Chloro-4'-(trifluoromethyl)-biphenyl92
2-Thiopheneboronic acid3-(Thiophen-2-yl)-chlorobenzene88

Data sourced from a study by K. Manabe and M. Ishikawa (2011) focusing on the chemoselective Suzuki-Miyaura coupling of dihaloarenes.

The consistently high yields of the monocoupling products underscore the significant difference in reactivity between the C-I and C-Cl bonds, allowing for a clean and efficient selective functionalization.

Experimental Protocols

The following is a representative experimental protocol for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Add a mixture of toluene (5 mL) and water (1 mL).

  • The reaction mixture is then heated to 80°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-chloro-1-aryl-benzene.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical flow of the chemoselective Suzuki coupling process.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Products This compound This compound Selective Oxidative Addition\n(at C-I bond) Selective Oxidative Addition (at C-I bond) This compound->Selective Oxidative Addition\n(at C-I bond) Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Selective Oxidative Addition\n(at C-I bond) Base Base Base->Transmetalation Selective Oxidative Addition\n(at C-I bond)->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 3-Chloro-1-aryl-benzene 3-Chloro-1-aryl-benzene Reductive Elimination->3-Chloro-1-aryl-benzene Regenerated Pd(0) Catalyst Regenerated Pd(0) Catalyst Reductive Elimination->Regenerated Pd(0) Catalyst

Caption: Experimental workflow for selective Suzuki coupling.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition This compound Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 (Ar = 3-chlorophenyl) Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Arylboronic Acid, Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 (Ar' = Aryl from boronic acid) Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' 3-Chloro-1-aryl-benzene Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A Comparative Guide to the Regioselectivity of Cross-Coupling Reactions Involving 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to selectively functionalize specific positions on an aromatic ring is paramount for the efficient synthesis of complex molecules. 1-Chloro-3-iodobenzene serves as a valuable building block in this regard, offering two distinct halogen atoms for sequential, site-specific modifications. This guide provides a comparative analysis of the regioselectivity observed in key palladium-catalyzed cross-coupling reactions with this substrate, supported by established chemical principles and representative experimental data.

The regioselectivity in reactions involving dihalogenated benzenes is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust Carbon-Chlorine (C-Cl) bond.[1][2] This inherent reactivity difference (I > Br > Cl >> F) is the cornerstone of achieving high regioselectivity, enabling the preferential formation of a new bond at the C-I position under carefully controlled conditions.[2]

Comparative Performance in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The following sections compare the performance of four major reaction types—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—with this compound, focusing on the selective functionalization of the C-I bond.

Data Summary

The tables below summarize the expected outcomes for the regioselective mono-functionalization of this compound. The high selectivity is based on the well-documented preferential reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed processes.[3]

Table 1: Suzuki-Miyaura Coupling Reaction: Coupling of an organoboron compound with the aryl halide.[4]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Product (at C-I position)Yield (%)Regioselectivity (C-I vs. C-Cl)
Arylboronic AcidPd(PPh₃)₄ / Pd(OAc)₂ + LigandNa₂CO₃, K₃PO₄Toluene/H₂O, Dioxane25 - 1003-Chloro-1,1'-biphenylGood to Excellent>99:1

Table 2: Sonogashira Coupling Reaction: Coupling of a terminal alkyne with the aryl halide.[1][5]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Product (at C-I position)Yield (%)Regioselectivity (C-I vs. C-Cl)
Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, DiPEATHF, DMF25 - 801-Chloro-3-(alkynyl)benzeneGood to Excellent>99:1[6][7]

Table 3: Heck Coupling Reaction: Coupling of an alkene with the aryl halide.[3]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Product (at C-I position)Yield (%)Regioselectivity (C-I vs. C-Cl)
Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, NMP80 - 1201-Chloro-3-(vinyl)benzeneGood>95:5

Table 4: Buchwald-Hartwig Amination Reaction: Coupling of an amine with the aryl halide.[8][9]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Product (at C-I position)Yield (%)Regioselectivity (C-I vs. C-Cl)
Primary/Secondary AminePd₂(dba)₃ / XPhos or SPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 1103-Chloro-N-alkylanilineGood to Excellent>99:1[10]
Reaction Mechanisms and Workflows

The high regioselectivity observed in these reactions is determined at the initial oxidative addition step of the catalytic cycle. The palladium(0) catalyst preferentially inserts into the weaker C-I bond, initiating the coupling process at that position.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Regioselectivity Determining Step) (X=I favored over X=Cl) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation product_complex Product + Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration arx Ar-X (this compound) rm R-M (Coupling Partner) base Base

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The selective nature of these reactions allows for a logical and efficient synthetic workflow, where the more reactive iodine is functionalized first, leaving the chlorine atom available for a subsequent transformation under different, often more forcing, conditions.

Synthetic_Workflow start This compound reaction1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira) - Mild Conditions - Pd(0) catalyst start->reaction1 intermediate Mono-functionalized Product (3-Chloro-substituted arene) reaction1->intermediate Reaction at C-I bond reaction2 Second Cross-Coupling - Harsher Conditions - Different Catalyst/Ligand intermediate->reaction2 final_product Di-functionalized Product reaction2->final_product Reaction at C-Cl bond

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

Below are representative methodologies for achieving regioselective Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: To synthesize a 3-chloro-biphenyl derivative via selective coupling at the C-I position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene (5 mL per mmol of aryl halide)

  • Water (2 mL per mmol of aryl halide)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Introduce the degassed solvents (toluene and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-chloro-biphenyl derivative.

Protocol 2: Regioselective Sonogashira Coupling

Objective: To synthesize a 1-chloro-3-(alkynyl)benzene derivative via selective coupling at the C-I position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (B128534) (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (5 mL per mmol of aryl halide)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add anhydrous THF, followed by this compound, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the resulting crude product by flash column chromatography to afford the desired 1-chloro-3-(alkynyl)benzene.

References

Kinetic Profile of 1-Chloro-3-iodobenzene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of 1-chloro-3-iodobenzene in pivotal cross-coupling reactions. By objectively comparing its performance with alternative substrates and presenting supporting experimental data, this document serves as a valuable resource for optimizing synthetic routes and understanding reaction mechanisms in the development of novel therapeutics and functional materials.

Executive Summary

This compound is a versatile building block in organic synthesis, featuring two distinct halogen atoms that allow for selective functionalization through various cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, a disparity rooted in their differing bond dissociation energies. This inherent chemoselectivity makes this compound an attractive substrate for sequential or site-specific modifications. This guide delves into the kinetic aspects of its reactivity in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comparative perspective against other haloarenes.

Comparative Kinetic Data

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the rate of the oxidative addition step, which typically follows the trend: I > Br > OTf > Cl.[1][2] For this compound, this reactivity difference allows for selective coupling at the C-I bond under carefully controlled conditions. While specific kinetic data for this compound is not extensively available in the literature, we can infer its behavior by comparing it with related aryl halides.

Aryl HalideCross-Coupling ReactionRelative Rate Constant (k_rel)Activation Enthalpy (ΔH‡) (kJ/mol)Notes
This compound Suzuki-MiyauraHigh (at C-I bond)Estimated to be similar to Iodobenzene (B50100)Reaction proceeds selectively at the C-I bond.
IodobenzeneSuzuki-Miyaura~10048 - 62Serves as a benchmark for C-I bond reactivity.[3]
ChlorobenzeneSuzuki-Miyaura~195 - 144Significantly less reactive than iodobenzene.[3]
1,3-DichlorobenzeneSuzuki-MiyauraLowHighDemonstrates the lower reactivity of C-Cl bonds.
This compound HeckHigh (at C-I bond)N/ASelective vinylation at the C-I position is expected.
IodobenzeneHeckHighN/AReadily undergoes Heck coupling.[4]
ChlorobenzeneHeckLowN/ARequires more forcing conditions and specialized catalysts.
This compound SonogashiraHigh (at C-I bond)48 - 62 (for Ar-I)The C-I bond is highly susceptible to alkynylation.[3]
IodobenzeneSonogashiraHigh48 - 62A standard substrate for Sonogashira reactions.[3]
ChlorobenzeneSonogashiraVery Low95 - 144Generally a poor substrate for Sonogashira coupling.[3]
This compound Buchwald-HartwigHigh (at C-I bond)N/ASelective amination at the C-I bond is achievable.
IodobenzeneBuchwald-HartwigHighN/AEfficient coupling with various amines.[2]
ChlorobenzeneBuchwald-HartwigLowN/ARequires specialized ligands and harsher conditions.

Note: The data for this compound is largely inferred from the established reactivity trends of aryl halides and studies on chemoselective couplings of polyhalogenated arenes.[1] N/A indicates that specific quantitative data was not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for monitoring the kinetics of cross-coupling reactions, which can be adapted for studies involving this compound.

General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a method for determining the reaction rate of a Suzuki-Miyaura coupling using Gas Chromatography (GC) for analysis.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Internal standard (e.g., Dodecane)

  • Reaction vials, syringes, and other standard laboratory glassware

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent of a known concentration.

    • Prepare a separate stock solution of the arylboronic acid and the base in the same solvent.

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add the palladium catalyst.

    • Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

    • Using a syringe, add a specific volume of the this compound stock solution to the reaction vial.

    • Place the vial in a pre-heated oil bath or heating block at the desired reaction temperature.

  • Initiation and Monitoring:

    • To initiate the reaction, inject the required volume of the arylboronic acid/base stock solution into the reaction vial.

    • Start the timer immediately upon addition.

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Quench the aliquot immediately in a vial containing a small amount of a suitable quenching agent (e.g., dilute HCl) and a solvent for extraction (e.g., ethyl acetate).

  • Sample Analysis:

    • Analyze the quenched samples by GC-FID to determine the concentration of the reactant (this compound) and the product over time relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.

Visualizations

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex TM_complex Ar-Pd(II)(R)L_n OA_complex->TM_complex Transmetalation TM_complex->Pd0 Product Ar-R TM_complex->Product Reductive Elimination reductant [Nu-M] reductant->TM_complex halide Ar-X halide->OA_complex Oxidative Addition

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Kinetic Study

The logical flow of a typical kinetic experiment for a cross-coupling reaction is depicted below.

G Experimental Workflow for Kinetic Analysis prep Preparation of Stock Solutions setup Reaction Setup (Inert Atmosphere) prep->setup initiate Initiate Reaction (t=0) setup->initiate sample Time-course Sampling & Quenching initiate->sample analyze Instrumental Analysis (e.g., GC, HPLC) sample->analyze data Data Processing & Kinetic Modeling analyze->data

Caption: A typical experimental workflow for conducting kinetic studies of cross-coupling reactions.

Conclusion

The kinetic profile of this compound in cross-coupling reactions is characterized by the pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds. This chemoselectivity allows for its use in sequential and site-specific synthetic strategies. While direct quantitative kinetic data for this specific substrate is limited, by understanding the general principles of aryl halide reactivity and utilizing the experimental protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound. Further kinetic investigations on this and related dihaloarenes will undoubtedly contribute to a more refined understanding and broader application of these valuable synthetic intermediates.

References

A Comparative Guide to the Synthetic Routes of 1-Chloro-3-iodobenzene for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated benzene (B151609) derivatives such as 1-chloro-3-iodobenzene is a critical aspect of discovery and manufacturing. This guide provides an objective comparison of two primary synthetic routes to this compound, supported by experimental data to evaluate their relative efficiency, selectivity, and overall practicality.

Introduction

This compound is a valuable intermediate in organic synthesis, frequently utilized in the pharmaceutical industry and for the creation of dyes and pigments.[1] The strategic placement of both a chloro and an iodo group on the benzene ring allows for differential reactivity in cross-coupling reactions, making it a versatile building block. The efficiency of its synthesis can significantly impact the cost and timeline of a larger synthetic campaign. This guide will compare two common approaches: the diazotization of 3-chloroaniline (B41212) and the direct electrophilic iodination of chlorobenzene (B131634).

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Diazotization of 3-ChloroanilineRoute 2: Direct Electrophilic Iodination of Chlorobenzene
Starting Material 3-ChloroanilineChlorobenzene
Key Reagents NaNO₂, HCl, KII₂, Silver Salts (e.g., Ag₂SO₄)
Reaction Type Diazotization followed by Sandmeyer-type reactionElectrophilic Aromatic Substitution
Selectivity High (regiospecific to the position of the amine)Low (mixture of ortho, para, and meta isomers; para is major)
Typical Yield Good to Excellent (for the specific isomer)Poor to Moderate (for the desired meta isomer)
Reaction Conditions Low temperatures (0-5 °C) for diazotizationVaries with catalyst system
Purification Standard extraction and distillationChallenging separation of isomers
Overall Efficiency HighLow for the target molecule

Visualizing the Synthetic Pathways

The logical workflows for the two synthetic routes are depicted below.

Synthetic_Routes cluster_0 Route 1: Diazotization of 3-Chloroaniline cluster_1 Route 2: Direct Electrophilic Iodination of Chlorobenzene A1 3-Chloroaniline A2 3-Chlorobenzenediazonium Chloride A1->A2 NaNO₂, HCl 0-5 °C A3 This compound A2->A3 KI B1 Chlorobenzene B2 Mixture of Isomers (ortho, meta, para) B1->B2 I₂, Silver Salt B3 This compound B2->B3 Isomer Separation

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Synthesis of this compound from 3-Chloroaniline (via Diazotization)

This route is a well-established and reliable method for the synthesis of aryl iodides from the corresponding anilines. The reaction proceeds in two main steps: the formation of a diazonium salt from 3-chloroaniline, followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

Procedure:

  • Diazotization: In a flask, dissolve 3-chloroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark oil will begin to form, and nitrogen gas will be evolved.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour. To remove any unreacted iodine, add a saturated solution of sodium thiosulfate until the dark color disappears.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Route 2: Synthesis of this compound via Direct Electrophilic Iodination of Chlorobenzene

Direct iodination of chlorobenzene is generally less efficient for producing the meta-isomer due to the ortho-, para-directing nature of the chlorine substituent. The use of specific catalysts, such as silver salts, can influence the regioselectivity, but a mixture of isomers is typically unavoidable.[2]

Materials:

  • Chlorobenzene

  • Iodine (I₂)

  • Silver Sulfate (Ag₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve chlorobenzene and iodine in dichloromethane.

  • Addition of Silver Salt: Add silver sulfate to the mixture. The silver salt acts as a Lewis acid to activate the iodine, making it a more potent electrophile.

  • Reaction: Stir the mixture at room temperature for several hours to days, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the silver salts. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of 1-chloro-2-iodobenzene, this compound, and 1-chloro-4-iodobenzene. Separation of these isomers is challenging and typically requires fractional distillation or preparative chromatography.

Efficiency Comparison and Conclusion

When comparing the two synthetic routes for producing this compound, the diazotization of 3-chloroaniline is demonstrably more efficient and practical for obtaining the desired isomer. The high regioselectivity of the Sandmeyer-type reaction ensures that the product is almost exclusively the meta-substituted isomer, simplifying purification and maximizing the yield of the target molecule.

In contrast, the direct electrophilic iodination of chlorobenzene suffers from a lack of regiocontrol. The chlorine atom primarily directs iodination to the ortho and para positions, making the desired meta-isomer a minor product. The subsequent need for challenging isomer separation significantly reduces the overall efficiency and increases the cost of this route for producing pure this compound.

For researchers and drug development professionals requiring a reliable and efficient synthesis of this compound, the diazotization of 3-chloroaniline is the recommended route. While direct halogenation methods are being developed with improved catalysts for better selectivity, the classical Sandmeyer-type approach remains the most robust and efficient method for this specific target molecule.

References

Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Chloro-3-iodobenzene, a key intermediate in the development of active pharmaceutical ingredients (APIs), requires rigorous monitoring of byproducts to ensure the purity and safety of the final compound. The Sandmeyer reaction, a common synthetic route starting from 3-chloroaniline, can lead to the formation of various impurities, including positional isomers and dimeric species. This guide provides an objective comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the identification and quantification of these byproducts.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the effective identification and quantification of impurities. Each method offers distinct advantages in terms of sensitivity, resolution, and structural elucidation capabilities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile and thermally stable compounds based on their boiling points and polarity, followed by mass-based identification.Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Primary Use Identification and quantification of volatile and semi-volatile byproducts.Separation and quantification of a wide range of byproducts, including non-volatile and thermally labile compounds.Unambiguous structural elucidation of byproducts and quantification (qNMR).
Sensitivity High (typically ng/mL to pg/mL).Moderate to High (typically µg/mL to ng/mL).Lower (typically mg/mL to µg/mL).
Resolution Excellent for separating volatile isomers with appropriate columns and temperature programs.High, with a wide range of column chemistries available for optimizing separation of positional isomers.Generally lower for complex mixtures without prior separation, but provides distinct signals for different isomers.
Sample Throughput High.High.Lower, due to longer acquisition times for detailed spectra.
Quantitative Accuracy Good, requires calibration with standards.Excellent, the gold standard for quantitative analysis with proper validation.Excellent (qNMR), can provide absolute quantification without the need for identical standards.
Byproduct Identification Tentative identification based on mass spectral libraries and fragmentation patterns.Based on retention time comparison with reference standards.Definitive structural identification through analysis of chemical shifts, coupling constants, and 2D correlation spectra.
Instrumentation Cost Moderate.Moderate.High.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile byproducts from the this compound synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Sample Preparation:

  • Dissolve 10 mg of the crude reaction mixture in 10 mL of dichloromethane.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its non-volatile or thermally labile byproducts.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector (e.g., Waters Alliance e2695 with 2998 PDA detector).

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl columns offer π-π interactions that can aid in the separation of aromatic isomers.[1]

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Dissolve 10 mg of the crude reaction mixture in 10 mL of acetonitrile.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally elucidate and quantify byproducts in the this compound synthesis.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation for Qualitative Analysis:

  • Dissolve approximately 10-20 mg of the crude reaction mixture in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution into an NMR tube.

Sample Preparation for Quantitative NMR (qNMR):

  • Accurately weigh approximately 20 mg of the crude sample and a known amount (e.g., 5 mg) of an internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of CDCl₃.

  • Filter the solution into an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment of the molecules.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for unambiguous structure determination.

  • For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery for accurate integration.[2]

Visualizing the Workflow

An effective workflow is essential for the systematic identification of byproducts.

Byproduct Identification Workflow cluster_synthesis Synthesis cluster_results Data Analysis and Identification start 3-Chloroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization iodination Iodination (KI) diazotization->iodination product Crude this compound iodination->product gcms GC-MS product->gcms hplc HPLC product->hplc nmr NMR product->nmr gcms_data Volatile Byproducts (e.g., Isomers) gcms->gcms_data hplc_data Quantitative Analysis of Isomers and Dimers hplc->hplc_data nmr_data Structural Elucidation (Definitive Identification) nmr->nmr_data

Caption: Workflow for the synthesis and byproduct analysis of this compound.

Potential Byproducts in this compound Synthesis

The Sandmeyer reaction can generate several byproducts through side reactions. Understanding these potential impurities is key to developing targeted analytical methods.

Potential Byproducts from 3-Chloroaniline cluster_products Reaction Products cluster_isomers Isomeric Byproducts cluster_dimers Dimeric Byproducts (Biaryls) reactant 3-Chloroaniline target This compound (Target Product) reactant->target Sandmeyer Reaction isomer1 1-Chloro-2-iodobenzene reactant->isomer1 Side Reactions isomer2 1-Chloro-4-iodobenzene reactant->isomer2 Side Reactions isomer3 Dichlorobenzenes reactant->isomer3 Side Reactions isomer4 Diiodobenzenes reactant->isomer4 Side Reactions dimer1 Chlorobiphenyls reactant->dimer1 Radical Coupling dimer2 Chloro-iodobiphenyls reactant->dimer2 Radical Coupling dimer3 Diiodobiphenyls reactant->dimer3 Radical Coupling

Caption: Potential byproducts in the synthesis of this compound.

Conclusion

For the comprehensive analysis of byproducts in this compound synthesis, a multi-technique approach is recommended. GC-MS is an excellent tool for rapid screening of volatile impurities. HPLC is the preferred method for accurate quantification of the main component and its related substances, demonstrating high resolution for isomeric separation. NMR spectroscopy , particularly 2D NMR and qNMR, provides unequivocal structural confirmation of unknown byproducts and offers an alternative, highly accurate method for quantification. The choice and combination of these techniques will depend on the specific requirements of the analysis, from routine quality control to in-depth structural elucidation of novel impurities.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-chloro-3-iodobenzene (CAS No. 625-99-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

This compound is a halogenated aromatic compound that requires careful handling. It is classified as an irritant, with the following primary hazards[1]:

  • H315: Causes skin irritation[1][2][3].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[1][2].

While extensive ecological data is not available, halogenated compounds are often toxic to aquatic organisms and must not be released into the environment[2][4][5][6]. Disposal must be conducted in accordance with local, state, and federal regulations[3][4].

Chemical and Physical Properties

A summary of key data for this compound is provided below. This information is critical for a proper risk assessment before handling and disposal.

PropertyValueSource(s)
CAS Number 625-99-0[1][2][3]
Molecular Formula C₆H₄ClI[1]
Molecular Weight 238.45 g/mol [1]
Appearance Yellow-green liquid[3]
GHS Hazard Statements H315, H319, H335[1][2][3]
Storage Keep in a dark, dry, cool place[2][3][7]
Incompatibilities Strong oxidizing agents[4][8]
Aquatic Toxicity No data available[2]

Operational Plan: From Handling to Disposal

Adherence to a strict operational protocol is mandatory to mitigate risks. This plan covers personal protective equipment, spill management, and a step-by-step disposal procedure.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2][3].

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber, inspected before use) and wear impervious, flame-resistant protective clothing to prevent skin contact[2][3][4][9].

  • Respiratory Protection: All handling of open containers should occur in a well-ventilated area or a certified chemical fume hood[3][10]. If exposure limits are exceeded or irritation occurs, a full-face respirator with appropriate cartridges is necessary[2].

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[2].

  • Remove Ignition Sources: Remove all sources of ignition and use spark-proof tools for cleanup[2].

  • Contain the Spill: Prevent the spill from entering drains or waterways[2][4][6].

  • Absorb and Collect: Contain and absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite[6][8].

  • Package for Disposal: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for disposal as hazardous waste[2][8].

Step-by-Step Disposal Procedure

As a halogenated organic compound, this compound must be disposed of as regulated hazardous waste. Do not dispose of it down the drain or by evaporation[9][10].

Step 1: Waste Segregation This is the most critical step. This compound waste must be segregated from non-halogenated organic waste and other waste streams. Place it in a designated "Halogenated Organic Waste" container[10][11][12]. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity[11].

Step 2: Use of Appropriate Waste Containers Collect the waste in a sturdy, chemically compatible container, such as a polyethylene (B3416737) carboy[9][12]. The container must have a secure, tight-fitting lid and be kept closed except when adding waste[11][13].

Step 3: Labeling As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag[11]. The label must clearly state:

  • The full chemical name: "Waste this compound"[13].

  • The composition and approximate percentage of all contents.

  • The relevant hazard warnings (e.g., "Irritant").

  • The accumulation start date.

Step 4: Safe Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11][14]. The storage area should be cool, dry, well-ventilated, and away from incompatible materials[9]. Ensure the container is stored in secondary containment to prevent spills[13].

Step 5: Professional Disposal Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company[3][5][15]. The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers[15][16].

Step 6: Empty Container Disposal Do not discard empty containers in regular trash. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste[13]. After a thorough triple rinsing, the container can be managed for recycling or disposal according to institutional protocols[13].

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the provided search results. The standard procedure does not involve chemical neutralization or other experimental steps within the laboratory. Disposal relies on segregation and transfer to a licensed facility. Waste generators must consult US EPA guidelines (40 CFR 261.3) or relevant local regulations to determine if a formal waste characterization analysis is required[4].

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Waste Generation identify Identify as Halogenated Organic Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate Waste into Designated Halogenated Waste Container ppe->segregate label_container Label Container with 'Hazardous Waste' Tag & List Contents segregate->label_container store Store Sealed Container in Secondary Containment in a Designated SAA label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs disposal Professional Disposal (High-Temperature Incineration) contact_ehs->disposal end End: Documentation Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-3-iodobenzene

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause significant irritation.[1][2][3] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

Hazard Statements:

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2][4][5]

The following table summarizes the required PPE for handling this substance.

Protection Type Required Equipment Specifications and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[4]
Skin Protection Chemical-resistant gloves and impervious clothingGloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[4] Wear fire/flame resistant clothing.[4]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation is experienced[4]
Operational and Handling Plan

Safe handling and storage are critical to prevent accidents and exposure. Operations should be conducted in a controlled environment with proper engineering controls.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Dispensing: When transferring the chemical, use non-sparking tools to prevent ignition from electrostatic discharge.[4] Avoid the formation of dust and aerosols.[4]

  • Avoiding Contact: Take care to avoid direct contact with skin, eyes, and clothing.[1]

  • After Handling: Wash hands and face thoroughly after handling the substance.[1]

Storage Plan:

  • Store in a tightly closed container.[1][4]

  • The storage area must be dry, cool, and well-ventilated.[1][4]

  • Keep away from incompatible materials and foodstuff containers.[4]

  • Given that the substance is light-sensitive, store it in a dark place.[6][7]

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary steps.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a doctor.[1][4][8]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[1][4]

Disposal Protocol:

  • Disposal must be in accordance with local, state, and federal regulations.[1]

  • It is recommended to entrust the disposal of this chemical to a licensed waste disposal company.[1]

  • Contaminated packaging should also be disposed of in line with regulations, after being completely emptied.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handling_dispense Dispense Chemical (Use Non-Sparking Tools) prep_setup->handling_dispense handling_procedure Perform Experiment handling_dispense->handling_procedure post_storage Store in Cool, Dry, Dark Place (Tightly Sealed) handling_procedure->post_storage post_cleanup Clean Work Area handling_procedure->post_cleanup disp_collect Collect Waste in Labeled Container post_cleanup->disp_collect disp_dispose Dispose via Licensed Waste Company disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.